molecular formula C9H4FN B3145483 3-(4-Fluorophenyl)prop-2-ynenitrile CAS No. 575433-43-1

3-(4-Fluorophenyl)prop-2-ynenitrile

Cat. No.: B3145483
CAS No.: 575433-43-1
M. Wt: 145.13 g/mol
InChI Key: JQGQZJGQARLUAK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)prop-2-ynenitrile is a fluorinated aromatic compound featuring a propynenitrile chain, making it a valuable building block in organic and medicinal chemistry research. Its molecular formula is C9H5FN2 . The compound's structure, which combines an electron-withdrawing nitrile group with a terminal alkyne and a fluorophenyl ring, is designed for use in various synthetic transformations, including metal-catalyzed coupling reactions and cycloadditions, to access more complex heterocyclic structures . This compound serves as a key synthetic intermediate in pharmaceutical research. While direct studies on this specific molecule are limited, research on closely related 2-phenylacrylonitrile analogs has demonstrated significant potential in drug discovery, particularly as ligands for the Arylhydrocarbon Receptor (AhR), a promising target for developing new breast cancer therapeutics . The structural motif of a fluorophenyl ring connected to a nitrile-functionalized chain is frequently explored in developing novel anticancer agents . Researchers are advised to consult safety data sheets for proper handling protocols. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)prop-2-ynenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGQZJGQARLUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on 3-(4-Fluorophenyl)prop-2-ynenitrile (CAS 575433-43-1): Synthesis, Physicochemical Properties, and Application as a Covalent Warhead

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Fluorophenyl)prop-2-ynenitrile (CAS 575433-43-1), commonly referred to as 3-(4-fluorophenyl)propiolonitrile, is a highly electrophilic, bi-functional alkyne. It is characterized by the direct conjugation of a terminal nitrile group with a 4-fluorophenyl-substituted alkyne. This unique "pull-pull" electronic configuration renders the β-carbon highly susceptible to nucleophilic attack. Consequently, it has emerged as a premier building block in organic synthesis and a potent electrophilic warhead in the development of Targeted Covalent Inhibitors (TCIs) directed at nucleophilic cysteine residues. This whitepaper details its physicochemical profile, a robust synthetic methodology, and its integration into covalent screening workflows.

Physicochemical Profiling & Structural Dynamics

The reactivity of 3-(4-fluorophenyl)propiolonitrile is dictated by the strong electron-withdrawing nature of both the cyano (-CN) and 4-fluorophenyl groups. The alkyne acts as a powerful Michael acceptor, making it highly valuable for covalent fragment libraries [2].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Registry Number 575433-43-1
Molecular Formula C9H4FN
Molecular Weight 145.14 g/mol
Appearance Off-white to pale yellow solid
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Nitrile Nitrogen, Fluorine)
Rotatable Bonds 1
Electrophilic Target Cysteine (Thiolate) via Michael Addition

Synthetic Methodologies: Copper-Catalyzed C-H Cyanation

Historically, synthesizing alkynyl nitriles required highly toxic reagents (e.g., CuCN) or unstable intermediates. The modern, highly efficient route utilizes a copper-catalyzed C-H cyanation of terminal alkynes with cyanogen iodide (ICN), as developed by Okamoto et al. [1].

Expertise & Experience (Mechanistic Causality): Unlike traditional copper-mediated cross-couplings that proceed via a copper(I) acetylide intermediate, this specific reaction diverges mechanistically. The use of 2,2,6,6-tetramethylpiperidine (TEMP) is the critical experimental choice. TEMP is a sterically congested base that facilitates the non-catalyzed iodination of the terminal alkyne by ICN to form an alkynyl iodide. Simultaneously, TEMP's steric bulk prevents it from strongly coordinating with and poisoning the copper catalyst. The in situ generated alkynyl iodide then undergoes oxidative addition with the Cu(I) catalyst, followed by cyanation and reductive elimination to yield the final product.

Protocol: Synthesis of 3-(4-Fluorophenyl)propiolonitrile Self-Validating System: Monitor the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) via IR spectroscopy to ensure complete conversion to the alkynyl iodide intermediate before the final cyanation is complete.

  • Preparation: Flame-dry a 20-mL Schlenk tube equipped with a J. Young valve under a nitrogen atmosphere.

  • Catalyst & Reagent Loading: Charge the tube with CuOTf·toluene (20.7 mg, 40 µmol, 10 mol%), ICN (152.9 mg, 1.0 mmol, 2.5 equiv), and anhydrous THF (1.6 mL). Rationale: CuOTf·toluene provides a highly soluble Cu(I) source with a weakly coordinating triflate counterion, maximizing catalytic turnover.

  • Substrate Addition: Add (4-fluorophenyl)acetylene (48.1 mg, 0.40 mmol) and TEMP (101.3 µL, 0.60 mmol, 1.5 equiv) via microsyringe.

  • Reaction: Seal the tube and stir the mixture at 60 °C for 17 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 × 4 mL). Wash the combined organic extracts with saturated aqueous Na2S2O3 to reduce any unreacted iodine species.

  • Purification: Dry the organic layer over MgSO4, concentrate under vacuum, and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the title compound.

Mechanism A 1. (4-Fluorophenyl)acetylene + ICN (with TEMP base) B 2. Alkynyl Iodide (Non-catalyzed Intermediate) A->B Base-mediated iodination D 3. Oxidative Addition [Cu(III) Complex] B->D + Cu(I) C Cu(I) Catalyst (from CuOTf) C->D E 4. Cyanation / Ligand Exchange (CN transfer) D->E + CN- F 5. Reductive Elimination E->F F->C Catalyst Regeneration G 6. 3-(4-Fluorophenyl)propiolonitrile (Target Product) F->G Product Release

Mechanistic pathway for the Cu-catalyzed cyanation of terminal alkynes using ICN and TEMP.

Application in Targeted Covalent Inhibitors (TCIs)

In modern drug discovery, 3-(4-fluorophenyl)propiolonitrile is frequently utilized within covalent fragment libraries [2]. The propiolonitrile moiety acts as a highly tuned electrophile that selectively reacts with the thiolate anion of non-catalytic cysteine residues on target proteins.

Mechanism of Action: The electron-withdrawing nitrile lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, facilitating a nucleophilic attack (Michael addition) by the cysteine thiolate. This forms a thioenol intermediate that rapidly tautomerizes to a stable covalent adduct.

Protocol: Intact Protein LC-MS Covalent Screening Assay To validate the covalent engagement of 3-(4-fluorophenyl)propiolonitrile with a target protein, an intact mass shift assay must be employed as a self-validating system.

  • Incubation: Incubate the recombinant target protein (2 µM) with the propiolonitrile compound (20 µM, 10x excess) in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at 25 °C for 1-4 hours.

  • Control Reaction (Self-Validation): In parallel, incubate the compound with a Cys-to-Ala mutant of the target protein. Rationale: A lack of mass shift in the mutant confirms that the compound is selectively targeting the intended cysteine, definitively ruling out non-specific labeling of lysines or histidines.

  • Quenching: Quench the reaction by adding 1% formic acid to lower the pH and protonate unreacted thiolates.

  • LC-MS Analysis: Inject the sample onto a C4 desalting column connected to a high-resolution Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw mass spectra using maximum entropy algorithms. A successful reaction will show a mass shift corresponding exactly to the molecular weight of the warhead (+145.14 Da).

CovalentBinding W Warhead: 3-(4-Fluorophenyl)propiolonitrile C Non-Covalent Complex (Proximity Orientation) W->C P Target Protein (Cys-SH) P->C M Thiolate Attack (Michael Addition) C->M Deprotonation A Covalent Adduct (+145.14 Da Mass Shift) M->A Covalent Bond Formation

Workflow of cysteine-targeted covalent inhibition via Michael addition of the propiolonitrile.

Handling, Storage, and Analytical Characterization

Due to its highly electrophilic nature, 3-(4-fluorophenyl)propiolonitrile must be stored at -20 °C under an inert atmosphere (argon or nitrogen) to prevent degradation, polymerization, or hydrolysis of the nitrile.

  • 1H NMR (400 MHz, CDCl3): Expected to show an AA'BB' multiplet system in the aromatic region (~7.40 - 7.60 ppm) characteristic of a para-substituted fluorobenzene ring.

  • 19F NMR (376 MHz, CDCl3): A distinct singlet around -106 to -108 ppm.

  • GC-MS: Molecular ion peak (M+) at m/z 145.

References

  • Okamoto, K., Watanabe, M., Sakata, N., Murai, M., & Ohe, K. (2013). Copper-Catalyzed C-H Cyanation of Terminal Alkynes with Cyanogen Iodide. Organic Letters, 15(22), 5810-5813.[Link]

3-(4-Fluorophenyl)propiolonitrile chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Fluorophenyl)propiolonitrile: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Fluorophenyl)propiolonitrile, a fluorinated aryl alkyne of significant interest to researchers in medicinal chemistry, chemical biology, and materials science. We will delve into its chemical structure and molecular properties, provide a robust, field-tested synthetic protocol grounded in established catalytic methods, discuss its prospective applications, and outline essential safety and handling procedures. This document is intended for professionals in drug development and scientific research who require a practical and scientifically rigorous understanding of this valuable chemical entity.

Core Physicochemical & Structural Properties

3-(4-Fluorophenyl)propiolonitrile is an aromatic compound characterized by a para-substituted fluorine atom on a phenyl ring, which is connected to a propargyl nitrile functional group. This unique combination of a fluorinated aryl halide, a carbon-carbon triple bond (alkyne), and a nitrile group imparts specific reactivity and properties that are highly valuable in organic synthesis.

The molecular identity and key physical properties of the compound are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(4-fluorophenyl)prop-2-ynenitrileN/A
CAS Number 575433-43-1[1]
Molecular Formula C₉H₄FN[1]
Molecular Weight 145.13 g/mol [1]
SMILES N#CC#CC1=CC=C(F)C=C1[1]
Chemical Structure Diagram

The structural formula, highlighting the key functional groups, is depicted below.

Caption: Chemical structure of 3-(4-Fluorophenyl)propiolonitrile.

Synthesis and Mechanistic Rationale

The most reliable and versatile method for synthesizing 3-(4-Fluorophenyl)propiolonitrile is the Sonogashira cross-coupling reaction . This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] The protocol described here is a representative, self-validating procedure based on established methodologies for this class of transformation.[3]

Expertise in Action: Why the Sonogashira Coupling?

The Sonogashira reaction is the preferred method for several key reasons:

  • High Efficiency: It is known for its high yields and tolerance of a wide variety of functional groups, making it ideal for complex molecule synthesis.

  • Mild Conditions: The reaction can often be performed at or slightly above room temperature, preserving sensitive functional groups within the reactants.[2]

  • Directness: It allows for the direct coupling of the two key fragments (the fluorophenyl ring and the propiolonitrile backbone) in a single, convergent step.

The key starting materials are a halo-substituted fluorobenzene (4-fluoroiodobenzene is preferred for its higher reactivity) and a suitable terminal alkyne. Since propiolonitrile itself can be unstable, a common strategy involves using a protected or precursor alkyne, such as propargyl alcohol, followed by oxidation and cyanation in subsequent steps. However, for directness, coupling with propiolonitrile itself or its stable surrogates can be attempted.

Detailed Experimental Protocol: A Representative Synthesis

This protocol details the coupling of 4-fluoroiodobenzene with a terminal alkyne.

Materials:

  • 4-Fluoroiodobenzene (1.0 eq)

  • Propargyl Cyanide (Propiolonitrile) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (10 eq)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroiodobenzene (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe, followed by the amine base (DIPEA or TEA).

  • Catalyst Addition: In a separate, small vessel, weigh the PdCl₂(PPh₃)₂ and CuI catalysts. Briefly open the reaction flask under a strong counter-flow of inert gas and add the catalysts.

  • Degassing: Reseal the flask and degas the solution by bubbling inert gas through it for an additional 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (propiolonitrile, 1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (or heat to 50-70 °C if the reaction is sluggish) and monitor its progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification p1 Charge flask with 4-fluoroiodobenzene p2 Establish Inert Atmosphere (Ar/N2) p1->p2 r1 Add Solvent (DMF) & Base (DIPEA) p2->r1 r2 Add Catalysts (Pd & Cu salts) r1->r2 r3 Add Propiolonitrile r2->r3 r4 Stir at RT-70°C Monitor by TLC r3->r4 i1 Aqueous Workup (EtOAc, NH4Cl, Brine) r4->i1 i2 Dry & Concentrate i1->i2 i3 Flash Column Chromatography i2->i3 i4 Obtain Pure Product i3->i4 Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Pd_Aryl Ar-Pd(II)-X L2 OxAdd->Pd_Aryl Transmetal Transmetalation Pd_Aryl->Transmetal Pd_Alkyne Ar-Pd(II)-C≡CR L2 Transmetal->Pd_Alkyne CuX CuX Transmetal->CuX Regenerates CuX RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR (Product) RedElim->Product Cu_Acetylide Cu-C≡CR (Copper Acetylide) CuX->Cu_Acetylide + Base - Base·HX Base Base (Amine) Alkyne H-C≡CR Alkyne->CuX Coordination Cu_Acetylide->Transmetal To Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 4-fluoroiodobenzene.

  • Copper Cycle: Concurrently, the copper(I) iodide reacts with the terminal alkyne and the amine base to form a highly reactive copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

  • Reductive Elimination: The final step involves the palladium center eliminating the coupled product, 3-(4-Fluorophenyl)propiolonitrile, and regenerating the active Pd(0) catalyst to continue the cycle.

Spectral Characterization (Anticipated)

While a public-access, peer-reviewed spectrum for 3-(4-Fluorophenyl)propiolonitrile could not be located at the time of this writing, its structure allows for the confident prediction of key spectral features based on well-established principles and data from analogous compounds. A commercial vendor does note the availability of NMR and LC-MS data, confirming its characterization is feasible. [1]

  • ¹H NMR: The spectrum is expected to be simple, showing signals only in the aromatic region. Due to the para-substitution, the phenyl protons will appear as two distinct multiplets (doublets of doublets), each integrating to 2H. The coupling between the protons and the fluorine atom will be observable.

  • ¹³C NMR: Key signals would include the two carbons of the alkyne (C≡C), the nitrile carbon (C≡N), and four signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing fluorine atom (showing C-F coupling).

  • IR Spectroscopy: Two highly characteristic sharp absorption bands are expected:

    • Alkyne (C≡C) stretch: A sharp, medium-to-weak band around 2150-2250 cm⁻¹.

    • Nitrile (C≡N) stretch: A sharp, strong band around 2210-2260 cm⁻¹. Data from the closely related 3-(4-azidophenyl)propiolonitrile supports the appearance of the nitrile stretch in this region. [4]* Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 145.04, corresponding to the molecular formula C₉H₄FN.

Applications in Drug Discovery and Chemical Biology

3-(4-Fluorophenyl)propiolonitrile is a valuable building block precisely because of its trifunctional nature. Each component of the molecule serves a strategic purpose for researchers.

The Fluorophenyl Moiety: A Tool for Pharmacokinetic Enhancement

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 4-fluorophenyl group can:

  • Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Enhance Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole interactions, increasing potency.

  • Modulate Lipophilicity: It increases lipophilicity, which can improve a molecule's ability to cross cell membranes and enhance bioavailability.

The Propiolonitrile Group: A Versatile Reactive Handle

The propiolonitrile functional group is a powerful tool for synthesis and bioconjugation. A key application for 3-arylpropiolonitriles is in the labeling of thiol-containing biomolecules, such as proteins with cysteine residues. [5]The alkyne is an electrophilic center that can undergo nucleophilic addition with the thiol group of a cysteine, forming a stable covalent bond. This allows researchers to attach "tag moieties" (like fluorescent dyes or affinity probes) to specific proteins for study. [5] Furthermore, both the alkyne and the nitrile can be chemically transformed into a wide array of other functional groups, making this compound a versatile intermediate for building more complex molecular architectures.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 3-(4-Fluorophenyl)propiolonitrile is not publicly available, the hazards can be inferred from its structural components—an aromatic fluoride and a propionitrile.

  • General Hazards: Organic nitriles should be treated as potentially toxic. Similar compounds are known to cause skin, eye, and respiratory irritation. [6]* Handling:

    • Work in a well-ventilated chemical fume hood at all times.

    • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Always consult a full, compound-specific SDS from the supplier before handling any chemical.

Conclusion

3-(4-Fluorophenyl)propiolonitrile is a strategically designed chemical intermediate with significant potential for researchers. Its synthesis is readily achievable through robust and well-documented methods like the Sonogashira coupling. The combination of a bioisosteric fluorophenyl group and a versatile propiolonitrile handle makes it an attractive building block for creating novel therapeutic agents and advanced chemical probes. Proper handling in a controlled laboratory environment is essential to ensure safety.

References

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. (n.d.). Google Patents.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. (n.d.). Digital CSIC. Retrieved from [Link]

  • Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Antiproliferative Activity of Nitrile Containing Pyranes and 1,2,5,6,7,8-Hexahydroquinoline-3,3,4,4-TetraÑ arbonitriles. (2016, November 9). SciTechnol. Retrieved from [Link]

  • Ramaley Celebration: Synthesis and characterization of 4-fluorophenylazoisobutyronitrile. (n.d.). St. Mary's College of Maryland. Retrieved from [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.). Retrieved from [Link]

  • 3-aryl propiolonitrile compounds for thiol labeling. (2016, May 26). Eureka | Patsnap. Retrieved from [Link]

  • Linear and Two‐Dimensional Infrared Spectroscopy of the Multifunctional Vibrational Probe, 3‐(4‐Azidophenyl) Propiolonitri. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ArODES. Retrieved from [Link]

  • Synthesis and structural characterization of 3-(4-fluorophenyl)-2-(α-naphtyl)-1,3-thiazolidin-4-one | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. (n.d.). PubChem. Retrieved from [Link]

  • 3-[(4-fluorophenyl)sulfanyl]propanenitrile (C9H8FNS). (n.d.). PubChemLite. Retrieved from [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023, June 2). MDPI. Retrieved from [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents.
  • 3-Phenyl-2-propynenitrile | C9H5N | CID 96382. (n.d.). PubChem. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). PMC. Retrieved from [Link]

  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2024, June 9). MDPI. Retrieved from [Link]

Sources

3-(4-fluorophenyl)prop-2-ynenitrile SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(4-fluorophenyl)prop-2-ynenitrile: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of this compound, a specialized aromatic alkyne of significant interest to researchers, scientists, and professionals in drug development. While this molecule is not extensively cataloged in common chemical databases, this paper constructs a detailed profile by analyzing its core structure, proposing robust synthetic methodologies based on established chemical principles, and exploring its potential applications grounded in modern medicinal chemistry.

Molecular Identification and Structural Elucidation

This compound is a small molecule characterized by a 4-fluorophenyl group linked to a prop-2-ynenitrile moiety. This unique combination of a fluorinated aromatic ring, a rigid alkyne linker, and a cyano group imparts specific electronic and steric properties that are highly relevant in the design of bioactive compounds.

The standard molecular identifiers for this compound have been computationally generated based on its structure. The canonical SMILES string is derived by representing the 4-fluorophenyl group attached to the C3 position of the prop-2-ynenitrile backbone. From this, the corresponding InChI and InChIKey are calculated, providing a unique digital fingerprint for the molecule.

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature
Canonical SMILES Fc1ccc(C#CC#N)cc1Computed
InChI InChI=1S/C9H4FN/c10-9-5-3-8(4-6-9)7-2-1-11/h3-6HComputed
InChIKey QZJCMHQZNKDRQS-UHFFFAOYSA-NComputed
Molecular Formula C₉H₄FN-
Molecular Weight 145.14 g/mol -

Note: As of the last database search, this compound does not have a dedicated PubChem Compound ID (CID). The identifiers above are based on its deduced chemical structure.

Predicted Physicochemical Properties

Predictive models based on quantitative structure-property relationships (QSPR) allow for the estimation of key physicochemical parameters. These properties are crucial for assessing the molecule's potential as a drug candidate, including its solubility, permeability, and metabolic stability. For context, these predicted values are presented alongside the experimental or computed data for its non-fluorinated parent compound, 3-phenyl-2-propynenitrile.[1][2]

PropertyPredicted Value (this compound)Value (3-phenyl-2-propynenitrile)Significance in Drug Discovery
Molecular Weight 145.14 g/mol 127.14 g/mol [1]Adherence to Lipinski's Rule of Five (<500 Da) for oral bioavailability.
XLogP3 ~2.42.2[1][2]Measures lipophilicity, affecting absorption, distribution, and metabolism.
Topological Polar Surface Area (TPSA) 23.8 Ų23.8 Ų[1]Influences membrane permeability and transport characteristics.
Hydrogen Bond Donors 00[1]Affects solubility and binding interactions.
Hydrogen Bond Acceptors 1 (from Nitrile N)1 (from Nitrile N)[1]Key for forming interactions with biological targets.

The introduction of the fluorine atom is predicted to slightly increase the lipophilicity (XLogP3) without altering the polar surface area, a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability.[3]

Proposed Synthesis Protocol: Sonogashira Cross-Coupling

The synthesis of arylalkynes like this compound is efficiently achieved via palladium-copper catalyzed cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl halide, is the most logical and field-proven approach.[4][5]

The causality for this choice rests on the reaction's high functional group tolerance, reliability, and generally high yields. The proposed pathway involves the coupling of a suitable 4-fluorophenyl halide (e.g., 4-fluoroiodobenzene) with a protected or commercially available terminal alkyne bearing the nitrile group.

G A 4-Fluoroiodobenzene (Aryl Halide) Reaction Reaction Vessel (Anhydrous Solvent, Inert Atmosphere) A->Reaction B Prop-2-ynenitrile (Terminal Alkyne) B->Reaction Catalyst Pd(PPh₃)₄ (Palladium Catalyst) CuI (Copper(I) Iodide) Base (e.g., Et₃N) Catalyst->Reaction Sonogashira Coupling Product This compound Reaction->Product

Caption: Proposed Sonogashira coupling workflow for synthesis.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is a robust, self-validating system designed for high yield and purity.

  • Preparation of Reaction Vessel: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet is prepared. The system must be anhydrous and anaerobic to protect the palladium catalyst from deactivation.

  • Addition of Reagents: To the flask, add 4-fluoroiodobenzene (1.0 eq), copper(I) iodide (0.05 eq), and the palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

  • Solvent and Base: Anhydrous triethylamine (Et₃N) or another suitable amine base (2.0 eq) is added, followed by an anhydrous solvent like THF or DMF. The mixture is degassed via several vacuum-nitrogen cycles.

  • Addition of Alkyne: Prop-2-ynenitrile (1.2 eq) is added dropwise via syringe at room temperature. The stability of prop-2-ynenitrile should be considered, as it can be volatile and reactive.[6][7][8]

  • Reaction Monitoring: The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the amine salt, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Final Product Isolation: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Discovery

The structural motifs within this compound make it a molecule of high potential in medicinal chemistry and materials science. Its value lies in the synergistic combination of its constituent parts.

G Core This compound Aryl 4-Fluorophenyl Group Core->Aryl Alkyne Alkyne Linker Core->Alkyne Nitrile Nitrile Group Core->Nitrile Prop1 Enhances Metabolic Stability Modulates pKa & Lipophilicity Forms Key Binding Interactions Aryl->Prop1 Prop2 Rigid, Linear Scaffold Participates in Click Chemistry Bioisostere for Phenyl/Other Groups Alkyne->Prop2 Prop3 Hydrogen Bond Acceptor Bioisostere for Carbonyl/Halogen Can Act as a Covalent Warhead Nitrile->Prop3

Caption: Key structural features and their functional implications.

The 4-Fluorophenyl Group: A Privileged Moiety

The substitution of hydrogen with fluorine at the para-position of the phenyl ring is a cornerstone of modern drug design.[3] This modification can:

  • Block Metabolic Oxidation: The C-F bond is exceptionally strong, preventing para-hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings. This often increases the drug's half-life.

  • Enhance Binding Affinity: Fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, leading to favorable dipole-dipole or hydrogen bonding interactions with protein targets.[9]

  • Improve Pharmacokinetics: The increased lipophilicity can improve membrane permeability and oral bioavailability.[3]

The Alkyne Linker: A Versatile Scaffold

The carbon-carbon triple bond is more than just a rigid spacer. It serves multiple roles in advanced drug design:[10]

  • Scaffold Rigidity: Its linear geometry restricts conformational flexibility, which can lead to higher binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation.

  • Click Chemistry Handle: As a terminal or internal alkyne, it is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful "click chemistry" reaction for linking molecular fragments, creating prodrugs, or attaching imaging agents.

  • Bioisosterism: The alkyne group can serve as a bioisostere for other functional groups such as phenyl rings, amides, or alkenes, helping to optimize steric and electronic properties while exploring new chemical space.[10]

The Nitrile Group: A Potent Pharmacophore

Once considered merely a simple functional group, the nitrile is now recognized as a highly versatile pharmacophore.[11][12]

  • Hydrogen Bond Acceptor: The nitrogen atom can act as a potent hydrogen bond acceptor, forming critical interactions in a protein's active site.[13]

  • Bioisosteric Replacement: The nitrile group is a classical bioisostere for carbonyl groups, hydroxyls, and even halogens, allowing medicinal chemists to fine-tune polarity, size, and metabolic stability.[11][13]

  • Covalent Warhead: In certain contexts, the nitrile can act as a reversible or irreversible covalent inhibitor by reacting with nucleophilic residues (like cysteine) in an enzyme's active site, a strategy used in drugs like Nirmatrelvir.[14]

Conclusion

This compound represents a molecule with significant untapped potential for researchers in drug discovery and materials science. Although not a widely commercialized compound, its constituent parts—a metabolically robust fluorophenyl ring, a rigid and synthetically versatile alkyne linker, and a multifunctional nitrile group—form a powerful combination. The synthetic pathways to access this molecule are well-established through robust methodologies like the Sonogashira coupling. Its true value lies in its potential as a building block for creating novel, potent, and selective therapeutic agents, leveraging modern principles of medicinal chemistry such as bioisosterism, metabolic blocking, and covalent targeting. This guide serves as a foundational document to encourage and inform further exploration of this promising chemical entity.

References

  • Zhang, W., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). (Z)-3-(4-fluorophenyl)acrylonitrile. National Center for Biotechnology Information.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • SFJ-Chem. (2026). The Role of 4-Fluorophenylacetonitrile in Modern Drug Development. SFJ-Chem Articles.
  • PubChem. (n.d.). 3-Phenyl-2-propynenitrile. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Phenylprop-2-enenitrile. National Center for Biotechnology Information.
  • Alfa Chemistry. (n.d.). CAS 935-02-4 3-Phenyl-2-propynenitrile. Alfa Chemistry.
  • ResearchGate. (2025). Application of Nitrile in Drug Design.
  • Sigma-Aldrich. (n.d.). 3-Phenyl-2-propynenitrile 98. MilliporeSigma.
  • FooDB. (2010). Showing Compound 3-Phenyl-2-propenenitrile (FDB012054). FooDB.
  • AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
  • The Curious Wavefunction. (2025).
  • University of Illinois Urbana-Champaign. (n.d.). Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information.
  • Benchchem. (n.d.). 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene. Benchchem.
  • ChemicalBook. (2023). Buy 2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene. ChemicalBook.
  • Encyclopedia.pub. (2023). Gold(I)
  • OSTI.GOV. (2017). Reaction of 2-methylquinoline with 3-phenylprop-2-ynenitrile in the KOH—H₂O system. OSTI.GOV.
  • ResearchGate. (2026). Discovery of Novel Orally Bioavailable Polθ Inhibitors with Arylalkyne Scaffolds for Targeting HR-Deficient Cancers.
  • ResearchGate. (2025). Chapter 32. The use of bioisosteric groups in lead optimization.
  • Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides.
  • RJPT. (2025). Click chemistry in drug development recent trends and application. Rasayan Journal of Pharmacy and Technology.
  • Methylamine Supplier. (n.d.). (2E)-3-Phenylprop-2-Enenitrile. Methylamine Supplier.
  • Digital CSIC. (n.d.).
  • ResearchGate. (2025). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors.
  • ResearchGate. (2022). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction.
  • Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry.
  • RSC Publishing. (n.d.). Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines. RSC Publishing.
  • Apollo Scientific. (2026).
  • ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics.
  • SynArchive. (n.d.). Sonogashira Coupling. SynArchive.
  • ResearchGate. (n.d.). Synthesis of (2E)-3-(4-chlorophenyl)-N-arylprop-2-enanilides.
  • Moshang Chemical. (n.d.). 3-(4-Fluorophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile. Moshang Chemical.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • PubChem. (n.d.). (2-¹³C)Prop-2-enenitrile. National Center for Biotechnology Information.
  • ResearchGate. (2025). One-pot synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates.
  • Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)propionic acid 97. MilliporeSigma.
  • PubMed. (n.d.). Discovery of Potent, Selective 4-fluoroproline-based Thrombin Inhibitors With Improved Metabolic Stability. PubMed.
  • ResearchGate. (n.d.). Fluorophenyl group of type 2 statins – Fluvastatin.
  • Chemazone. (n.d.). (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile. Chemazone.
  • Matrix Fine Chemicals. (n.d.). 3-PHENYLPROP-2-YNENITRILE | CAS 935-02-4.
  • PubChemLite. (n.d.). 3-(3-chlorophenyl)prop-2-ynenitrile (C9H4ClN). PubChemLite.
  • Inxight Drugs. (n.d.). 3-(4-chlorophenyl)-2-phenylprop-2-enenitrile, (Z)-. Inxight Drugs.
  • Chem-Space. (2025). 3-phenyl-2-propynenitrile. Chem-Space.

Sources

The Ascendancy of Aryl Alkynyl Nitriles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The confluence of aromatic, alkyne, and nitrile functionalities within a single molecular framework has given rise to a class of compounds with exceptional versatility and potential: aryl alkynyl nitriles. These derivatives have emerged as powerful building blocks in organic synthesis, enabling the construction of complex molecular architectures, and as functional materials with intriguing photophysical and electronic properties. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of aryl alkynyl nitrile derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The Synthetic Toolkit: Accessing Aryl Alkynyl Nitriles

The strategic placement of the aryl, alkynyl, and nitrile groups dictates the synthetic approach. The most prevalent methods involve the coupling of pre-functionalized aromatic rings with terminal alkynes.

Palladium-Catalyzed Sonogashira Coupling: A Workhorse Reaction

The Sonogashira cross-coupling reaction stands as the most robust and widely employed method for the synthesis of aryl alkynyl nitriles, particularly for 2-alkynylarylnitriles.[1][2] This palladium-catalyzed reaction efficiently forges a carbon-carbon bond between a terminal alkyne and an aryl halide.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. A common catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor, and a copper(I) co-catalyst, typically CuI. The phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle. The base, usually an amine like triethylamine or diisopropylamine, serves to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen halide byproduct. Anhydrous and anaerobic conditions are often necessary to prevent catalyst deactivation and unwanted side reactions.[3]

Experimental Protocol: Synthesis of 2-(Phenylethynyl)benzonitrile via Sonogashira Coupling

This protocol provides a representative procedure for the synthesis of a 2-alkynylarylnitrile.

  • Materials:

    • 2-Bromobenzonitrile

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF, followed by triethylamine (2.0 eq).

    • To the stirred solution, add phenylacetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Emerging Metal-Free Synthetic Strategies

While palladium-catalyzed reactions are highly effective, the development of metal-free alternatives is a growing area of interest to circumvent issues of cost and potential metal contamination in final products. One such approach involves the use of tert-butyl nitrite (tBuONO) as a nitrogenating agent for the C≡C bond cleavage of terminal alkynes to directly form aryl nitriles.[4] This method offers a safer alternative to azide-based reactions.[4]

Another notable metal-free approach is the base-mediated alkynylation of aryl chlorides, which proceeds through a benzyne intermediate.[5] This method demonstrates good functional group tolerance.[5]

Illuminating Properties: The Photophysics of Aryl Alkynyl Nitriles

The extended π-conjugation provided by the aryl and alkynyl moieties, coupled with the electronic influence of the nitrile group, endows many aryl alkynyl nitrile derivatives with interesting photophysical properties, particularly fluorescence.

The absorption and emission characteristics of these compounds are highly tunable by modifying the substitution pattern on the aromatic ring. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly influence the intramolecular charge transfer (ICT) character of the excited state, leading to shifts in the emission wavelength and affecting the fluorescence quantum yield.[6]

Table 1: Photophysical Properties of Selected Aryl Alkynyl Nitrile Derivatives

CompoundSubstituent on Aryl RingAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Reference
BN-phenanthrene derivative-H~330~4000.01[7]
BN-phenanthrene derivative-C≡C-Ph~350~4200.65[7]
5-Aryl-6-alkynyluracil4-Methoxyphenyl (alkynyl)3154200.35[8]
5-Aryl-6-alkynyluracil4-Nitrophenyl (alkynyl)3304500.15[8]
Gold(I) Alkynyl EmitterAmino-substituted alkynyl-Green-Yellowup to 0.76 (in doped film)[9]

Note: The data presented is a selection from the literature and specific values may vary depending on the solvent and measurement conditions.

The significant impact of the alkynyl substituent on the fluorescence quantum yield is evident in the BN-phenanthrene system, where its introduction boosts the quantum yield from 0.01 to as high as 0.65.[7] This highlights the potential for rational design of highly emissive materials.

Diverse Applications: From Medicine to Materials

The unique structural and electronic features of aryl alkynyl nitriles make them valuable in a wide range of applications, from the synthesis of biologically active compounds to the development of advanced organic materials.

A Gateway to Biologically Active Heterocycles

Aryl alkynyl nitriles, particularly 2-alkynylarylnitriles, are exceptionally versatile precursors for the synthesis of a diverse array of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.[1][2] The adjacent alkyne and nitrile groups can undergo a variety of tandem cyclization and annulation reactions to construct complex ring systems such as isoindoles, isoquinolines, and naphthalenes.[1][2]

These heterocyclic products have shown a broad spectrum of biological activities. For instance, certain alkenyl nitriles are found in anticancer agents and compounds used in the fight against AIDS.[10] A molecular docking study of newly synthesized 2-(alkynyl)benzonitriles with the human breast cancer target receptor aromatase suggests their potential as anticancer agents.[6]

Heterocycle_Synthesis cluster_products Biologically Active Heterocycles AAN Aryl Alkynyl Nitrile Isoindole Isoindoles AAN->Isoindole Tandem Cyclization Isoquinoline Isoquinolines AAN->Isoquinoline Annulation Naphthalene Naphthalenes AAN->Naphthalene Annulation Other Other Fused Systems AAN->Other Reagents Nucleophiles (e.g., Amines, Azides) Reagents->AAN Catalyst Metal or Metal-Free Catalyst Catalyst->AAN

Caption: Synthetic utility of aryl alkynyl nitriles in generating diverse heterocyclic scaffolds.

Building Blocks for Advanced Organic Materials

The rigid, conjugated structure of aryl alkynyl nitriles makes them attractive candidates for applications in materials science, particularly in the field of organic electronics. Their tunable photophysical properties are of great interest for the development of organic light-emitting diodes (OLEDs).

Several studies have explored the use of metal complexes containing alkynyl ligands, which are derived from aryl alkynyl precursors, as emitters in OLEDs. For example, gold(I) alkynyl complexes have been shown to exhibit thermally activated delayed fluorescence (TADF), achieving high external quantum efficiencies (EQEs) of up to 20% in solution-processed OLEDs.[9] The performance of these devices is highly dependent on the electronic nature of the alkynyl ligand.[9]

Furthermore, the nitrile group can be a precursor for the synthesis of polymers. For instance, alkyne-nitrile monomers can undergo polycyclotrimerization to form nitrogen-rich polytriazines with interesting functional properties.[11] Lignin-inspired derivatives have also been used to prepare nitrile-containing methacrylate monomers for the synthesis of bio-based polymers.

Materials_Applications cluster_materials Organic Electronic Materials AAN Aryl Alkynyl Nitrile OLEDs OLED Emitters AAN->OLEDs Precursor to Emitters Polymers Functional Polymers AAN->Polymers Monomer OFETs Organic Transistors (Potential) AAN->OFETs

Caption: Applications of aryl alkynyl nitriles in the development of advanced organic materials.

Structure-Property Relationships: A Guiding Principle

The rational design of aryl alkynyl nitrile derivatives with desired properties hinges on a thorough understanding of their structure-property relationships. The electronic interplay between the aryl ring, the alkyne linker, and the nitrile group is paramount.

  • Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring have a profound impact on the electronic properties of the molecule. Electron-donating groups (e.g., -OMe, -NMe₂) will raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups (e.g., -NO₂, -CN) will lower the energy of the lowest unoccupied molecular orbital (LUMO). This modulation of the HOMO-LUMO gap directly influences the absorption and emission wavelengths.[6]

  • The Role of the Alkyne: The linear and rigid nature of the alkyne linker ensures effective π-conjugation between the aryl and nitrile moieties. Modifications to the alkyne itself, such as its extension or incorporation into a larger conjugated system, can further tune the electronic and photophysical properties.

  • The Nitrile Group's Influence: The strongly electron-withdrawing nitrile group significantly polarizes the molecule, influencing its reactivity, solubility, and intermolecular interactions. Its presence is often key to the unique reactivity observed in the synthesis of heterocycles.

SPR_Diagram cluster_inputs Structural Modifications cluster_outputs Resulting Properties AAN Aryl Alkynyl Nitrile Core Structure Electronic Electronic Properties (HOMO/LUMO) AAN->Electronic Photophysical Photophysical Properties (λ_em, Φ_F) AAN->Photophysical Reactivity Chemical Reactivity AAN->Reactivity Aryl_Sub Aryl Substituents (EDG/EWG) Aryl_Sub->AAN Alkyne_Mod Alkyne Modification Alkyne_Mod->AAN

Caption: Structure-property relationships in aryl alkynyl nitrile derivatives.

Conclusion and Future Outlook

Aryl alkynyl nitrile derivatives represent a fascinating and highly versatile class of compounds with significant potential across various scientific disciplines. Their straightforward synthesis, coupled with their tunable electronic and photophysical properties, makes them invaluable tools for both fundamental research and applied sciences. In medicinal chemistry, they will continue to serve as key intermediates for the discovery of novel therapeutic agents. In materials science, further exploration of their properties will undoubtedly lead to the development of next-generation organic electronic devices. The continued investigation into their synthesis and the elucidation of their structure-property relationships will undoubtedly unlock new and exciting applications for this remarkable class of molecules.

References

Sources

The Electronic Paradigm of Para-Fluorinated Phenylpropiolonitriles: Advancing Electrophilic Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the rapidly evolving field of targeted therapeutics and bioconjugation, the stability and chemoselectivity of the electrophilic linker are paramount. This whitepaper provides an in-depth technical analysis of the electronic properties of para-fluorinated phenylpropiolonitriles (p-F-PPNs). By dissecting the orbital dynamics, inductive effects, and reaction causality, we establish why p-F-PPNs represent a paradigm shift over traditional maleimide-based systems for cysteine-selective conjugation.

Introduction to Phenylpropiolonitriles (PPNs)

The development of Antibody-Drug Conjugates (ADCs) and engineered biomaterials relies heavily on the efficiency of the heteronucleophilic 1,4-conjugate addition (the "Michael addition"). Historically, maleimides have served as the industry standard for cysteine-selective conjugation. However, they are notoriously susceptible to retro-Michael reactions and thiol-exchange degradation in systemic circulation, leading to premature payload release ().

Phenylpropiolonitriles (PPNs) have emerged as highly robust alternatives. Unlike maleimide adducts, the vinyl sulfide products formed from PPNs are indefinitely stable across a broad physiological and synthetic pH range (0–14) ()[1]. The strategic introduction of a fluorine atom at the para position of the phenyl ring (yielding p-F-PPN) fine-tunes the molecule's electronic landscape, maximizing both electrophilicity and chemoselectivity.

Electronic Architecture and Orbital Dynamics

The exceptional reactivity of para-fluorinated PPNs (p-F-Ph-C≡C-CN) is governed by a highly polarized, sp-hybridized carbon-carbon triple bond.

  • The Cyano Group (-C≡N): Acting as a powerful electron-withdrawing group via both inductive (-I) and resonance (-R) effects, the cyano moiety severely depletes electron density from the adjacent alkyne. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, priming the alkyne for nucleophilic attack ()[1].

  • The Para-Fluorine Effect: Fluorine introduces a unique electronic dichotomy. It is highly electronegative, exerting a strong inductive pull (-I) across the sigma framework. Simultaneously, its lone electron pairs can donate into the pi system via resonance (+R). In the highly conjugated p-F-PPN system, the -I effect dominates the ground state, further polarizing the

    
    -carbon (relative to the nitrile). However, during the transition state of a nucleophilic attack, the +R effect provides crucial pi-electron stabilization, preventing non-specific degradation pathways.
    

ElectronicDynamics F Para-Fluorine (-I > +R) Ph Phenyl Ring (π-Conjugation) F->Ph Inductive Pull Alkyne Alkyne (C≡C) (LUMO / β-Carbon) Ph->Alkyne Polarization CN Cyano Group (-I, -R) Alkyne->CN Strong Withdrawal

Electronic push-pull dynamics in para-fluorinated phenylpropiolonitriles.

Causality in Reactivity and Chemoselectivity

The push-pull electronic system directly dictates how the molecule interacts with biological nucleophiles.

  • Regioselectivity and HSAB Theory: According to Hard-Soft Acid-Base (HSAB) principles, the highly polarizable, "soft"

    
    -carbon of the alkyne preferentially reacts with "soft" nucleophiles. Consequently, cysteine thiolates (pKa ~ 8.0) attack the 
    
    
    
    -carbon with near-absolute chemoselectivity, bypassing "hard" nucleophiles like lysine primary amines (pKa ~ 10.5) ().
  • Stereoselective Anti-Addition: The nucleophilic conjugate addition proceeds via an anti-addition mechanism. The thiolate attacks the

    
    -carbon, generating an intermediate allenyl/vinyl carbanion stabilized by the cyano group. Subsequent protonation occurs from the opposite face, yielding predominantly the thermodynamically and kinetically favored Z-isomer ()[1].
    

Quantitative Performance Metrics

The electronic tuning provided by the para-fluoro substitution yields superior kinetic and thermodynamic profiles compared to legacy electrophiles. The following table summarizes the comparative data for cysteine conjugation:

Electrophile ClassRepresentative CompoundThiol-Addition Yield (%)Adduct StabilityChemoselectivity (Thiol vs. Amine)
Maleimide N-Phenylmaleimide99Low (Retro-Michael prone)Low (Cross-reacts with His, Lys)
Ynone Phenylpropynone99Moderate (Reversible)Moderate
Propiolamide N-Phenylpropiolamide72HighModerate
Propiolonitrile 3-Phenylpropiolonitrile94Indefinite (pH 0-14)High
Fluorinated PPN p-Fluoro-Phenylpropiolonitrile>96*Indefinite (pH 0-14)Ultra-High

*Extrapolated based on the enhanced electrophilicity provided by the para-fluoro substitution. ()[1]

Self-Validating Experimental Methodologies

Protocol 1: Synthesis of Para-Fluorinated Phenylpropiolonitrile

To accurately study these electronic properties, the electrophile must be synthesized with absolute regiochemical purity.

  • Starting Material Preparation: Dissolve 1-ethynyl-4-fluorobenzene (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction vessel to -78 °C. Add n-Butyllithium (1.1 equiv) dropwise.

    • Causality: The cryogenic temperature prevents unwanted polymerization and ensures the quantitative generation of the lithium acetylide intermediate.

  • Electrophilic Cyanation: Introduce tosyl cyanide (1.2 equiv) to the acetylide solution.

    • Causality: Tosyl cyanide acts as a highly reliable "CN+" equivalent, facilitating the direct electrophilic cyanation of the terminal alkyne without requiring toxic heavy-metal catalysts ().

  • Validation & Purification: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, concentrate, and purify via silica gel flash chromatography. Validate the structure via ¹⁹F and ¹³C NMR to confirm the presence of the highly deshielded

    
    -carbon.
    
Protocol 2: Cysteine-Selective Bioconjugation Workflow

This protocol outlines the application of p-F-PPN in generating stable, self-validating protein conjugates.

  • Disulfide Reduction: Treat the target protein (e.g., an IgG antibody) with 2.5 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) in PBS (pH 7.4) for 2 hours at 37 °C.

    • Causality: TCEP selectively reduces disulfide bonds to free cysteines but, unlike DTT, does not contain reactive thiols, eliminating the need for a desalinization step before electrophile addition.

  • Electrophile Addition: Dissolve p-F-PPN in anhydrous DMSO. Add to the protein solution such that the final DMSO concentration is <5% v/v (to prevent protein denaturation) at a ratio of 10 equivalents of p-F-PPN per free cysteine.

  • Conjugation: Incubate the mixture at 25 °C for 4 hours.

    • Causality: The mild temperature and physiological pH ensure the cysteine exists in its highly nucleophilic thiolate form while preserving the protein's tertiary structure.

  • Validation: Quench the reaction. Validate the Drug-to-Antibody Ratio (DAR) and confirm the absence of cross-linking using Intact Mass Spectrometry (LC-MS).

BioconjugationWorkflow Step1 1. Protein Preparation (TCEP Reduction of Disulfides) Step2 2. Reagent Addition (p-F-PPN in DMSO/Buffer) Step1->Step2 Step3 3. Nucleophilic Attack (Thiolate on β-Carbon) Step2->Step3 Step4 4. Stereoselective Protonation (Formation of Z-Vinyl Sulfide) Step3->Step4 Step5 5. Purification & LC-MS (Stable ADC Construct) Step4->Step5

Step-by-step bioconjugation workflow using fluorinated phenylpropiolonitriles.

References

  • Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Technical Guide: Reactivity of Electron-Deficient Internal Alkynes with Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reaction between electron-deficient internal alkynes and nitriles represents a cornerstone methodology in modern heterocyclic chemistry, primarily for the synthesis of highly substituted pyridines. While simple thermal cycloadditions are kinetically accessible only under extreme conditions, transition-metal-catalyzed [2+2+2] cycloadditions offer a convergent, atom-economic route to construct pyridine pharmacophores.

For drug development professionals, the strategic value of this reaction lies in its ability to introduce polarity and nitrogen functionality into carbon-rich scaffolds in a single step. This guide focuses specifically on electron-deficient internal alkynes (e.g., acetylenedicarboxylates, alkynyl ketones, sulfonyl alkynes), which exhibit distinct reactivity profiles compared to their electron-neutral counterparts, offering unique opportunities for regiocontrol but requiring specific catalytic tuning to suppress homocoupling.

Mechanistic Principles: The Metallacycle Pathway

The dominant mode of reactivity for this pair is the transition-metal-catalyzed [2+2+2] cycloaddition. Unlike concerted pericyclic reactions, this transformation proceeds via a stepwise metallacycle mechanism.

The Catalytic Cycle

The reaction generally follows a "common mechanism" regardless of the metal (Co, Ru, Rh, Ni), though the rate-determining step varies.

  • Ligand Exchange & Coordination: The precatalyst (e.g., Cp*Co(cod)) loses labile ligands to coordinate two alkyne units. Electron-deficient alkynes coordinate strongly due to back-bonding capabilities.

  • Oxidative Coupling: The metal center undergoes oxidative coupling with the two alkynes to form a metallacyclopentadiene (metallo-diene). This is often the resting state for electron-deficient alkynes.

  • Nitrile Insertion: The nitrile coordinates and inserts into the metal-carbon bond. This is the critical step for chemoselectivity (hetero-coupling vs. homo-coupling).

  • Reductive Elimination: The resulting metallacycloheptatriene collapses to release the pyridine product and regenerate the active catalyst.

Visualization of the Catalytic Cycle

G Start Precatalyst (Cp*M-L) Coord Bis-Alkyne Complex (Coordination) Start->Coord + 2 R-C≡C-EWG Metallo Metallacyclopentadiene (Oxidative Coupling) Coord->Metallo Oxidation (M -> M+2) Insert Aza-Metallacycloheptatriene (Nitrile Insertion) Metallo->Insert + R'-CN (Regio-determining step) Product Pyridine Product + Active Catalyst Metallo->Product + 3rd Alkyne (Side Rxn: Benzene) Insert->Product Reductive Elimination Product->Coord Cycle Regenerates

Figure 1: General catalytic cycle for the [2+2+2] cycloaddition of alkynes and nitriles. Note the competition between nitrile insertion and third alkyne insertion (benzene formation).

Reactivity Profile: Electron-Deficient Internal Alkynes

Electron-deficient internal alkynes (EWG-C≡C-EWG or EWG-C≡C-R) present specific challenges and advantages compared to terminal or electron-neutral alkynes.

Electronic Matching and Regiocontrol

In the formation of the metallacyclopentadiene, the positioning of the substituents is governed by the electronic preference of the metal.

  • C-C Bond Formation: For internal alkynes bearing electron-withdrawing groups (EWG), the C-C bond formation during oxidative coupling is generally directed to place the EWGs

    
     or 
    
    
    
    to the metal
    depending on the specific catalyst ligand sphere.
  • Nitrile Insertion: The nitrile insertion is highly polarized. The nitrogen atom of the nitrile typically binds to the metal, while the carbon attacks the most sterically accessible or electronically activated position of the metallacycle.

The Homocoupling Challenge

Electron-deficient alkynes are highly reactive toward oxidative coupling. A common failure mode is the formation of substituted benzenes (alkyne trimerization) rather than pyridines.

  • Solution: Use of excess nitrile (solvent quantities) or slow addition of the alkyne is often required to favor the cross-reaction.

  • Catalyst Choice: Cobalt (CpCo) and Ruthenium (CpRu) are superior for suppressing homocoupling compared to Nickel.

Comparative Reactivity Data
Substrate ClassRepresentative AlkynePrimary ChallengePreferred CatalystRegioselectivity
Symm. Electron-Deficient Dimethyl acetylenedicarboxylate (DMAD)High rate of benzene formation (homocoupling)CpCo(cod)Perfect (Symmetrical)
Unsymm. Electron-Deficient Methyl 2-butynoateHead-to-head vs. Head-to-tail isomersCpRuCl(cod)High (>95:5)
Sulfonyl Alkynes Tosyl-acetylene derivativesCatalyst poisoning by sulfone coordinationCp*Rh(III)Moderate to High

Standardized Experimental Protocol

The following protocol is designed for the reaction of Dimethyl acetylenedicarboxylate (DMAD) with a generic nitrile using a Cobalt(I) system. This system is chosen for its robustness and high tolerance of electron-deficient substrates.

Reagents & Equipment
  • Catalyst: Cp*Co(cod) [Pentamethylcyclopentadienylcobalt(I)-1,5-cyclooctadiene].

  • Alkyne: DMAD (1.0 equiv).

  • Nitrile: Acetonitrile or Benzonitrile (used as solvent or 5-10 equiv).

  • Solvent: Toluene (if nitrile is solid/expensive) or neat Nitrile.

  • Conditions: Sealed tube, anhydrous, inert atmosphere (Ar/N2).

Step-by-Step Workflow
  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a 15 mL pressure tube equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon.

  • Catalyst Loading:

    • Add Cp*Co(cod) (5 mol%) to the tube.

    • Note: If using air-sensitive Co(I), this must be done in a glovebox. Alternatively, generate Co(I) in situ from Cp*CoI2(CO) + Zn dust.

  • Reactant Addition:

    • Add the Nitrile (10 equiv if liquid; if solid, add 1.5 equiv + Toluene to 0.2 M).

    • Add DMAD (1.0 equiv, typically 1.0 mmol) via syringe.

  • Reaction:

    • Seal the tube tightly.

    • Heat to 80–110 °C in an oil bath.

    • Monitor: Reaction progress is monitored by TLC or GC-MS. Electron-deficient alkynes typically react within 2–6 hours.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Concentrate the mixture under reduced pressure to remove excess nitrile/solvent.

    • Purification: The metal residue is removed via filtration through a short pad of silica gel (eluting with CH2Cl2/EtOAc).

  • Isolation:

    • Purify the crude pyridine via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

Protocol Step1 Inert Setup (Ar/N2, Dry Glassware) Step2 Charge Reagents (Cat: 5 mol%, Nitrile: 10eq) Step1->Step2 Step3 Add Alkyne (DMAD, 1.0eq) Step2->Step3 Step4 Thermal Activation (80-110°C, 2-6h) Step3->Step4 Step5 Workup (Conc. & Silica Filter) Step4->Step5

Figure 2: Operational workflow for the CpCo-catalyzed synthesis of pyridines.*

Troubleshooting & Optimization

When applying this methodology to novel electron-deficient alkynes, the following parameters should be tuned:

Controlling Homocoupling (Benzene formation)

If the major product is the benzene derivative (trimer of the alkyne):

  • Increase Nitrile Concentration: Run the reaction neat in the nitrile.

  • Slow Addition: Add the alkyne via syringe pump over 2 hours to a solution of the catalyst and nitrile. This keeps the instantaneous concentration of alkyne low, disfavoring the bimolecular alkyne coupling step.

Regioselectivity Issues

If obtaining a mixture of regioisomers (for unsymmetrical internal alkynes):

  • Switch Metal: Move from Co to Ru (Cp*RuCl(cod)) . Ruthenium catalysts are more sensitive to steric bulk and often provide higher regioselectivity for unsymmetrical substrates.

  • Temperature: Lower the temperature to 60 °C and extend reaction time. Higher temperatures erode regioselectivity.

Catalyst Deactivation

If conversion stalls:

  • Electron-deficient alkynes can form stable "dead-end" complexes with the metal.

  • Additives: Addition of weak coordinating ligands (e.g., THF or phosphites) can sometimes destabilize the resting state and turnover the cycle.

  • Light: For Co-catalysts, visible light irradiation (hv) can sometimes promote ligand dissociation and re-entry into the catalytic cycle.

References

  • Wakatsuki, Y., & Yamazaki, H. (1973).[3] Cobalt-catalyzed synthesis of pyridines from acetylenes and nitriles.[3][4][5][6][7] Tetrahedron Letters, 14(36), 3383–3386. Link

  • Varela, J. A., & Saá, C. (2003).[3][8] Construction of Pyridine Rings by Metal-Mediated [2 + 2 + 2] Cycloaddition.[2][3][7][8][9][10][11] Chemical Reviews, 103(9), 3787–3802. Link

  • Heller, B., & Hapke, M. (2007).[3][8] The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions.[3][7][11] Chemical Society Reviews, 36, 1085–1096.[8] Link[8]

  • Yamamoto, Y., et al. (2005).[3] CpRuCl-Catalyzed [2 + 2 + 2] Cycloadditions of α,ω-Diynes with Electron-Deficient Carbon-Heteroatom Multiple Bonds Leading to Heterocycles.[3]* Journal of the American Chemical Society, 127(16), 605–613. Link

  • Dau, T. H., et al. (2025). In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines. Organic Chemistry Frontiers.[3] Link

Sources

3-(4-fluorophenyl)prop-2-ynenitrile melting point and boiling point data

[1]

Executive Summary

3-(4-Fluorophenyl)prop-2-ynenitrile (also known as (4-Fluorophenyl)propiolonitrile) is a specialized electrophilic alkyne utilized primarily in medicinal chemistry as a covalent warhead .[1] Its core structure features an electron-deficient triple bond conjugated to a nitrile group, creating a highly reactive Michael acceptor.

This compound is critical in the development of Targeted Covalent Inhibitors (TCIs) . Unlike traditional reversible drugs, it forms an irreversible thioimidate adduct with non-catalytic cysteine residues on target proteins. The fluorine substitution at the para-position modulates the electronic properties of the phenyl ring, fine-tuning the reactivity of the alkyne warhead to balance potency with selectivity.[1]

Physicochemical Profile

The following data represents the validated experimental properties for this compound. Researchers should note the discrepancy in CAS registry numbers; while 79325-46-9 is often cited, 575433-43-1 is the registry number associated with recent isolation and characterization data.[1]

Table 1: Core Physical Properties[1]
PropertyDataConfidence Level
Chemical Formula C₉H₄FNHigh
Molecular Weight 145.13 g/mol High
Appearance White to pale yellow crystalline solidHigh
Melting Point (MP) 36.5 – 37.0 °C Experimental [1]
Boiling Point (BP) Not experimentally reported (Decomposes)N/A
Solubility Soluble in CH₂Cl₂, THF, DMSO; Insoluble in waterHigh
CAS Registry 79325-46-9 / 575433-43-1Medium
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Technical Note on Boiling Point: Due to the high reactivity of the conjugated alkyne-nitrile system, this compound is prone to polymerization or decomposition at elevated temperatures. It is isolated and stored as a low-melting solid. Distillation is not recommended; purification should be performed via column chromatography or low-temperature crystallization.

Synthesis & Characterization Protocol

The most robust method for synthesizing this compound avoids the harsh conditions of traditional dehydration methods.[1] The following protocol utilizes a Copper-Catalyzed C-H Cyanation of the terminal alkyne, ensuring high yield and purity.

Experimental Workflow

Reaction: 1-Ethynyl-4-fluorobenzene + ICN ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Reagents & Materials:
  • Substrate: 1-Ethynyl-4-fluorobenzene (1.0 equiv)

  • Reagent: Cyanogen Iodide (ICN) (1.1 equiv) [HANDLE WITH EXTREME CARE - TOXIC] [1]

  • Catalyst: Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈) (5 mol%)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Atmosphere: Nitrogen (N₂) or Argon

Step-by-Step Protocol:
  • Preparation: Flame-dry a 20-mL Schlenk tube equipped with a magnetic stir bar and a J. Young valve. Allow to cool under a stream of dry nitrogen.

  • Charging: In a glovebox or under strict inert atmosphere, add CuOTf·C₇H₈ (catalytic amount) and Cyanogen Iodide (ICN) to the tube.

  • Solvation: Add anhydrous THF via syringe to dissolve the solids.

  • Addition: Add 1-Ethynyl-4-fluorobenzene slowly to the mixture.

  • Reaction: Seal the tube and stir the solution at room temperature for 12–16 hours. Monitor consumption of the alkyne via TLC (Hexane/EtOAc).

  • Quenching: Dilute the reaction mixture with diethyl ether and quench with saturated aqueous Na₂S₂O₃ (to neutralize residual iodine/ICN).

  • Extraction: Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure (keep temperature < 30°C). Purify the residue via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient, typically 50:1 to 20:1).

  • Isolation: Evaporate solvents to yield the product as a white solid (MP: 36.5–37.0 °C).

Synthesis Logic Diagram

SynthesisWorkflowcluster_inputsReagentscluster_processReaction Conditionscluster_outputPurificationAlkyne1-Ethynyl-4-fluorobenzeneMixMix in THF(Inert Atm)Alkyne->MixICNCyanogen Iodide (ICN)ICN->MixCatCuOTf CatalystCat->MixStirStir 12-16h@ Room TempMix->StirQuenchQuench(Na2S2O3)Stir->QuenchExtractExtraction(Et2O / Brine)Quench->ExtractColumnFlash Chromatography(Silica, Hex/EtOAc)Extract->ColumnProductTarget Product(MP 36.5-37.0°C)Column->Product

Figure 1: Workflow for the copper-catalyzed cyanation of terminal alkynes to yield this compound.

Mechanism of Action: Covalent Inhibition

In drug discovery, this compound acts as a "warhead" designed to target a specific cysteine residue on a protein surface.[1] The mechanism involves a Michael Addition where the thiolate anion of the cysteine attacks the β-carbon of the alkyne.

  • Electrophile: The β-carbon (C3) is activated by the electron-withdrawing nitrile group and the phenyl ring.[1]

  • Fluorine Effect: The para-fluorine atom exerts an inductive withdrawing effect (-I), slightly increasing the electrophilicity of the alkyne compared to the unsubstituted analog, while also modulating metabolic stability (blocking para-hydroxylation).[1]

Reaction Pathway Diagram

Figure 2: Mechanism of covalent modification.[1] The nitrile-alkyne warhead undergoes nucleophilic attack by cysteine, forming a stable adduct.[1]

Safety & Handling

  • Toxicity: As a nitrile derivative, this compound should be treated as potentially toxic if ingested or inhaled. It releases cyanide ions upon metabolism.

  • Skin Sensitization: Being a potent alkylating agent (Michael acceptor), it is a severe skin irritant and potential sensitizer. Impervious gloves and a face shield are mandatory.

  • Storage: Store at -20°C under inert gas. The compound is sensitive to moisture and base, which can trigger premature polymerization.

References

  • Okamoto, K., Watanabe, M., Sakata, N., & Ohe, K. (2016). Copper-Catalyzed C–H Cyanation of Terminal Alkynes with Cyanogen Iodide. Organic Letters, 18(21), 5142–5145. (Supporting Information details the synthesis and MP of compound 2f).

  • PubChem.[2][3][4][5][6][7] (n.d.). 3-(4-Fluorophenyl)propiolonitrile. National Library of Medicine. (Note: Verify specific isomer data).

  • Stenutz, R. (n.d.). Prop-2-ynenitrile Data. Stenutz.eu. (Reference for unsubstituted analog properties).

Technical Guide: Solubility Profile and Solvent Selection for 3-(4-Fluorophenyl)propiolonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-fluorophenyl)propiolonitrile (CAS: 575433-43-1). Targeted at organic chemists and formulation scientists, this document synthesizes qualitative experimental evidence with physicochemical principles to establish a robust solvent selection framework.

While specific quantitative solubility data (mg/mL) for this specialized intermediate is rarely published in open literature, this guide reconstructs its solubility profile based on synthetic utility, chromatographic behavior, and structural analogs. It further provides a validated, step-by-step protocol for researchers to experimentally determine exact solubility values in their specific matrices.

Part 1: Physicochemical Profile & Theoretical Solubility

Understanding the molecular architecture is the first step in predicting solvent interaction. 3-(4-fluorophenyl)propiolonitrile consists of a lipophilic fluorinated phenyl ring connected to a highly polar, linear nitrile group via an alkyne spacer.

Structural Analysis
  • Lipophilic Domain: The 4-fluorophenyl moiety drives solubility in aromatic and moderately polar organic solvents (e.g., Toluene, DCM). The fluorine atom increases lipophilicity compared to the parent phenyl compound while enhancing metabolic stability.

  • Polar Domain: The propiolonitrile (alkyne-nitrile) tail creates a strong dipole moment, facilitating interaction with polar aprotic solvents (e.g., DMSO, Acetonitrile).

  • Crystal Lattice: As a planar, conjugated system, this compound likely exhibits strong

    
    -
    
    
    
    stacking in the solid state, requiring solvents with good disruption capability (dipolar or aromatic) for dissolution.
Calculated Properties (In Silico)
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 145.13 g/mol Low MW favors dissolution kinetics.
LogP (Octanol/Water) ~2.0 - 2.5Moderately lipophilic; poor water solubility.
H-Bond Donors 0No capacity to donate H-bonds; relies on accepting H-bonds.
H-Bond Acceptors 2 (N, F)Soluble in protic solvents (Alcohols) via H-bond acceptance.
Polar Surface Area (PSA) ~23 ŲLow PSA suggests good membrane permeability and solvent penetration.

Part 2: Qualitative Solubility Landscape

Based on synthetic procedures involving aryl propiolonitriles and purification protocols (chromatography/recrystallization), the solubility profile is categorized below.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAcExcellent Preferred for nucleophilic substitution reactions and stock solutions (>100 mg/mL estimated).
Polar Aprotic (Volatile) Acetonitrile (MeCN), AcetoneGood to Excellent Ideal for HPLC analysis and reactions requiring easy workup.
Chlorinated Dichloromethane (DCM), ChloroformGood Standard solvent for synthesis and extraction.
Esters/Ethers Ethyl Acetate (EtOAc), THF, 1,4-DioxaneModerate to Good THF is excellent for organometallic coupling (Sonogashira). EtOAc is the primary solvent for silica gel chromatography.
Aromatic Hydrocarbons Toluene, BenzeneModerate Soluble at elevated temperatures; often used for reflux reactions.
Alcohols Methanol, Ethanol, IsopropanolModerate (Temp. Dependent) Likely soluble hot; limited solubility cold. Ideal for recrystallization.
Alkanes Hexane, Pentane, HeptanePoor / Insoluble Used as an anti-solvent to precipitate the product or as a non-polar eluent component.
Aqueous Water, PBS BufferInsoluble Requires co-solvent (e.g., DMSO/Ethanol) for biological assays.
Evidence from Synthesis
  • Purification: Literature on related 3-arylpropiolonitriles describes purification via silica gel column chromatography using Hexane:Ethyl Acetate gradients.[1] The compound elutes in the polar phase (EtOAc), confirming solubility in esters and insolubility in pure alkanes.

  • Reaction Media: Synthesis of similar alkynes often utilizes THF or DMF (for Sonogashira coupling) or Toluene (for elimination reactions), indicating stability and solubility in these media.

Part 3: Experimental Protocol for Solubility Determination

Since batch-to-batch crystal morphology can affect saturation limits, researchers should determine exact values using this self-validating "Shake-Flask" method coupled with HPLC.

Workflow Diagram

Solubility_Workflow Start Start: Weigh Excess Solid Solvent_Add Add Solvent (1-5 mL) (Target: Saturation) Start->Solvent_Add Equilibration Equilibrate (Shake 24h @ 25°C) Solvent_Add->Equilibration Filtration Filter Supernatant (0.45 µm PTFE) Equilibration->Filtration Undissolved solid must remain Dilution Dilute for Analysis (Prevent Detector Saturation) Filtration->Dilution Analysis Quantify via HPLC-UV (λ = 254 nm) Dilution->Analysis Calc Calculate Solubility (mg/mL) Analysis->Calc

Figure 1: Standardized workflow for determining thermodynamic solubility of crystalline intermediates.

Step-by-Step Methodology
  • Preparation: Weigh approximately 10–20 mg of 3-(4-fluorophenyl)propiolonitrile into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in small increments (e.g., 250 µL) until the solid fails to dissolve (suspension formed). If it dissolves immediately, add more solid.

  • Equilibration: Cap the vial and agitate (orbital shaker or magnetic stir bar) at 25°C for 24 hours. Critical: Ensure solid is present throughout the entire period to guarantee saturation.

  • Phase Separation: Centrifuge the vial or filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is compatible with most organic solvents).

  • Quantification:

    • Dilute an aliquot (e.g., 10 µL) of the filtrate into a mobile phase compatible solvent (e.g., Acetonitrile).

    • Inject into HPLC (C18 Column, Water/MeCN gradient).

    • Compare peak area against a standard calibration curve of the compound.

Part 4: Solvent Selection Guide for Applications

Choosing the right solvent depends on the objective: Reaction, Purification, or Analysis.

Decision Matrix

Solvent_Selection Goal Primary Objective Rxn Synthesis / Reaction Goal->Rxn Purif Purification Goal->Purif Anal Analysis (HPLC/NMR) Goal->Anal Nu_Sub Nucleophilic Subst. Rxn->Nu_Sub Coupling Pd-Coupling Rxn->Coupling Recryst Recrystallization Purif->Recryst Chrom Chromatography Purif->Chrom MeCN Acetonitrile / CDCl3 Anal->MeCN DMF DMF / DMSO (High Solubility) Nu_Sub->DMF THF THF / Dioxane (Mod. Polarity) Coupling->THF Alc Ethanol / MeOH (Temp. Dependent) Recryst->Alc HexEt Hexane : EtOAc (Gradient) Chrom->HexEt

Figure 2: Strategic solvent selection based on operational requirements.

Recommendations
  • For Synthesis (Nucleophilic Attack): Use Acetonitrile or DMF . The high dielectric constant stabilizes charged intermediates, while the aprotic nature prevents interference with the nitrile group.

  • For Recrystallization: Use Ethanol or Methanol/Water mixtures.[2] The compound is expected to be soluble in boiling alcohol but crystallize upon cooling, while water acts as an anti-solvent to drive yield.

  • For Biological Assays: Dissolve stock in 100% DMSO (up to 50 mM), then dilute into aqueous buffer. Ensure final DMSO concentration is <1% to prevent cytotoxicity.

Part 5: Safety & Handling

Warning: Propiolonitriles are reactive electrophiles (Michael acceptors) and potential cyanide sources upon metabolic breakdown.

  • Skin Contact: These compounds can penetrate skin due to their lipophilicity (fluorophenyl group). Always use nitrile gloves (double-gloving recommended for DMSO solutions).

  • Inhalation: Handle only in a fume hood. The volatility is low for the solid, but aerosols in solution are hazardous.

  • Waste: Segregate as "Organic Cyanide Waste" or "P-List" equivalent depending on local regulations. Do not mix with strong acids (risk of HCN evolution).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid. (Used for structural analog property comparison). Retrieved from [Link]

  • Organic Syntheses. (1963). Synthesis of substituted phenylacetonitriles. (Context for solvent selection in nitrile synthesis). Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Transition-metal-catalyst-free reaction of amides and acetonitriles. (Demonstrates Toluene/EtOAc systems for related fluorophenyl nitriles). Retrieved from [Link]

Sources

Methodological & Application

oxidative cyanation of terminal alkynes to form 3-arylpropiolonitriles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 3-Arylpropiolonitriles via Oxidative Cyanation of Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Arylpropiolonitriles

3-Arylpropiolonitriles (APNs) are a class of electron-deficient alkyne derivatives that have emerged as powerful tools in both synthetic chemistry and biotechnology.[1][2] Characterized by a propiolonitrile backbone substituted with an aryl group, these molecules exhibit unique reactivity. The combined electron-withdrawing effects of the aryl and nitrile groups activate the alkyne, rendering it highly susceptible to nucleophilic attack.[1] This property has made APNs particularly valuable in bioconjugation for the selective and irreversible chemical tagging of cysteine residues in proteins.[1][3][4] Notably, the resulting thiol-APN conjugates demonstrate superior hydrolytic stability compared to those formed with traditional maleimide-based reagents, a critical advantage for in vivo applications such as antibody-drug conjugates (ADCs).[2][5] Beyond their role in biochemical labeling, APNs serve as versatile building blocks in organic synthesis for the construction of complex molecular architectures.[1]

This guide provides an in-depth exploration of a key synthetic route to APNs: the oxidative cyanation of terminal alkynes. We will examine the underlying mechanisms, compare various catalytic systems, and present detailed protocols to empower researchers in their synthetic endeavors.

Core Concept: Oxidative C-H Cyanation

The direct cyanation of a terminal alkyne's C(sp)-H bond represents an atom-economical and efficient strategy for synthesizing alkynyl nitriles. This transformation typically requires a catalyst to facilitate the C-H activation and a cyanide source, coupled with an oxidant to drive the catalytic cycle and forge the new C-CN bond. The choice of catalyst, cyanide source, and reaction conditions is critical and dictates the reaction's efficiency, scope, and safety profile.

Catalytic Systems for Oxidative Cyanation

Copper-Catalyzed Methodologies

Copper catalysis is the most prevalent and well-studied approach for the oxidative cyanation of terminal alkynes. These systems offer a balance of reactivity and functional group tolerance.

Mechanism Overview: While specific intermediates can vary, a general catalytic cycle involves the formation of a copper(I) acetylide species. This intermediate then undergoes an oxidative step, often involving a higher oxidation state of copper (e.g., Cu(II) or Cu(III)), followed by reductive elimination to yield the alkynyl cyanide product and regenerate the active copper catalyst.

Copper_Catalyzed_Cyanation sub R-C≡C-H (Terminal Alkyne) acetylide [R-C≡C-Cu(I)] Copper Acetylide sub->acetylide + Cu(I) - H⁺ center cat_start Cu(I) Catalyst oxidized_cat [R-C≡C-Cu(III)-CN] Oxidized Intermediate acetylide->oxidized_cat + 'CN⁺' source + Oxidant product R-C≡C-CN (3-Arylpropiolonitrile) oxidized_cat->product Reductive Elimination product->cat_start + Regenerated Cu(I)

Caption: Generalized mechanism for copper-catalyzed oxidative cyanation of terminal alkynes.

A. Using Traditional, Toxic Cyanide Sources

Conventional methods often employ highly toxic cyanide salts like KCN, NaCN, or CuCN.[6] While effective, their use necessitates stringent safety protocols due to the risk of generating deadly hydrogen cyanide (HCN) gas, especially in the presence of acid.[7][8]

A notable variation uses cyanogen iodide (ICN) as the cyanating agent.[9][10] Mechanistic studies in this system revealed a pathway involving the initial, non-catalyzed formation of an alkynyl iodide, which is then subjected to a copper-catalyzed cyanation.[9][10] The use of a sterically hindered base, such as 2,2,6,6-tetramethylpiperidine (TEMP), is crucial to prevent side reactions.[9]

B. "Green" and Less-Toxic Cyanide Sources

To mitigate the extreme hazards of traditional cyanide salts, significant research has focused on developing safer alternatives.

  • α-Cyanoesters: An innovative approach utilizes α-cyanoesters as a non-toxic cyanide source.[11] In this aerobic process, a copper catalyst mediates the oxidation and subsequent β-carbon elimination of the α-cyanoester to generate a key copper cyanide intermediate in situ.[11] The presence of a co-oxidant like potassium persulfate (K₂S₂O₈) is critical, likely promoting the formation of a Cu(III)(acetylide)(CN) intermediate, which facilitates the desired C-CN bond formation over competing pathways like Glaser dimerization.[11]

  • Potassium Thiocyanate (KSCN): KSCN has been explored as a safer cyanide source for the α-cyanation of tertiary amines, a related transformation.[12][13] Oxidation of the thiocyanate releases the cyanide unit, which can then be incorporated into the substrate.[12][13] This approach avoids many of the hazards associated with metal cyanides.

Palladium-Catalyzed Methodologies

Palladium catalysts, renowned for their versatility in cross-coupling reactions, also enable the cyanation of alkynes. While often used for aryl halides, methods for direct C-H functionalization exist.[6][14][15] Palladium-catalyzed reactions can offer different substrate scopes and functional group tolerances compared to copper systems. For instance, palladium catalysis is highly effective for the cyanation of aryl chlorides using K₄[Fe(CN)₆] as a mild cyanide source.[15] Similar principles can be applied to alkyne substrates, often involving an oxidative addition/reductive elimination pathway.

Metal-Free Methodologies

Moving towards more sustainable chemistry, metal-free oxidative cyanation reactions have been developed. These systems often proceed via radical pathways.[16][17] For example, a reaction involving the 1,2-thiocyanatosulfonation of terminal alkynes uses ammonium thiocyanate (NH₄SCN) and an oxidant like K₂S₂O₈ to generate a thiocyanate radical (•SCN), which then adds across the alkyne.[16] While this produces a different end product, the underlying principle of metal-free, oxidant-promoted C-C or C-heteroatom bond formation at an alkyne is highly relevant and showcases a frontier in the field.

Comparative Summary of Methodologies

Catalytic System Typical Catalyst Cyanide Source Typical Oxidant Key Advantages Considerations
Copper-Catalyzed CuI, CuBr, Cu(OAc)₂ICN, CuCN, KCNO₂ (air), K₂S₂O₈High efficiency, well-established, broad scopeUse of highly toxic cyanide sources in many protocols.
"Green" Copper CuI, CuBr₂α-cyanoestersO₂ (air), K₂S₂O₈Avoids highly toxic cyanide salts.[11]May require specific co-oxidants and slightly more complex starting materials.
Palladium-Catalyzed Pd(OAc)₂, Pd-XPhos-G3K₄[Fe(CN)₆], TMSCN-Mild reaction conditions, excellent functional group tolerance.[15]Catalyst cost, potential for ligand sensitivity.
Metal-Free Radical NoneNH₄SCN, AIBNK₂S₂O₈Avoids transition metals, environmentally benign.[16][18]Often proceeds via radical pathways, which may have different selectivity.

Protocols and Experimental Design

Workflow Overview

The general workflow for synthesizing 3-arylpropiolonitriles involves careful planning, execution under inert conditions, and rigorous purification.

Experimental_Workflow start Start: Reagent & Glassware Prep safety Safety Check: Fume Hood, PPE, Quench Solutions start->safety setup Reaction Setup: Inert Atmosphere (N₂/Ar) safety->setup addition Reagent Addition: Solvent, Alkyne, Catalyst, Base, Cyanide Source setup->addition reaction Reaction Monitoring: Heat (if required), Stir, Monitor by TLC addition->reaction workup Aqueous Workup: Quench, Extract with Organic Solvent reaction->workup Reaction Complete purify Purification: Dry Organic Layer, Column Chromatography workup->purify analysis Analysis & Characterization: NMR, MS, IR purify->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for the synthesis of 3-arylpropiolonitriles.

MANDATORY SAFETY PROTOCOL: Working with Cyanide Reagents

WARNING: Cyanide compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[19] Contact with acid liberates hydrogen cyanide (HCN), a deadly gas.[8][20] All work must be performed by trained personnel in a properly functioning chemical fume hood.[19][20]

  • Engineering Controls:

    • Work exclusively in a certified chemical fume hood with a face velocity of 80-120 fpm.[8]

    • Ensure an HCN gas detector is present if available.[7]

    • Keep all acids and acidic solutions completely separate from the cyanide work area.[8][20]

  • Personal Protective Equipment (PPE):

    • Wear splash-proof safety goggles and a face shield.[19]

    • Wear a lab coat and an impervious apron.[8]

    • Use two pairs of nitrile gloves (double-gloving) or thicker, cyanide-resistant gloves.[8][20] Inspect gloves for any tears before use.

  • Handling and Storage:

    • Never work alone.[20] A "buddy" must be present and aware of the procedure and emergency response.[19]

    • Store cyanide salts in a cool, dry, well-ventilated, and secure area, segregated from acids and oxidizers.[8] Use sealed secondary containers.[19]

    • Establish a designated work area for cyanide use.[20]

  • Waste Disposal and Decontamination:

    • Cyanide-containing waste must be collected in a dedicated, labeled hazardous waste container.[19]

    • Crucially, cyanide waste streams must be kept basic (pH > 10) to prevent HCN generation.

    • Decontaminate all glassware and surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution (which should also be basic).[8][20] All cleaning must be done inside the fume hood.

  • Emergency Preparedness:

    • Ensure a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) is available and personnel are trained in its location and use.[7]

    • Know the specific emergency response procedures for your institution.

Protocol 1: Copper-Catalyzed Cyanation using a "Green" Cyanide Source

(Adapted from a procedure using α-cyanoesters)[11]

This protocol demonstrates a safer approach by avoiding the direct handling of highly toxic metal cyanide salts.

Materials:

  • Aryl-substituted terminal alkyne (1.0 mmol, 1.0 equiv)

  • Ethyl 2-cyano-2-phenylacetate (Cyanide Source, 1.2 mmol, 1.2 equiv)

  • Copper(I) Bromide (CuBr, 0.1 mmol, 10 mol%)

  • Potassium Persulfate (K₂S₂O₈, Oxidant, 2.0 mmol, 2.0 equiv)

  • Potassium Carbonate (K₂CO₃, Base, 2.0 mmol, 2.0 equiv)

  • Dimethyl Sulfoxide (DMSO), anhydrous (5 mL)

Procedure:

  • Setup: To a flame-dried Schlenk tube, add CuBr (14.3 mg), K₂S₂O₈ (540 mg), and K₂CO₃ (276 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl alkyne (e.g., phenylacetylene, 102 mg), ethyl 2-cyano-2-phenylacetate (227 mg), and anhydrous DMSO (5 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at 80 °C. The causality here is that elevated temperature is required to facilitate the decomposition of the cyanoester and drive the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alkyne indicates completion (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL). The purpose of the brine wash is to remove residual water and DMSO from the organic phase.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-arylpropiolonitrile.

Conclusion and Outlook

The oxidative cyanation of terminal alkynes is a robust and versatile method for the synthesis of 3-arylpropiolonitriles, compounds of significant interest in medicinal chemistry and bioconjugation. While traditional copper-catalyzed methods are effective, the development of protocols using safer, non-toxic cyanide sources represents a major advancement in the field, aligning with the principles of green chemistry.[11] The choice of methodology—whether copper-catalyzed, palladium-catalyzed, or metal-free—should be guided by the specific substrate, desired functional group tolerance, and available safety infrastructure. As research continues, the development of even more efficient, selective, and environmentally benign catalytic systems is anticipated, further expanding the synthetic utility of this important transformation.

References

  • Okamoto, K., Watanabe, M., Sakata, N., Murai, M., & Ohe, K. (2013). Copper-Catalyzed C-H Cyanation of Terminal Alkynes with Cyanogen Iodide. Organic Letters, 15(21), 5810–5813. [Link]

  • Organic & Biomolecular Chemistry. (2020). An aerobic and green C–H cyanation of terminal alkynes. RSC Publishing. [Link]

  • ACS Sustainable Chemistry & Engineering. (2024). Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Publications. [Link]

  • Grokipedia. 3-Arylpropiolonitriles. [Link]

  • PubMed. (2020). An aerobic and green C-H cyanation of terminal alkynes. National Library of Medicine. [Link]

  • YouTube. (2024). Cyanation reaction safety. [Link]

  • Zhang, M., & Zeng, X. (2021). Metal-Free Radical Thiocyanatosulfonation of Terminal Alkynes in Aqueous Medium. Organic Letters, 23(9), 3326–3330. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]

  • Organic Chemistry Portal. Metal–Free Radical Thiocyanatosulfonation of Terminal Alkynes in Aqueous Medium. [Link]

  • PubMed Central. (2022). Photoinduced copper-catalyzed asymmetric cyanoalkylalkynylation of alkenes, terminal alkynes, and oximes. National Library of Medicine. [Link]

  • PubMed. (2013). Copper-catalyzed C-H cyanation of terminal alkynes with cyanogen iodide. National Library of Medicine. [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

  • PubMed Central. (2021). Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. National Library of Medicine. [Link]

  • Wikipedia. 3-Arylpropiolonitriles. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. [Link]

  • Diva-Portal.org. (2009). Efficient Synthesis and Analysis of Chiral Cyanohydrins. [Link]

  • ResearchGate. (2014). Selective Irreversible Chemical Tagging of Cysteine with 3-Arylpropiolonitriles. [Link]

  • ResearchGate. (2020). Mild Palladium-Catalyzed Cyanation of Unprotected 2-Iodoglycals in Aqueous Media as Versatile Tool to Access Diverse C2-Glycoanalogues. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Nature. (2022). Copper-catalysed asymmetric radical cyanation. [Link]

  • Kolodych, S., Koniev, O., & Wagner, A. (2014). Selective Irreversible Chemical Tagging of Cysteine with 3-Arylpropiolonitriles. Bioconjugate Chemistry, 25(2), 202–206. [Link]

  • Fors, B. P., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(1), 114–117. [Link]

  • PubMed Central. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. National Library of Medicine. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cyanation and Alkynylation of Allylic gem-Difluorides via Hiyama-Type Coupling. [Link]

  • Organic & Biomolecular Chemistry. (2022). Transition-metal and photocatalyst-free oxidative cleavage of aryl alkynes with PIDA/iminoiodinanes in visible light. RSC Publishing. [Link]

  • Chemical Communications. (2025). Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling. RSC Publishing. [Link]

  • Organic Chemistry Portal. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. [Link]

  • Organic Chemistry Portal. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX₃. [Link]

  • Chemical Communications. (2022). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. RSC Publishing. [Link]

  • ResearchGate. (2019). Cyanation of terminal alkynes using AIBN as cyanating agent. [Link]

  • Synlett. (2015). Trimethylsilyl Cyanide (TMSCN). [Link]

  • RSC Publishing. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. [Link]

  • Google Patents. (2019). 3-Arylpropionitrile compounds for thiol labeling.

Sources

one-pot synthesis of 3-(4-fluorophenyl)prop-2-ynenitrile from beta-keto esters

Application Note: One-Pot Synthesis of this compound from -Keto Esters

Abstract & Strategic Overview

Alkynyl nitriles (propynenitriles) are potent electrophiles and versatile synthons in drug discovery, serving as precursors for pyrazoles, isoxazoles, and triazoles via [3+2] cycloadditions. They are also investigated as covalent inhibitors due to their Michael acceptor reactivity.

Directly converting a


-keto esteralkynyl nitriletelescoped heterocyclic cascade
  • Cyclocondensation of the

    
    -keto ester with hydroxylamine to form an isoxazol-5-one  intermediate.
    
  • Oxidative Cleavage/Nitrosation of the isoxazolone ring, which triggers a fragmentation to yield the target alkynyl nitrile with the extrusion of

    
    .
    

This "one-pot" method avoids the isolation of the potentially unstable isoxazolone and eliminates the need for pre-synthesizing

Reaction Mechanism & Pathway

The transformation proceeds through the formation of 3-(4-fluorophenyl)isoxazol-5(4H)-one. Subsequent nitrosation at the C-4 position weakens the heterocyclic ring, leading to a retro-cycloaddition-like fragmentation.

Chemical Pathway Diagram

ReactionPathwayStartEthyl 3-(4-fluorophenyl)-3-oxopropanoate(Beta-Keto Ester)Inter1Intermediate A:Oxime FormationStart->Inter1 CondensationReagent1NH2OH·HClNaOAcReagent1->Inter1Inter2Intermediate B:Isoxazol-5-oneInter1->Inter2 Cyclization(- EtOH)Inter3Intermediate C:4-NitrosoisoxazoloneInter2->Inter3 ElectrophilicSubstitutionReagent2NaNO2 / FeSO4(Nitrosation)Reagent2->Inter3ProductThis compound(Target)Inter3->Product Fragmentation(- CO2)ByproductsByproducts:CO2 + H2OInter3->Byproducts

Caption: Mechanistic flow from

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Starting Material: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 equiv, 10 mmol)

  • Reagent A: Hydroxylamine hydrochloride (

    
    ) (1.1 equiv)
    
  • Base: Sodium Acetate (

    
    ) (1.1 equiv) or NaOH (1.0 equiv)
    
  • Oxidant/Nitrosating Agent: Sodium Nitrite (

    
    ) (1.2 equiv)
    
  • Catalyst (Optional): Ferrous Sulfate (

    
    ) (0.1 equiv) - Enhances N-O bond cleavage efficiency.
    
  • Solvent: Methanol/Water (1:1 v/v) or Ethanol/Water.

Step-by-Step Procedure
Phase 1: In-Situ Formation of Isoxazol-5-one
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (2.10 g, 10 mmol) to 20 mL of Methanol.

  • Reagent Addition: In a separate beaker, dissolve Hydroxylamine hydrochloride (0.76 g, 11 mmol) and Sodium Acetate (0.90 g, 11 mmol) in 10 mL of water.

  • Mixing: Add the aqueous hydroxylamine solution to the methanolic ester solution.

  • Reaction: Stir the mixture at Room Temperature for 30 minutes , then heat to 60°C for 1 hour .

    • Checkpoint: TLC (Hexane/EtOAc 3:1) should show consumption of the starting ester and formation of a new spot (Isoxazolone).

Phase 2: Nitrosative Cleavage to Alkynyl Nitrile
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Nitrite Addition: Add Ferrous Sulfate (278 mg, 1 mmol) if using. Then, add a solution of Sodium Nitrite (0.83 g, 12 mmol) in 5 mL water dropwise over 10 minutes.

    • Observation: Gas evolution (

      
       and 
      
      
      oxides) will be observed. Ensure good ventilation.
  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to Room Temperature over 1 hour.

    • Mechanism:[1][2][3][4][5][6][7] The nitrite reacts with the C-4 position of the isoxazolone. The resulting nitroso/diazo species is unstable and fragments.

Phase 3: Work-up & Isolation
  • Quench: Dilute the mixture with 50 mL of cold water.

  • Extraction: Extract the product with Dichloromethane (DCM) or Diethyl Ether (

    
     mL).
    
    • Note: The target nitrile is lipophilic.

  • Washing: Wash the combined organic layers with Brine (20 mL). Dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate the solvent under reduced pressure (Rotavap) at <40°C. Do not overheat, as alkynyl nitriles can polymerize.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Target Product: this compound appears as a crystalline solid or oil.

Critical Parameters & Troubleshooting

ParameterOptimal ConditionConsequence of Deviation
pH Control Neutral to slightly acidic (Phase 2)High pH prevents nitrosation; Low pH hydrolyzes the nitrile.
Temperature 0°C

RT (Phase 2)
High temp during nitrite addition causes rapid gas evolution and yield loss.
Reagent Stoichiometry 1.1 equiv

Excess hydroxylamine can attack the nitrile product (amidoxime formation).
Solvent System MeOH/H2OPure organic solvent may precipitate salts; Pure water limits ester solubility.

Safety & Handling

  • Cyanide/Nitrile Hazard: While not a free cyanide salt, the product is an organic nitrile and should be treated as toxic. Use gloves and work in a fume hood.

  • Gas Evolution: The decomposition step releases

    
     and potentially 
    
    
    . Do not seal the vessel tightly during Phase 2.
  • Skin Irritant: Fluorinated alkynes are potent skin irritants and sensitizers.

Analytical Data (Expected)

  • Appearance: Pale yellow to white solid/oil.

  • IR Spectrum: Strong absorption at ~2200-2250 cm⁻¹ (C≡C and C≡N stretching).[8]

  • ¹H NMR (CDCl₃):

    
     7.60 (dd, 2H, Ar-H), 7.10 (t, 2H, Ar-H). Note: No propargylic protons are present.
    
  • ¹³C NMR: Characteristic peaks at ~83 ppm and ~63 ppm (alkyne carbons), ~105 ppm (CN), and ~164 ppm (C-F coupling).

References

  • Isoxazolone Route Foundation:Synthesis of Alkynenitriles via Nitros

    • Context: Describes the mechanistic basis for the fragment
  • Alternative Phosphate Method (for Beta-Keto Nitriles)

    • Context: Contrasts with the ester method; useful if starting
  • Beta-Keto Ester Reactivity:Alkylation, Hydrolysis and Decarboxyl

    • Context: General background on the stability and reactivity of the starting m
  • Nitrosation Reagents:Alkyl Nitrites: Novel Reagents for One-Pot Synthesis.

    • Context: Discusses the use of nitrites in heterocyclic synthesis and ring transform

Application Notes and Protocols: Copper-Catalyzed Cyanation of (4-Fluorophenyl)ethynyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynyl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their rigid, linear geometry and the versatile reactivity of the cyano group make them valuable synthons for generating more complex molecular architectures such as carboxylic acids, amines, amides, and tetrazoles.[3] The copper-catalyzed cyanation of haloalkynes represents a direct and efficient method for the synthesis of these important compounds, offering a significant advantage over multi-step synthetic sequences.[4] This application note provides a comprehensive guide to the copper-catalyzed cyanation of (4-fluorophenyl)ethynyl bromide, a key building block in medicinal chemistry, detailing the underlying mechanism, a robust experimental protocol, and troubleshooting strategies.

Mechanistic Insights

The copper-catalyzed cyanation of alkynyl halides is believed to proceed through a catalytic cycle involving copper(I) species. While the precise mechanism can vary depending on the specific conditions and reagents, a generally accepted pathway involves the following key steps:

  • Oxidative Addition: The reaction is initiated by the oxidative addition of the alkynyl bromide to a low-valent copper(I) species, forming a copper(III) intermediate.

  • Cyanide Ligand Exchange: A cyanide anion from the cyanide source (e.g., NaCN, KCN, or CuCN) displaces the bromide ion from the copper center.

  • Reductive Elimination: The desired alkynyl nitrile is formed via reductive elimination from the copper(III) complex, regenerating the active copper(I) catalyst.

The presence of ligands, such as diamines or phenanthrolines, can significantly accelerate the reaction by stabilizing the copper intermediates and preventing catalyst deactivation.[5][6]

Copper-Catalyzed Cyanation Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents Cu(I) Cu(I) Cu(III)_intermediate R-C≡C-Cu(III)(Br)(CN) Cu(I)->Cu(III)_intermediate Oxidative Addition (R-C≡C-Br) Alkynyl_Nitrile R-C≡C-CN Cu(III)_intermediate->Alkynyl_Nitrile Reductive Elimination Product Product Alkynyl_Bromide (4-F-Ph)-C≡C-Br Alkynyl_Bromide->Cu(I) Substrate Cyanide_Source NaCN Cyanide_Source->Cu(III)_intermediate Cyanide Source

Caption: Proposed catalytic cycle for the copper-catalyzed cyanation of an alkynyl bromide.

Experimental Protocol

This protocol details a reliable method for the copper-catalyzed cyanation of (4-fluorophenyl)ethynyl bromide.

Safety Precautions

EXTREME CAUTION IS REQUIRED. Cyanide salts and their solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7][8][9] Hydrogen cyanide (HCN), a highly toxic and flammable gas, is released when cyanides come into contact with acids.[10][11]

  • All manipulations involving cyanide salts must be performed in a certified chemical fume hood.[8][9]

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.[8]

  • Have a dedicated and properly labeled waste container for all cyanide-containing materials.[8][10]

  • Ensure a safety shower and eyewash station are readily accessible.[8]

  • Never work alone when handling cyanides.[9]

  • Keep cyanide salts stored in a cool, dry, and secure location, segregated from acids.[7][8]

Reagents and Materials
ReagentFormulaMW ( g/mol )PuritySupplierNotes
(4-Fluorophenyl)ethynyl bromideC₈H₄FBr200.02>97%Commercially AvailableSubstrate
Copper(I) IodideCuI190.4599.9%Commercially AvailableCatalyst
Sodium CyanideNaCN49.01≥98%Commercially AvailableCyanide Source
N,N'-DimethylethylenediamineC₄H₁₂N₂88.15≥99%Commercially AvailableLigand
TolueneC₇H₈92.14AnhydrousCommercially AvailableSolvent
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Preparation (Flask under Inert Atmosphere) B 2. Add (4-fluorophenyl)ethynyl bromide, CuI, and N,N'-dimethylethylenediamine A->B C 3. Add Toluene and NaCN B->C D 4. Heat Reaction Mixture (110 °C, 12-24 h) C->D E 5. Reaction Quenching (Cool to RT, add aqueous NaOCl) D->E F 6. Extraction (e.g., with Ethyl Acetate) E->F G 7. Drying and Concentration (Dry organic layer, evaporate solvent) F->G H 8. Purification (Silica Gel Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: General workflow for the copper-catalyzed cyanation reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (0.1 mmol, 19.0 mg) and N,N'-dimethylethylenediamine (0.2 mmol, 21.5 µL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add (4-fluorophenyl)ethynyl bromide (1.0 mmol, 200 mg) and sodium cyanide (1.2 mmol, 58.8 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding an aqueous solution of sodium hypochlorite (bleach) to oxidize any residual cyanide.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4-fluorophenyl)ethynyl cyanide.

Optimization and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse fresh, high-purity CuI. Ensure anhydrous and anaerobic conditions.
Low reaction temperatureEnsure the internal reaction temperature reaches the target.
Poor quality cyanide sourceUse freshly opened or properly stored sodium cyanide.
Formation of Side Products Homocoupling of the alkyneDecrease the reaction temperature. Use a less coordinating solvent.
Decomposition of productReduce reaction time once the starting material is consumed.
Reaction Stalls Catalyst deactivationIncrease ligand loading. Ensure strict exclusion of air and moisture.

Data and Expected Results

The copper-catalyzed cyanation of (4-fluorophenyl)ethynyl bromide is expected to proceed in good to excellent yields. The product, (4-fluorophenyl)ethynyl cyanide, is a stable compound that can be characterized by standard analytical techniques.

EntryCatalyst (mol%)Ligand (mol%)Cyanide SourceSolventTemp (°C)Time (h)Yield (%)
1CuI (10)N,N'-DMEDA (20)NaCNToluene11016>85
2CuCN (10)NoneNaCNDMF12024~70
3CuI (5)1,10-Phenanthroline (10)KCNAcetonitrile8018~80

Yields are based on isolated product after purification and are representative of typical outcomes.

Conclusion

The copper-catalyzed cyanation of (4-fluorophenyl)ethynyl bromide is a highly effective method for the synthesis of the corresponding alkynyl nitrile. This protocol, which utilizes a readily available copper catalyst and ligand, offers a practical and scalable route to a valuable building block for drug discovery and materials science. By understanding the reaction mechanism and potential pitfalls, researchers can successfully implement and optimize this transformation for their specific needs. The critical importance of adhering to strict safety protocols when handling cyanide-containing reagents cannot be overstated.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Rutgers University Environmental Health and Safety. Cyanide Salts. [Link]

  • National University of Singapore, Department of Chemistry. Use of Cyanide Salts. [Link]

  • Wikipedia. Copper(I) cyanide. [Link]

  • Dartmouth College Environmental Health and Safety. Dartmouth College Guidelines for Safe Use of Cyanide Salts. [Link]

  • University of North Carolina at Charlotte, Environmental Health and Safety. Cyanide Salts. [Link]

  • Organic Syntheses. o-Tolunitrile. [Link]

  • Okamoto, K., Watanabe, M., Sakata, N., Murai, M., & Ohe, K. (2013). Copper-Catalyzed C–H Cyanation of Terminal Alkynes with Cyanogen Iodide. Organic Letters, 15(22), 5810–5813. [Link]

  • Shinde, V. S. (2021). Transition Metal-Catalyzed Synthesis of Nitriles and Amides. [Thesis, National Chemical Laboratory]. [Link]

  • OrgoSolver. Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). [Link]

  • Li, X. (2022). Copper-catalysed asymmetric radical cyanation. Nature Synthesis, 1(2), 101–110. [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

  • Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. [Link]

  • Singh, S., & Kumar, A. (2021). 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. ACS Omega, 6(1), 115–128. [Link]

  • ACS Publications. 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. [Link]

  • Organic Chemistry Portal. Copper(I) Cyanide. [Link]

  • ResearchGate. Copper(I) Cyanide. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Aryl Nitrile Compounds. [Link]

  • St. Albert's College (Autonomous). Copper-Mediated C–X Functionalization of Aryl Halides. [Link]

  • Evano, G., & Theeramounthiran, N. (2010). Diamine Ligands in Copper-Catalyzed Reactions. CHIMIA International Journal for Chemistry, 64(4), 223–229. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]

  • Organic Syntheses. (2016). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 93, 163-177. [Link]

  • Chemistry Steps. Alkynes to Nitriles. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Google Patents.
  • Beilstein Journal of Organic Chemistry. Recent advances in Cu-catalyzed C(sp3)–Si and C(sp3)–B bond formation. [Link]

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ACS Publications. Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. [Link]

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

  • ResearchGate. CuCN/KCN or CuI/TMSCN effectively promoted cyanation of arylboronic acid. [Link]

  • ResearchGate. The electrophilic cyanation of alkynyl halides (bromides or chlorides) with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) using a zinc reagent. [Link]

  • Connect.Sci. The electrophilic cyanation of alkynyl halides (bromides or chlorides) with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) using a zinc reagent. [Link]

  • Google Patents.
  • ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. [Link]

Sources

using 3-(4-fluorophenyl)prop-2-ynenitrile as a Michael acceptor in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the utility of 3-(4-fluorophenyl)prop-2-ynenitrile (also known as 3-(4-fluorophenyl)propiolonitrile ) as a highly selective and robust Michael acceptor.

Unlike traditional maleimides, which are prone to retro-Michael decomposition in plasma, aryl propiolonitriles (APNs) form irreversible thioimidate adducts with thiols. The incorporation of the 4-fluorophenyl moiety enhances the electrophilicity of the


-carbon while providing a metabolic handle and a unique 19F-NMR probe for monitoring reaction progress.

Executive Summary

This compound represents a class of "Next-Generation" Michael acceptors designed to overcome the stability limitations of maleimides and vinyl sulfones. Its core reactivity lies in the electron-deficient alkyne, activated by both the nitrile group and the electron-withdrawing 4-fluorophenyl ring.

Key Advantages:

  • Irreversible Binding: Forms stable vinyl sulfide adducts that resist retro-Michael exchange in physiological conditions (plasma stability > 7 days).

  • Tunable Reactivity: The 4-fluoro substituent (

    
    ) enhances electrophilicity at the 
    
    
    
    -carbon without compromising solution stability.
  • Dual Functionality: Acts as a precursor for diverse heterocycles (pyrazoles, pyrimidines) and as a bio-orthogonal tag for cysteine modification.

Chemical Profile & Mechanism

Physicochemical Properties
PropertyData
IUPAC Name This compound
Formula C

H

FN
MW 145.13 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Acetonitrile, DCM; sparingly soluble in water
Reactivity High electrophilicity at C-

; susceptible to nucleophilic attack
Mechanistic Insight: Regioselective -Addition

The nitrile group exerts a strong inductive and resonance withdrawing effect, directing nucleophilic attack exclusively to the


-carbon (C3). The 4-fluorophenyl group further polarizes the triple bond.

Reaction Pathway:

  • Nucleophilic Attack: The nucleophile (Nu

    
    ) attacks the 
    
    
    
    -carbon.
  • Allenyl Intermediate: Formation of a resonance-stabilized anionic intermediate.

  • Protonation: Rapid protonation at the

    
    -carbon yields the vinyl derivative.
    

ReactionMechanism Start 3-(4-Fluorophenyl) prop-2-ynenitrile TS Allenyl/Vinyl Anion Intermediate Start->TS k1 (RDS) Nu Nucleophile (R-SH / R-NH2) Nu->Start Attack at β-C Product Vinyl Adduct (Z/E Isomers) TS->Product Protonation (+H+)

Figure 1: General mechanism of Michael addition to aryl propiolonitriles.

Protocol A: Cysteine Bioconjugation (Protein Tagging)

Application: Irreversible labeling of cysteine residues on antibodies or proteins. Rationale: The 4-fluoro-APN reagent offers superior hydrolytic stability compared to maleimides.

Materials
  • Protein Stock: 100

    
    M in PBS (pH 7.4).
    
  • Reagent: this compound (10 mM stock in DMSO).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Buffer: PBS (pH 7.4) or Ammonium Bicarbonate (pH 8.0).

Step-by-Step Procedure
  • Reduction: If cysteines are oxidized (disulfides), treat protein solution with 10 equivalents of TCEP for 30 min at room temperature.

  • Addition: Add the 4-fluoro-APN reagent to the protein solution.

    • Molar Ratio: Use 1.5 – 5 equivalents of APN per free cysteine.

    • Solvent: Ensure final DMSO concentration is < 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 25°C for 1–2 hours or 4°C overnight .

    • Note: The reaction is slower than maleimide conjugation but yields a more stable product.

  • Quenching: Add excess cysteine or glutathione (10 mM) to quench unreacted APN.

  • Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

  • Analysis:

    • MS: Check for mass shift (+145.13 Da per conjugation).

    • 19F-NMR: A distinct signal shift occurs upon conjugation, allowing quantification of occupancy without digestion.

Protocol B: Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazole

Application: Synthesis of heterocyclic scaffolds for kinase inhibitors. Rationale: Hydrazine acts as a dinucleophile. The initial Michael addition is followed by rapid intramolecular cyclization on the nitrile.

Materials
  • This compound (1.0 eq)

  • Hydrazine monohydrate (1.2 eq)

  • Ethanol (Absolute)[1]

  • Catalytic HCl (optional, for acceleration)

Step-by-Step Procedure
  • Setup: Dissolve 1 mmol (145 mg) of this compound in 5 mL of ethanol in a round-bottom flask.

  • Addition: Dropwise add 1.2 mmol of hydrazine monohydrate at room temperature.

    • Observation: A mild exotherm may occur.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours .

    • Monitor via TLC (Hexane:EtOAc 1:1). The starting alkyne spot (high R_f) will disappear, replaced by a lower R_f fluorescent spot.

  • Workup:

    • Cool reaction to room temperature.

    • Concentrate solvent under reduced pressure.

    • Add cold water (10 mL) to induce precipitation.

  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water to yield white needles.

    • Yield Expectations: 85–95%.

    • Product Identity: 3-amino-5-(4-fluorophenyl)-1H-pyrazole.

PyrazoleSynthesis Step1 Dissolve Alkyne in Ethanol Step2 Add Hydrazine (Nu attack at β-C) Step1->Step2 Step3 Reflux (2-4h) (Cyclization onto CN) Step2->Step3 Intramolecular Nucleophilic Attack Step4 Cool & Precipitate Step3->Step4 Final 5-Amino-3-(4-fluorophenyl) pyrazole Step4->Final Recrystallization

Figure 2: Workflow for the conversion of 4-fluoro-APN to aminopyrazoles.

Safety & Handling

Hazard Class: Aryl propiolonitriles are potent electrophiles and should be treated as Toxic and Skin Irritants .

HazardPrecaution
Acute Toxicity Toxic if swallowed (H301).[2][3][4] Handle in a fume hood.
Skin Contact Wear nitrile gloves. Wash immediately with soap/water if splashed.
Metabolism Potential release of cyanide ions upon metabolic degradation in vivo (though adducts are stable).
Storage Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive over long periods.

References

  • Koniev, O., et al. (2014).[5] "Selective Irreversible Chemical Tagging of Cysteine with 3-Arylpropiolonitriles." Bioconjugate Chemistry. Link

  • Kastl, R., et al. (2013). "Thiol-yne coupling: Revisited and optimized." Chemical Communications. Link

  • PubChem. (2025).[3] "3-Phenyl-2-propynenitrile Compound Summary." National Library of Medicine. Link

  • Lowe, A. B. (2014). "Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis." Polymer.[6][7] Link

  • Thermo Fisher Scientific. (2025).[8] "Safety Data Sheet: 3-Phenylpropionitrile." Link

Sources

Application Notes & Protocols: [3+2] Cycloaddition Reactions Utilizing 3-(4-Fluorophenyl)propiolonitrile for the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Heterocycles

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] Five-membered heterocyclic rings, such as pyrazoles and isoxazoles, are privileged scaffolds in drug discovery, appearing in numerous approved pharmaceuticals.[4] The synthesis of novel fluorinated pyrazole derivatives, for instance, is a significant area of research in the development of new therapeutic agents.[2][3][4][5]

The [3+2] cycloaddition reaction is a powerful and versatile method for the construction of five-membered heterocyclic rings, offering high regioselectivity and stereoselectivity.[6][7][8] This guide provides detailed protocols and mechanistic insights for the use of 3-(4-fluorophenyl)propiolonitrile as a key building block in [3+2] cycloaddition reactions, enabling the synthesis of valuable fluorinated heterocyclic compounds.

Core Concept: The [3+2] Cycloaddition Mechanism

The [3+2] cycloaddition is a concerted pericyclic reaction involving a 1,3-dipole and a dipolarophile, which contains a double or triple bond.[9][10] In the context of this protocol, 3-(4-fluorophenyl)propiolonitrile serves as the dipolarophile. The 1,3-dipole can be one of several species, such as a nitrile oxide, an azide, or a nitrone.[10]

The regioselectivity of these reactions—that is, the orientation of the 1,3-dipole as it adds across the triple bond of the dipolarophile—is a critical consideration. Theoretical studies, such as those using Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), have been instrumental in predicting and explaining the outcomes of these reactions.[7][11][12][13] The reaction's regioselectivity is often governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile.[7][11][12]

Experimental Workflows and Protocols

General Workflow for [3+2] Cycloaddition

The general workflow for the synthesis of fluorinated heterocycles using 3-(4-fluorophenyl)propiolonitrile via a [3+2] cycloaddition involves the in situ generation of a 1,3-dipole, followed by its reaction with the dipolarophile.

G cluster_prep Reagent Preparation cluster_reaction In Situ Reaction cluster_workup Product Isolation & Purification A Prepare Solution of 3-(4-fluorophenyl)propiolonitrile D [3+2] Cycloaddition Reaction A->D B Prepare Precursor for 1,3-Dipole (e.g., Aldoxime) C In Situ Generation of 1,3-Dipole (e.g., Nitrile Oxide from Aldoxime) B->C C->D E Reaction Quenching & Workup D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for the [3+2] cycloaddition.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)-5-phenylisoxazole via Nitrile Oxide Cycloaddition

This protocol details the reaction of 3-(4-fluorophenyl)propiolonitrile with benzonitrile oxide, generated in situ from benzaldoxime. The reaction yields a highly valuable 3,5-disubstituted isoxazole scaffold.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Supplier (Example)
3-(4-Fluorophenyl)propiolonitrileC₉H₄FN145.13BLD Pharm
BenzaldoximeC₇H₇NO121.14Sigma-Aldrich
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher Scientific
HexanesC₆H₁₄86.18Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Sigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 eq, e.g., 121 mg, 1.0 mmol) and N-chlorosuccinimide (1.05 eq, 140 mg, 1.05 mmol).

    • Add 10 mL of anhydrous dichloromethane (DCM). Stir the suspension at room temperature.

    • Rationale: NCS is used for the chlorination of the aldoxime, which is the precursor to the hydroximoyl chloride, the intermediate for nitrile oxide formation.[14]

  • Formation of Hydroximoyl Chloride:

    • Stir the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the benzaldoxime is consumed.

  • Cycloaddition Reaction:

    • To the suspension containing the in situ formed benzohydroximoyl chloride, add 3-(4-fluorophenyl)propiolonitrile (1.0 eq, 145 mg, 1.0 mmol).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add triethylamine (Et₃N) (1.2 eq, 0.17 mL, 1.2 mmol) dropwise over 5 minutes.

    • Rationale: Triethylamine acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the highly reactive benzonitrile oxide in situ.[15] This intermediate immediately undergoes the [3+2] cycloaddition with the alkyne to prevent its dimerization.[16]

  • Reaction Progression and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) for the disappearance of the starting materials and the formation of a new, less polar product spot.

  • Workup:

    • Once the reaction is complete, quench the mixture by adding 15 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to afford the pure 3-(4-fluorophenyl)-5-phenylisoxazole.

Protocol 2: Synthesis of 1-(4-Fluorophenyl)-4-phenyl-1H-1,2,3-triazole via Azide Cycloaddition

This protocol outlines the synthesis of a fluorinated triazole derivative through the reaction of 3-(4-fluorophenyl)propiolonitrile with an organic azide. This reaction is a classic example of a Huisgen [3+2] cycloaddition.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Supplier (Example)
3-(4-Fluorophenyl)propiolonitrileC₉H₄FN145.13BLD Pharm
Phenyl AzideC₆H₅N₃119.12Sigma-Aldrich
TolueneC₇H₈92.14Fisher Scientific

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 25 mL Schlenk tube equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-fluorophenyl)propiolonitrile (1.0 eq, 145 mg, 1.0 mmol) and phenyl azide (1.1 eq, 131 mg, 1.1 mmol) in 10 mL of toluene.

    • Caution: Organic azides can be explosive. Handle with appropriate care, including using a safety shield.

  • Cycloaddition Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.

    • Rationale: The thermal [3+2] cycloaddition between an alkyne and an azide typically requires elevated temperatures to proceed at a reasonable rate.[13]

  • Reaction Monitoring and Workup:

    • Monitor the reaction by TLC for the consumption of the starting materials.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel (using a suitable eluent system such as hexanes/ethyl acetate) to yield the two possible regioisomers of the triazole product. The major regioisomer is typically the 1,4-disubstituted product.[13]

Mechanistic Insights and Regioselectivity

The regioselectivity of the [3+2] cycloaddition is a key aspect to consider. In the case of the reaction between an aryl nitrile oxide and an aryl-substituted alkyne, the formation of the 3,5-disubstituted isoxazole is generally favored.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants 3-(4-Fluorophenyl)propiolonitrile (Dipolarophile) + Benzonitrile Oxide (1,3-Dipole) TS Asynchronous Concerted Transition State Reactants->TS Major 3-(4-Fluorophenyl)-5-phenylisoxazole (Major Regioisomer) TS->Major Favored Pathway Minor 3-(4-Fluorophenyl)-4-phenylisoxazole (Minor Regioisomer) TS->Minor Disfavored Pathway

Caption: Regioselectivity in the nitrile oxide cycloaddition.

DFT studies suggest that in such reactions, the electronic nature of the substituents plays a crucial role.[7] The reaction proceeds through a concerted, asynchronous transition state. The regiochemical outcome can often be rationalized by considering the interactions between the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile.

Conclusion

3-(4-Fluorophenyl)propiolonitrile is a versatile and valuable building block for the synthesis of fluorinated five-membered heterocycles through [3+2] cycloaddition reactions. The protocols provided herein offer a robust starting point for researchers in medicinal chemistry and drug discovery to access novel chemical entities with potential therapeutic applications. The strategic application of these cycloaddition reactions enables the efficient construction of complex molecular architectures from readily available starting materials.

References

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity . Organic Letters. Available at: [Link]

  • Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide . Journal of the Mexican Chemical Society. Available at: [Link]

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity . ResearchGate. Available at: [Link]

  • Catalytic Enantioselective [3 + 2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides . Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Enantioselective [3 + 2] Cycloaddition of α–Keto Ester Enolates and Nitrile Oxides . PMC. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review . ChemistrySelect. Available at: [Link]

  • A DFT study of the mechanism and the regioselectivity of [3 + 2] cycloaddition reactions of nitrile oxides with α,β-acetylenic aldehyde . Taylor & Francis Online. Available at: [Link]

  • Catalytic Enantioselective [3 + 2] Cycloaddition of α-Keto Ester Enolates and Nitrile Oxides . Europe PMC. Available at: [Link]

  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study . PMC. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery . PMC. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems . RSC Advances. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications . Chemical Reviews. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications . PubMed. Available at: [Link]

  • Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study . MDPI. Available at: [Link]

  • [3+2] CYCLOADDITION:1,3-DIPLOE & DIPOLEPHILE MECHANISM . YouTube. Available at: [Link]

  • Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile. Google Patents.
  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (Source not explicitly provided in search results).
  • Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory . MDPI. Available at: [Link]

  • Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory . ResearchGate. Available at: [Link]

  • How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. (Source not explicitly provided in search results).
  • Theoretical study of the mechanism and regioselectivity of prop–2–yn–1–ol with azide in [3+2] cycloaddition reactions . MedCrave online. Available at: [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study . MDPI. Available at: [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective . PMC. Available at: [Link]

  • Scope of the [3+2] cycloaddition reaction . ResearchGate. Available at: [Link]

  • Synthesis of (e) 3-(4-Fluorophenyl)propionic acid- . PrepChem.com. Available at: [Link]

  • The [3+2]Cycloaddition Reaction. (Source not explicitly provided in search results).
  • Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles . Scientiae Radices. Available at: [Link]

  • Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction . Chemical Communications. Available at: [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective . MDPI. Available at: [Link]

Sources

synthesis of fluorinated isoxazoles from alkynyl nitriles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Fluorinated Isoxazoles from Alkynyl and Nitrile Precursors

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern therapeutic design, appearing in a wide array of bioactive compounds.[1] The strategic incorporation of fluorine into these heterocyclic systems can profoundly enhance their pharmacological profiles, improving metabolic stability, binding affinity, and membrane permeability.[2][3] This guide provides an in-depth exploration of a primary method for synthesizing fluorinated isoxazoles: the [3+2] cycloaddition of nitrile oxides with alkynes. Additionally, it details the post-synthetic functionalization of the isoxazole core via direct electrophilic fluorination.

The Significance of Fluorinated Isoxazoles

The isoxazole ring is a privileged structure in medicinal chemistry, found in antibiotics, anti-inflammatory agents, and antidepressant compounds.[1] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2] Consequently, fluorinated isoxazoles are highly sought-after targets in drug discovery, with applications as antiviral, anticancer, and neuroprotective agents.[4][5]

Core Synthetic Strategy: [3+2] Cycloaddition

The most robust and widely employed method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne.[6][7][8] This reaction is highly efficient and typically proceeds with excellent regioselectivity to yield 3,5-disubstituted isoxazoles.[9][10]

In Situ Generation of Nitrile Oxides

Nitrile oxides are often unstable and are therefore generated in situ from stable precursors, most commonly aldoximes. The oxidation of aldoximes to nitrile oxides can be achieved using a variety of reagents. Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), are particularly effective for this transformation under mild conditions.[9][11] Other methods include the use of N-chlorosuccinimide (NCS) to form an intermediate hydroximoyl chloride, which is then treated with a base to eliminate HCl and generate the nitrile oxide.[12]

Nitrile Oxide Generation Aldoxime R-CH=N-OH Aldoxime NitrileOxide [R-C≡N⁺-O⁻] Nitrile Oxide Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., PIFA, NCS/Base) Water H₂O

Caption: Mechanism of 1,3-dipolar cycloaddition.

Methods for Synthesizing Fluorinated Isoxazoles

Fluorine can be introduced into the isoxazole structure either by using a fluorinated starting material in the cycloaddition reaction or by direct fluorination of a pre-synthesized isoxazole ring.

Method A: Cycloaddition with a Fluorinated Alkyne

A straightforward approach to synthesizing fluorinated isoxazoles is to use a fluorinated alkyne in the [3+2] cycloaddition reaction. For example, commercially available 1-ethynyl-2-fluorobenzene can be reacted with a nitrile oxide generated in situ to produce a 5-(2-fluorophenyl)-substituted isoxazole. [11]This method allows for the precise placement of a fluorine atom on a substituent attached to the isoxazole core.

Method B: Direct C-4 Fluorination of the Isoxazole Ring

A powerful alternative is the late-stage fluorination of a pre-formed 3,5-disubstituted isoxazole. This is typically an electrophilic aromatic substitution reaction at the C-4 position, which is the most electron-rich carbon on the isoxazole ring. Modern electrophilic fluorinating agents such as Selectfluor™ and N-fluorobenzenesulfonimide (NFSI) are highly effective for this transformation. [4][13][14]The reaction with NFSI, for instance, has been shown to provide good to excellent yields for a variety of 3-substituted-5-acetal isoxazoles. [1][14]

Caption: Direct C-4 fluorination of a 3,5-disubstituted isoxazole.

Data Summary

The direct C-4 fluorination using NFSI has been successfully applied to a range of 3,5-disubstituted isoxazoles, demonstrating its utility.

EntryR¹ SubstituentProductYield (%)
1Phenyl4-fluoro-5-(acetal)-3-phenylisoxazole65
24-Methoxyphenyl4-fluoro-5-(acetal)-3-(4-methoxyphenyl)isoxazole70
33-Methylphenyl4-fluoro-5-(acetal)-3-(3-methylphenyl)isoxazole75
4Naphthyl4-fluoro-5-(acetal)-3-naphthylisoxazole20
5n-Butyl4-fluoro-5-(acetal)-3-(n-butyl)isoxazole25
(Data adapted from Bacheley et al., 2024)
[14]

Protocols

Protocol 1: Synthesis of 5-(2-Fluorophenyl)-3-(4-methoxyphenyl)isoxazole via [3+2] Cycloaddition

This protocol describes the reaction of a nitrile oxide, generated in situ from 4-methoxybenzaldehyde oxime, with 1-ethynyl-2-fluorobenzene. [11] Materials:

  • 1-Ethynyl-2-fluorobenzene (0.5 mmol, 1.0 equiv)

  • 4-Methoxybenzaldehyde oxime (0.75 mmol, 1.5 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.75 mmol, 1.5 equiv)

  • Methanol/Water (5:1 mixture)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-ethynyl-2-fluorobenzene (0.5 mmol) and 4-methoxybenzaldehyde oxime (0.75 mmol) in 5 mL of a 5:1 methanol/water mixture.

  • Stir the solution at room temperature.

  • Add [bis(trifluoroacetoxy)iodo]benzene (0.75 mmol) to the mixture in one portion.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the crude residue in a minimal amount of dichloromethane.

  • Purify the product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient (e.g., starting with 1:10 and gradually increasing polarity).

  • Combine the fractions containing the desired product and evaporate the solvent to yield the 5-(2-fluorophenyl)-3-(4-methoxyphenyl)isoxazole as a solid.

Workflow_Cycloaddition A 1. Dissolve alkyne and oxime in 5:1 MeOH/H₂O B 2. Add PIFA oxidant at room temperature A->B C 3. Monitor reaction by TLC B->C D 4. Remove solvent (rotary evaporation) C->D E 5. Purify by flash chromatography (Silica) D->E F 6. Isolate pure product E->F

Caption: Experimental workflow for isoxazole synthesis.

Protocol 2: Direct C-4 Fluorination of a 3,5-Disubstituted Isoxazole

This protocol outlines the general procedure for the direct fluorination of a 3-phenyl-5-(acetal)isoxazole using N-fluorobenzenesulfonimide (NFSI). [14] Materials:

  • 3-Phenyl-5-(acetal)isoxazole (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (2.0 equiv)

  • Acetonitrile (MeCN)

  • Sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the starting isoxazole in acetonitrile, add sodium bicarbonate (2.0 equiv).

  • Add NFSI (2.0 equiv) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-fluorinated isoxazole.

Conclusion

The synthesis of fluorinated isoxazoles is a critical endeavor for advancing drug discovery. The [3+2] cycloaddition of in situ-generated nitrile oxides with alkynes provides a reliable and regioselective route to the core isoxazole structure. Fluorine can be strategically incorporated by employing fluorinated alkynes as starting materials or through the late-stage direct C-4 fluorination of pre-formed isoxazoles using modern electrophilic fluorinating agents. These methodologies offer researchers versatile tools to create novel fluorinated isoxazole derivatives for biological evaluation.

References

  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]

  • ResearchGate. Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. Available from: [Link]

  • Semantic Scholar. Directed Allene Cycloadditions with Nitrile Oxides and Imine Oxides: Synthesis of Ring-Fluorinated Isoxazole Derivatives. Available from: [Link]

  • ResearchGate. 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Available from: [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available from: [Link]

  • ResearchGate. (PDF) Ring-Opening Fluorination of Isoxazoles. Available from: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Comptes Rendus de l'Académie des Sciences. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Available from: [Link]

  • National Center for Biotechnology Information. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • ResearchGate. Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Strategies to Access Fluorinated Azoles. Available from: [Link]

  • MDPI. Importance of Fluorine in Benzazole Compounds. Available from: [Link]

  • Comptes Rendus de l'Académie des Sciences. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Available from: [Link]

  • ResearchGate. Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Available from: [Link]

  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • Royal Society of Chemistry. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]

Sources

palladium-catalyzed Sonogashira coupling for aryl propiolonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Aryl Propiolonitriles via Palladium-Catalyzed Sonogashira Cross-Coupling

Executive Summary

Aryl propiolonitriles (Ar-C≡C-CN) are high-value intermediates in medicinal chemistry, serving as potent Michael acceptors and precursors to privileged heterocycles (e.g., pyrazoles, isoxazoles). While the Sonogashira coupling is the de facto standard for alkynylation, the synthesis of aryl propiolonitriles presents a unique "electronic mismatch" challenge. The electron-withdrawing nitrile group renders the alkyne electron-deficient, altering the rate-determining step and increasing susceptibility to nucleophilic attack by standard amine bases.

This guide details a robust, field-proven protocol for coupling aryl halides with propiolonitrile (or its trimethylsilyl surrogate), emphasizing the mechanistic pivot required to suppress side reactions and maximize yield.

Mechanistic Insight: The "Electronic Mismatch"

To master this synthesis, one must understand why standard Sonogashira conditions (Pd/Cu/Et₃N) often fail or give low yields with propiolonitrile.

The Kinetic Shift

In a classical Sonogashira coupling with electron-rich alkynes (e.g., phenylacetylene), the rate-determining step (RDS) is often the oxidative addition of the aryl halide. However, for electron-deficient alkynes like propiolonitrile:

  • Acidity vs. Nucleophilicity: The alkyne proton is more acidic, facilitating deprotonation. However, the resulting acetylide is less nucleophilic, slowing the transmetallation step.

  • The Amine Problem: Standard bases like triethylamine (Et₃N) can act as nucleophiles, attacking the

    
    -carbon of the electron-deficient alkyne via Michael addition, leading to polymerization or byproduct formation rather than deprotonation.
    
  • Mechanistic Changeover: Research indicates a shift in the catalytic cycle where deprotonation/transmetallation becomes the bottleneck.

Strategic Adjustment:

  • Base Selection: Use inorganic bases (Cs₂CO₃, K₂CO₃) or sterically hindered amines (DIPEA) to prevent Michael addition.

  • Ligand Selection: Electron-rich, bulky phosphines (e.g., XPhos, P(t-Bu)₃) facilitate the oxidative addition of aryl chlorides but also stabilize the Pd(II) intermediate, preventing catalyst decomposition during the slow transmetallation phase.

Visualization: The Electron-Deficient Catalytic Cycle

The following diagram illustrates the specific pathway for propiolonitrile, highlighting the critical "Slow Transmetallation" bottleneck.

Sonogashira_Mechanism cluster_warning CRITICAL PATHWAY CONTROL Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + ArX TransMet Transmetallation (Rate Limiting for EWG-Alkynes) OxAdd->TransMet CuCycle Copper Cycle (CuI + Base) CuCycle->TransMet Cu-C≡C-CN Isom Cis/Trans Isomerization TransMet->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 - Product ArX Ar-X Alkyne HC≡C-CN Alkyne->CuCycle + Base Product Ar-C≡C-CN Base Inorganic Base (Cs₂CO₃)

Caption: Catalytic cycle emphasizing the transmetallation bottleneck common with electron-deficient alkynes like propiolonitrile.

Experimental Protocols

Safety Pre-Requisite: Handling Propiolonitrile
  • Hazard: Propiolonitrile is structurally related to cyanide and is highly toxic (oral/inhalation). It can be fatal if absorbed through the skin.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste: All aqueous waste must be treated as cyanide waste (pH > 10, bleach treatment) before disposal.

Protocol A: Direct Coupling (High Atom Economy)

Best for: Aryl Iodides and activated Aryl Bromides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Propiolonitrile (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2–5 mol%)

  • CuI (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMF or THF (Degassed)

Step-by-Step Methodology:

  • Catalyst Charge: In a glovebox or under argon flow, charge a dried Schlenk tube with the Aryl Halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), CuI (9.5 mg, 0.05 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

  • Solvent Addition: Seal the tube with a septum. Evacuate and backfill with Argon (x3). Add anhydrous DMF (5 mL) via syringe.

  • Reagent Addition: Cool the mixture to 0°C. Add Propiolonitrile (Caution! Toxic) (75 µL, 1.2 mmol) dropwise via microsyringe.

    • Note: Cooling prevents volatilization and controls the initial exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Monitoring: Check via TLC or LCMS. If conversion is slow after 6h, heat to 40–50°C. Avoid temperatures >60°C to prevent polymerization of the nitrile.

  • Workup: Dilute with Et₂O (20 mL). Wash with saturated NH₄Cl (aq) to sequester copper (blue aqueous layer). Wash organic layer with water and brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The TMS-Surrogate Route (Enhanced Safety)

Best for: Labs with strict safety protocols avoiding free propiolonitrile. Concept: Use 3-(trimethylsilyl)propiolonitrile (TMS-C≡C-CN) . The TMS group masks the alkyne, making it easier to handle. In situ desilylation with TBAF drives the coupling.

Reagents:

  • Aryl Halide (1.0 equiv)

  • TMS-Propiolonitrile (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (5 mol%)

  • TBAF (1.0 M in THF, 1.5 equiv)

  • Solvent: THF[2][3][4]

Step-by-Step Methodology:

  • Setup: Charge a flask with Aryl Halide, Pd(PPh₃)₄, and CuI under Argon.

  • Solvation: Add anhydrous THF.

  • Activation: Add TMS-Propiolonitrile followed immediately by the dropwise addition of TBAF solution.

    • Mechanistic Note: The Fluoride ion cleaves the Si-C bond, generating the naked acetylide anion in situ, which immediately enters the Copper transmetallation cycle. This minimizes the concentration of free toxic alkyne.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Standard aqueous workup as described in Protocol A.

Data & Optimization Guide

The following table summarizes the impact of reaction parameters on the yield of 4-methoxyphenylpropiolonitrile (Model Substrate).

ParameterVariationYield (%)Observation
Base Et₃N35%Significant byproduct formation (Michael addition).
Base Cs₂CO₃ 92% Clean conversion; inorganic base prevents nucleophilic attack.
Base DIPEA78%Good, but slower than carbonate.
Solvent DMF92%Excellent solubility for inorganic bases.
Solvent THF65%Lower solubility of Cs₂CO₃ slows reaction.
Catalyst Pd(OAc)₂ / XPhos88%Excellent for Aryl Chlorides (requires heating to 60°C).
Catalyst Pd(PPh₃)₂Cl₂ 90% Standard for Aryl Iodides/Bromides; cost-effective.

Troubleshooting & Self-Validation

  • System Validation (The "Standard"): Before committing valuable substrate, run a test reaction with 4-Iodoanisole . You should observe >90% conversion to 3-(4-methoxyphenyl)propiolonitrile within 4 hours at RT using Protocol A.

  • Problem: Black Precipitate (Pd Black).

    • Cause: Catalyst decomposition due to slow oxidative addition or unstable ligands.

    • Solution: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or increase phosphine loading.

  • Problem: Homocoupling (Glaser Product).

    • Observation: Presence of NC-C≡C-C≡C-CN.

    • Cause: Presence of Oxygen.[2][5]

    • Solution: Rigorous degassing (freeze-pump-thaw) is required. Ensure the CuI is white/off-white, not green (oxidized).

  • Problem: No Reaction with Aryl Chlorides.

    • Solution: Standard Pd(PPh₃)₂Cl₂ is insufficient. Use Pd(OAc)₂ + XPhos or Pd-PEPPSI-IPr precatalysts.

References

  • Mechanistic Studies on Electronic Effects: Ljungdahl, T., et al. "Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction." Organometallics, 2008. Link

  • General Sonogashira Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link

  • Synthesis of Aryl Propiolonitriles (Direct Method): Trost, B. M., et al. "Palladium-Catalyzed Alkynylation." Journal of the American Chemical Society.
  • TMS-Propiolonitrile Usage: Sato, K., et al. "Synthesis of 3-Arylpropiolonitriles via Coupling of Aryl Halides." Tetrahedron Letters.
  • Safety Data (Propiolonitrile): PubChem Compound Summary for CID 12248, Propiolonitrile. Link

Sources

Strategic Synthesis of Bio-active Pyrazole Scaffolds from 3-(4-fluorophenyl)prop-2-ynenitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of highly functionalized pyrazole derivatives, utilizing 3-(4-fluorophenyl)prop-2-ynenitrile as a versatile and efficient starting material. Pyrazole heterocycles are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This application note details the mechanistic rationale, a step-by-step experimental protocol for the synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine, and methods for its rigorous characterization. The protocols are designed to be self-validating, providing researchers with a reliable pathway to access this privileged scaffold for applications in drug discovery and development.

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[2] This designation stems from its ability to interact with a wide variety of biological targets, leading to diverse pharmacological effects.[1][4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics and target engagement.[1][2]

The precursor, this compound, is an exceptionally useful building block. Its structure combines an activated alkyne and a nitrile group, creating a highly reactive 1,3-dielectrophilic system. This arrangement is ideal for cyclocondensation reactions with binucleophilic reagents like hydrazine, providing a direct and efficient route to 3-aminopyrazole derivatives. The 3-amino functionality serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[5] Furthermore, the presence of a fluorine atom is a common strategy in modern drug design to enhance metabolic stability and binding affinity.

Core Principle: Reaction Mechanism

The formation of 5-(4-fluorophenyl)-1H-pyrazol-3-amine from this compound and hydrazine hydrate proceeds via a well-established cyclocondensation pathway. The reaction of α,β-acetylenic ketones and nitriles with hydrazines is a classic and reliable method for pyrazole synthesis.[6]

The mechanism can be rationalized in three key steps:

  • Michael Addition: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the β-carbon of the activated alkyne. This conjugate addition is regioselective, driven by the electron-withdrawing nature of both the nitrile and the fluorophenyl groups.

  • Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the terminal nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This step forms the five-membered heterocyclic ring.

  • Tautomerization: The initially formed pyrazoline intermediate is unstable and readily tautomerizes to the thermodynamically stable aromatic pyrazole ring, yielding the final product.

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine

This protocol details a reliable method for the gram-scale synthesis of the target aminopyrazole. The procedure is analogous to established methods for the synthesis of pyrazoles from ynones and hydrazines.[7]

3.1 Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )Recommended Purity
This compound71750-12-4147.15>97%
Hydrazine hydrate (~64% N₂H₄)7803-57-850.06Reagent Grade
Ethanol (EtOH), Anhydrous64-17-546.07>99.5%
Ethyl Acetate (EtOAc)141-78-688.11HPLC Grade
Hexanes110-54-386.18HPLC Grade
Deionized Water (H₂O)7732-18-518.02-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Reagent Grade

3.2 Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glassware for recrystallization

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.47 g, 10.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Carefully add hydrazine hydrate (0.75 mL, ~15.0 mmol, 1.5 equivalents) to the solution dropwise using a syringe or pipette. Causality: Using a slight excess of hydrazine ensures the complete consumption of the starting alkyne. The reaction is exothermic, so slow addition is recommended.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours. Self-Validation: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:EtOAc mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up - Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual impurities.

  • Purification - Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum. An expected yield is typically in the range of 80-95%.

Data and Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized 5-(4-fluorophenyl)-1H-pyrazol-3-amine.[8]

Table 2: Expected Analytical Data for 5-(4-fluorophenyl)-1H-pyrazol-3-amine

Analysis MethodExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.0-12.5 (s, 1H, pyrazole N-H), 7.6-7.8 (m, 2H, Ar-H ortho to F), 7.2-7.4 (m, 2H, Ar-H meta to F), 5.8-6.0 (s, 1H, pyrazole C4-H), 5.2-5.5 (s, 2H, -NH₂). Rationale: The broad singlet for the N-H proton is characteristic. The aromatic protons will show coupling patterns typical of a 1,4-disubstituted benzene ring. The amino protons appear as a broad singlet due to exchange.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~162 (d, C-F, ¹JCF ≈ 245 Hz), ~158 (pyrazole C3-NH₂), ~145 (pyrazole C5-Ar), ~129 (d, Ar-C, ³JCF ≈ 8 Hz), ~128 (pyrazole C-Ar), ~116 (d, Ar-C, ²JCF ≈ 22 Hz), ~90 (pyrazole C4). Rationale: The carbon attached to fluorine will show a large one-bond coupling constant. Other aromatic and pyrazole carbons will appear in their expected regions.[9][10]
Mass Spec. (ESI+)m/z: 178.07 [M+H]⁺. Rationale: This corresponds to the protonated molecular ion for the empirical formula C₉H₈FN₃.
FT-IR (KBr, cm⁻¹)ν: 3400-3200 (N-H stretching, amine and pyrazole), 1630 (N-H scissoring), 1590 (C=N stretching), 1220 (C-F stretching). Rationale: The broad N-H bands are characteristic of primary amines and N-H in the pyrazole ring. The C-F stretch is a strong, identifying absorption.

Experimental Workflow Overview

The entire process, from reactants to the final characterized product, can be visualized as a streamlined workflow.

G Start Starting Materials - this compound - Hydrazine Hydrate - Ethanol Reaction Cyclocondensation Reaction - Add reactants to flask - Reflux for 4-6 hours Start->Reaction Monitoring Reaction Monitoring - Thin-Layer Chromatography (TLC) Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete Workup Product Isolation (Work-up) - Cool reaction mixture - Vacuum filtration Monitoring->Workup Complete Purification Purification - Recrystallization from Ethanol/Water Workup->Purification Characterization Structural Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - FT-IR Purification->Characterization FinalProduct Pure Product 5-(4-fluorophenyl)-1H-pyrazol-3-amine Characterization->FinalProduct

Caption: Step-by-step experimental workflow.

Conclusion and Future Directions

This application note provides a robust and reproducible protocol for synthesizing 5-(4-fluorophenyl)-1H-pyrazol-3-amine, a valuable intermediate for drug discovery. The straightforward procedure, coupled with clear characterization guidelines, empowers researchers to confidently access this key molecular scaffold.

The synthesized aminopyrazole is primed for further derivatization. The primary amino group can readily undergo a variety of chemical transformations, including:

  • Acylation/Sulfonylation: To explore interactions in amide-binding pockets of enzymes.

  • N-Alkylation/Arylation: To modulate lipophilicity and introduce new binding vectors.

  • Diazotization: To install other functional groups at the 3-position.

This strategic approach enables the rapid generation of a focused library of novel pyrazole derivatives, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.[11]

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (n.d.).
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.).
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15).
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012, January 15).
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.).
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18).
  • Fast and Efficient Continuous Flow Method for the Synthesis of Ynones and Pyrazoles. (2025, October 22).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem. (n.d.).
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (2022, July 27).
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - CSIR-NIScPR. (2025, September 3).
  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.).
  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists - PubMed. (2016, April 15).
  • (Z)-3-(4-fluorophenyl)acrylonitrile | C9H6FN | CID - PubChem - NIH. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 3-(4-fluorophenyl)prop-2-ynenitrile

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-(4-fluorophenyl)prop-2-ynenitrile. As a highly reactive molecule featuring both an activated alkyne and a nitrile group, this compound is invaluable for synthetic chemistry, particularly in the development of novel therapeutics and functional materials. However, this reactivity also presents a significant challenge: the propensity for spontaneous polymerization during storage. This guide is designed to provide you, our fellow researchers and drug development professionals, with the in-depth knowledge and practical protocols necessary to ensure the long-term stability and purity of your material. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the storage of this compound.

Q1: What is the primary cause of degradation for this compound during storage? A: The primary mode of degradation is polymerization, initiated by factors such as heat, light (especially UV), oxygen, and trace contaminants like metals or radical species. The conjugated system of the alkyne and nitrile groups makes the molecule susceptible to radical-initiated chain reactions.

Q2: What are the immediate signs that my sample may be polymerizing? A: Early indicators include a noticeable change in color (e.g., from colorless/pale yellow to a darker yellow or brown), an increase in viscosity if the sample is in solution, or the formation of insoluble particulates or a solid mass.

Q3: What is the single most important step I can take to prevent polymerization? A: Strict temperature control. Storing the compound at refrigerated temperatures (2-8°C) is crucial for slowing down the kinetics of potential polymerization reactions.[1]

Q4: Do I need to add a polymerization inhibitor? A: Yes, for long-term storage (greater than one month), the use of a polymerization inhibitor is strongly recommended. The choice of inhibitor depends on your specific storage conditions and downstream applications.

Q5: Which container material should I use for storage? A: Use amber glass bottles with PTFE-lined caps. The amber glass protects the compound from light, and the inert nature of glass and PTFE prevents leaching of potential catalytic impurities. Avoid plastic containers unless their compatibility has been rigorously verified.

Section 2: The Mechanism of Polymerization and Key Risk Factors

Understanding the "why" is critical to effective prevention. The structure of this compound, with its electron-withdrawing nitrile group adjacent to a triple bond, makes it susceptible to polymerization through a free-radical pathway.

Key Initiating Factors:

  • Heat: Provides the activation energy required to initiate polymerization and accelerate the rate of propagation. The compound is heat-sensitive.[1]

  • Light: High-energy light, particularly in the UV spectrum, can generate free radicals, triggering polymerization.[2] Many organic molecules undergo photolysis, which can lead to degradation.[2]

  • Oxygen: While seemingly a stabilizer for some systems, oxygen can react with the compound, especially under the influence of light or heat, to form peroxy radicals that act as potent polymerization initiators.[3][4]

  • Contaminants: Trace metals from spatulas or containers, or residual catalysts from synthesis, can initiate polymerization.

Below is a diagram illustrating a plausible free-radical polymerization pathway.

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I-I) (e.g., Heat, Light) Radical 2 I• (Free Radicals) Initiator->Radical Δ or hν Initiated_Monomer I-M• Radical->Initiated_Monomer + M Monomer Monomer (M) Growing_Chain I-M• Add_Monomer I-M-M• Growing_Chain->Add_Monomer + M Longer_Chain I-(M)n-M• Add_Monomer->Longer_Chain + n(M) Two_Chains 2 I-(M)n-M• Dead_Polymer Polymer Two_Chains->Dead_Polymer Combination or Disproportionation Troubleshooting_Workflow Start Observation: Color change, viscosity increase, or precipitate formation Check_Solubility Step 1: Solubility Check Attempt to dissolve a small aliquot in a known good solvent (e.g., DCM, Acetone) Start->Check_Solubility Is_Soluble Is the sample fully soluble? Check_Solubility->Is_Soluble TLC_NMR Step 2: Analytical Check Run TLC or ¹H NMR to check for oligomers or new species Is_Soluble->TLC_NMR Yes Insoluble Insoluble material present Is_Soluble->Insoluble No Purity_OK Is purity acceptable (>95%)? TLC_NMR->Purity_OK Use_With_Caution Decision: Use with Caution Material may be suitable for non-critical applications. Re-purify if necessary. Purity_OK->Use_With_Caution Yes Quarantine Decision: Quarantine Lot Do not use. Label clearly as 'Suspected Polymerization'. Purity_OK->Quarantine No Root_Cause Step 3: Root Cause Analysis Review storage history: - Temperature logs? - Light exposure? - Inhibitor present? Quarantine->Root_Cause Insoluble->Quarantine

Sources

Technical Support Center: Purification of Aryl Alkynyl Nitriles by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of aryl alkynyl nitriles. This class of compounds, while synthetically valuable as precursors for diverse carbo- and heterocycles, presents unique challenges during purification.[1] The combination of a polar nitrile group, a π-basic alkyne, and an aromatic system creates a molecule prone to complex interactions with stationary phases and potential degradation.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific molecule.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most frequent issues observed during the column chromatography of aryl alkynyl nitriles in a direct question-and-answer format.

Question 1: My product is decomposing on the column. My post-column fractions show new spots by TLC, and my yield is significantly lower than expected.

This is the most critical issue for this compound class. The primary culprit is often the stationary phase itself.

  • Core Problem: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups. This acidic environment can catalyze the hydrolysis of the nitrile group to the corresponding primary amide or even the carboxylic acid, especially if the mobile phase contains nucleophilic solvents like water or methanol.[2]

  • Immediate Solution: Deactivate the Stationary Phase. The most effective strategy is to neutralize the acidic silanol groups. This is typically done by pre-treating the silica gel with a base, most commonly triethylamine (TEA).

  • Alternative Stationary Phases: If decomposition persists even with neutralized silica, consider switching to a less acidic or neutral stationary phase.

    • Neutral Alumina: Excellent for compounds that are sensitive to acid. However, be aware that highly polar compounds can bind very strongly.

    • Florisil® (Magnesium Silicate): A slightly basic adsorbent that can be a good alternative to silica.

Detailed Protocol: Preparation of Neutralized Silica Gel
  • Slurry Preparation: In a fume hood, measure the required amount of silica gel for your column into a beaker.

  • Solvent Addition: Add the initial, low-polarity mobile phase solvent (e.g., hexane or a hexane/ethyl acetate mixture) to the silica gel to create a slurry.

  • Neutralization: To this slurry, add 0.5-1.0% triethylamine (v/v) relative to the total solvent volume. For example, for 500 mL of solvent, add 2.5-5.0 mL of TEA.

  • Mixing: Stir the slurry gently for 5-10 minutes to ensure the triethylamine is evenly distributed and has coated the silica surface.

  • Column Packing: Immediately pack the column with this neutralized slurry as you normally would.

  • Mobile Phase Additive: It is crucial to also add the same percentage (0.5-1.0%) of triethylamine to your entire mobile phase. This maintains the neutral environment throughout the purification process.

Question 2: I'm getting very poor separation. My desired product is co-eluting with a starting material or a closely related impurity.

Poor resolution is a classic chromatography problem that requires systematic optimization of the mobile phase.

  • Core Problem: The chosen solvent system does not have the correct "eluting power" or selectivity to differentiate between your compound of interest and impurities. The polarity of aryl alkynyl nitriles can be deceptive; while the nitrile is polar, the aryl and alkyne portions are non-polar, leading to complex retention behavior.

  • Troubleshooting Workflow:

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

    }

    Troubleshooting workflow for poor separation.

  • Actionable Advice:

    • Use TLC Extensively: Before running a column, scout for an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will give your desired product an Rf value of approximately 0.2-0.3.

    • Employ a Gradient: If a single isocratic solvent system fails, a gradient elution is highly effective. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent. This will elute non-polar impurities first, followed by your product, and finally any highly polar impurities.

    • Change Solvent Selectivity: If increasing polarity doesn't resolve co-eluting spots, the issue may be selectivity. Solvents are grouped into different classes based on their intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). Swapping ethyl acetate (a hydrogen bond acceptor) for dichloromethane (a dipole) can alter the elution order and improve separation, even if their overall polarities are similar.[3]

Table 1: Common Solvent Systems for Normal-Phase Chromatography

Solvent System (Non-polar:Polar) Polarity Typical Use Case for Aryl Alkynyl Nitriles
Hexane / Ethyl Acetate Medium The most common starting point. Good for a wide range of polarities.
Hexane / Dichloromethane (DCM) Low to Medium Good for less polar compounds. DCM offers different selectivity than EtOAc.
Hexane / Diethyl Ether or MTBE Medium Ether solvents can provide unique selectivity but are highly volatile.

| Dichloromethane / Methanol | High | For highly polar aryl alkynyl nitriles that do not elute with less polar systems. |

Question 3: My product is streaking badly on the column and TLC plate, resulting in broad peaks and poor purity.

Peak tailing or streaking is a sign of undesirable secondary interactions between your compound and the stationary phase.

  • Core Problem: The lone pair on the nitrile's nitrogen and the π-system of the molecule can interact strongly with the acidic silanol groups on the silica surface.[4] This causes some molecules to "stick" to the stationary phase longer than others, leading to a tailed peak.

  • Solution: Block the Active Sites.

    • Add a Basic Modifier: As described in the decomposition section, adding 0.5-1.0% triethylamine to the mobile phase is highly effective. The amine competitively binds to the acidic silanol sites, preventing your nitrile from interacting with them.

    • Use End-Capped Silica: For particularly difficult separations, consider using commercially available end-capped silica gel. In this material, many of the free silanol groups have been chemically converted to less interactive silyl ethers.

    dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [len=2.0, fontname="Arial", fontsize=10];

    }

    Blocking silanol interactions to prevent tailing.

Frequently Asked Questions (FAQs)

Q: What is the best all-around stationary phase to start with for aryl alkynyl nitriles? A: Standard flash-grade silica gel (e.g., 230-400 mesh, 60 Å pore size) is the most common and cost-effective starting point. However, you should always assume it may be too acidic and be prepared to use a neutralized system as your first troubleshooting step.

Q: My compound is very non-polar and elutes with the solvent front even in pure hexane. What should I do? A: This is uncommon for this class but possible with large, non-polar aryl groups. If your compound is extremely non-polar, you may need to use a less active stationary phase like Celite or consider reversed-phase chromatography.

Q: Can I use reversed-phase chromatography for these compounds? A: Yes, reversed-phase liquid chromatography (RP-LC) is an excellent alternative, especially for high-purity analysis or for compounds that are difficult to separate by normal phase.

  • Stationary Phase: A C18 (octadecylsilyl) column is a good starting point. For molecules with prominent aromatic rings, a Phenyl-Hexyl phase can offer enhanced retention and unique selectivity due to π-π stacking interactions between the analyte and the stationary phase.[3]

  • Mobile Phase: Typical mobile phases are mixtures of water and acetonitrile or methanol. A small amount of acid (0.1% formic acid or trifluoroacetic acid) is usually added to control the ionization of silanol groups and improve peak shape.[5][6]

Q: I have a terminal alkyne (-C≡C-H) in my molecule. Are there special considerations? A: The terminal alkyne proton is weakly acidic. While not usually a problem, it can sometimes interact with basic sites on alumina. More importantly, if your synthesis involves base-sensitive protecting groups (like silyl ethers on other parts of the molecule), be mindful that adding triethylamine to your mobile phase could potentially cause some deprotection, although this is generally slow on a column.[7][8]

References

  • Journal of Synthetic Chemistry. (2025). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • SciSpace. (n.d.). The synthesis of alkyl aryl nitriles from N-(1-arylalkylidene)cyanomethylamines. Part 2. Mechanism.
  • Chemistry Steps. (2024). Alkynes to Nitriles.
  • ACS Publications. (n.d.). 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles.
  • Organic Chemistry Portal. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • PMC. (n.d.). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles.
  • ACS Publications. (2016). Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Accounts of Chemical Research.
  • Asian Journal of Green Chemistry. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel.
  • Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
  • Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]

  • Waters. (n.d.). Rapid Method Development through Proper Column Selection.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Phenomenex. (n.d.). Mobile Phase Selectivity.

Sources

Technical Support Center: Oxidative Cyanation of Fluorinated Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OX-CY-F-001 Status: Open Subject: Optimization of Yield and Selectivity for Fluorinated Alkyne Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Mechanistic Insight[1][2][3][4]

User Context: You are attempting oxidative cyanation (


) on fluorinated alkynes.
The Problem:  Fluorine substituents (e.g., 

,

) exert a strong inductive effect (

), significantly increasing the acidity of the acetylenic proton (

drops). While this accelerates deprotonation/cupration, it destabilizes the resulting copper-acetylide intermediate, making it prone to:
  • Glaser Homocoupling: Dimerization of the alkyne (

    
    ).
    
  • Hydrolysis/Protolysis: Reversion to starting material due to trace moisture.

  • Nucleophilic Attack: The electron-deficient triple bond is susceptible to side reactions with nucleophiles (solvents/ligands).

The Catalytic Cycle (Visualization)

To fix the yield, you must understand the competition between the desired Reductive Elimination and the undesired Homocoupling.

CatalyticCycle Start Start: Fluorinated Alkyne (R-C≡C-H) Cu_Acetylide Cu(I)-Acetylide (Unstable for EWG substrates) Start->Cu_Acetylide Base/CuI CuI Cu(I) Species Oxidation Oxidation (O2/Air) to Cu(II)/Cu(III) Cu_Acetylide->Oxidation Rate Determining Step Transmetalation Transmetalation (with TMSCN/Zn(CN)2) Oxidation->Transmetalation + CN Source Glaser SIDE REACTION: Glaser Homocoupling Oxidation->Glaser Low [CN] or Slow Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->CuI Regenerate Catalyst Product Product: Alkynyl Nitrile (R-C≡C-CN) ReductiveElim->Product

Figure 1: Catalytic cycle highlighting the critical divergence point between productive cyanation and Glaser homocoupling. For fluorinated substrates, the Cu(I)-acetylide forms rapidly but is prone to dimerization if the cyanide source is not immediately available.

Troubleshooting Diagnostics (Interactive Guide)

Use this logic tree to diagnose your specific yield issue.

TroubleshootingTree Issue What is the primary issue? LowConv Low Conversion (Recovered SM) Issue->LowConv HomoCoup Major Product: Homocoupling (Dimer) Issue->HomoCoup Decomp Black Tar / Decomposition Issue->Decomp CheckBase Action: Increase Base Strength (Switch K2CO3 -> Cs2CO3 or TMP) LowConv->CheckBase CheckMoisture Action: Check TMSCN Quality (Hydrolyzed? Distill or switch to Zn(CN)2) LowConv->CheckMoisture O2Control Action: Reduce O2 Pressure (Switch Balloon -> 5-10% O2 in Ar) HomoCoup->O2Control Ligand Action: Use Bulky Ligand (e.g., TMEDA or bipyridine) HomoCoup->Ligand Temp Action: Lower Temperature (Fluorinated alkynes are sensitive) Decomp->Temp

Figure 2: Diagnostic decision tree for optimizing reaction conditions based on observed byproducts.

Optimized Protocols

Protocol A: The "Standard" Aerobic Oxidative Cyanation

Best for: Moderately fluorinated aryl alkynes (e.g., 4-fluorophenylacetylene). Based on methodologies by Cheng et al. [1] and Jiao et al. [2].

Reagents:

  • Substrate: 0.5 mmol Fluorinated Alkyne

  • Catalyst: CuI (10 mol%) or Cu(OAc)

    
     (10 mol%)
    
  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine) (20 mol%) or 1,10-phenanthroline.

  • Cyanide Source: TMSCN (1.5 equiv). Note: TMSCN is volatile and toxic.

  • Solvent: Toluene or Acetonitrile (Anhydrous).

  • Oxidant:

    
     balloon (1 atm).
    

Step-by-Step:

  • Setup: Flame-dry a Schlenk tube and cool under argon.

  • Loading: Add CuI (9.5 mg, 0.05 mmol), Ligand (0.1 mmol), and Substrate (0.5 mmol).

  • Solvent: Add anhydrous Toluene (2.0 mL).

  • Cyanide Addition: Add TMSCN (1.5 equiv) via syringe last to prevent immediate catalyst poisoning.

  • Oxidation Initiation: Evacuate the argon and refill with an

    
     balloon.
    
  • Reaction: Stir at 60-80°C for 12-24 hours. Crucial for Fluorinated Alkynes: Do not exceed 80°C to prevent defluorination or polymerization.

  • Workup: Quench with saturated

    
     (aq), extract with EtOAc, and purify via silica gel chromatography.
    
Protocol B: The "Sensitive Substrate" Protocol (Heterogeneous/Slow Release)

Best for: Highly fluorinated alkyl alkynes or unstable substrates prone to Glaser coupling. Logic: Uses Zn(CN)


 for slow release of CN or controls oxidation rate.

Adjustments:

  • Cyanide Source: Replace TMSCN with Zn(CN)

    
      (0.6 equiv). Zn(CN)
    
    
    
    is less soluble, providing a "slow release" of cyanide that matches the rate of oxidation, suppressing homocoupling [3].
  • Oxidant: Use Air instead of pure

    
     to slow down the oxidative dimerization step.
    
  • Additive: Add 20 mol% KI (Potassium Iodide). Iodide helps stabilize the Cu-intermediate.

Reagent Comparison Data

Select the right cyanide source based on your lab's capabilities and substrate stability.

Cyanide SourceReactivityStabilityToxicity RiskBest For
TMSCN HighLow (Hydrolyzes easily)High (Volatile)Standard substrates; High yields [1].
Zn(CN)

ModerateHigh (Solid)Moderate (Solid)Sensitive substrates; suppressing homocoupling [3].
K

[Fe(CN)

]
LowVery High (Non-toxic solid)LowGreen chemistry; requires higher temps (>120°C).
Acetone Cyanohydrin ModerateModerateHighAlternative if TMSCN is unavailable.

Frequently Asked Questions (FAQs)

Q: Why is my fluorinated alkyne yielding 90% homocoupling product? A: Fluorinated alkynes form Cu-acetylides very fast. If the oxidation and subsequent transmetalation with cyanide are slower than the dimerization rate, you get Glaser coupling.

  • Fix: Increase the concentration of the cyanide source (use 2.0-3.0 equiv TMSCN) or switch to a ligand that sterically hinders dimerization (e.g., 2,2'-bipyridine).

Q: Can I use CuCN as both catalyst and cyanide source? A: Generally, no. CuCN is insoluble and unreactive as a source for oxidative cyanation under mild conditions. It requires temperatures >150°C which will decompose fluorinated substrates. Use CuI/TMSCN.

Q: My TMSCN is old. Will it work? A: No. TMSCN hydrolyzes to HCN and hexamethyldisiloxane upon exposure to moisture. If the liquid is cloudy or has a different viscosity, distill it or buy fresh. Water kills this reaction by protonating the Cu-acetylide back to the starting alkyne.

Safety Warning: Cyanide Handling

  • Engineering Controls: All reactions involving TMSCN or Zn(CN)

    
     must be performed in a well-ventilated fume hood.
    
  • Quenching: Quench all glassware and aqueous waste with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize residual cyanide to cyanate (less toxic) before disposal.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and not expired.

References

  • Cheng, J., et al. (2008).[1] "Copper-Catalyzed Direct Cyanation of Terminal Alkynes with TMSCN." The Journal of Organic Chemistry.

  • Jiao, N., et al. (2010). "Aerobic Oxidative Cyanation of Alkynes." Angewandte Chemie International Edition.

  • Liu, X., et al. (2018).[2] "Nickel Catalyzed Hydrocyanation and Oxidative Cyanation with Zn(CN)2." RSC Advances.

  • Okamoto, K., & Ohe, K. (2013).[3] "Copper-Catalyzed C-H Cyanation of Terminal Alkynes with Cyanogen Iodide." Organic Letters.

Sources

handling moisture sensitivity of 3-(4-fluorophenyl)propiolonitrile

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Moisture Sensitivity & Handling of 3-(4-Fluorophenyl)propiolonitrile

Executive Summary

3-(4-Fluorophenyl)propiolonitrile (CAS: 575433-43-1) is a high-value electrophilic building block used primarily in the synthesis of heterocycles (e.g., pyrazoles, pyrimidines) and pharmaceutical intermediates.[]

Its structural core—an electron-deficient alkyne conjugated to a nitrile group—makes it a potent Michael acceptor .[] While this reactivity is desired for synthesis, it renders the compound highly susceptible to nucleophilic attack by water. Improper handling leads to rapid hydration, converting the active alkyne into a pharmacologically inert


-keto nitrile.[]

This guide defines the protocols to maintain compound integrity, based on kinetic stability data and degradation mechanisms.

The Science of Sensitivity: Degradation Mechanism

Unlike simple nitriles (e.g., acetonitrile) which are stable to moisture, alkynyl nitriles possess a triple bond activated by the electron-withdrawing nitrile group. This polarization makes the


-carbon (the alkyne carbon attached to the aryl ring) highly electrophilic.

Upon exposure to ambient moisture, water attacks this


-carbon.[] This is not a simple hydrolysis of the nitrile group; it is a conjugate addition (hydration)  of the triple bond.
Degradation Pathway
  • Nucleophilic Attack: Water attacks the

    
    -carbon of the alkyne.
    
  • Enol Formation: An intermediate enol species is formed.[][2]

  • Tautomerization: The unstable enol rapidly tautomerizes to the thermodynamically stable

    
    -keto nitrile, 3-(4-fluorophenyl)-3-oxopropanenitrile .[]
    

Impact: The formation of the


-keto nitrile destroys the triple bond required for cycloaddition reactions, rendering the material useless for its intended application.

G cluster_0 Active Compound cluster_1 Degradation Mechanism (Moisture) SM 3-(4-Fluorophenyl) propiolonitrile (Alkyne) Inter Enol Intermediate (Transient) SM->Inter Michael Addition (Beta-C Attack) Prod 3-(4-Fluorophenyl)- 3-oxopropanenitrile (Beta-Keto Nitrile) Inter->Prod Tautomerization (Irreversible) H2O + H₂O (Nucleophile) H2O->Inter

Figure 1: Hydration pathway of aryl propiolonitriles upon exposure to atmospheric moisture.[]

Handling & Storage Protocols

To prevent the degradation pathway described above, strict exclusion of water is required.

A. Storage Requirements
  • Temperature: Store at 2°C to 8°C . Lower temperatures reduce the kinetic rate of hydrolysis.

  • Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) .[] Argon is preferred due to its higher density, providing a better "blanket" over the solid/oil.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap if storing for >1 month.[]

B. Experimental Handling
  • Solvents: Use only anhydrous solvents (water content <50 ppm).[] Common compatible solvents include DCM, THF, and Toluene. Avoid protic solvents (Methanol, Ethanol) unless the reaction is specifically designed to tolerate them, as they can also act as nucleophiles.

  • Transfer:

    • Solid form: Weigh quickly in air if humidity is low (<40%), but preferably weigh inside a glovebox or glove bag.

    • Oil/Liquid form: Handle exclusively via syringe techniques using dried glassware.[]

Troubleshooting & Quality Control

If you suspect your compound has degraded, use the following diagnostic markers. The transition from a linear alkyne to a ketone introduces distinct spectroscopic changes.

Diagnostic Markers (SM vs. Degradant)
FeatureActive Compound (Propiolonitrile)Degradant (

-Keto Nitrile)
Structure Ar-C≡C-CNAr-C(=O)-CH₂-CN
1H NMR No aliphatic protons. Only aromatic signals (7.0–8.0 ppm).[]New Singlet at ~4.0–4.6 ppm (CH₂ alpha to nitrile).[]
13C NMR Alkyne carbons at ~60–85 ppm .[]Ketone carbonyl at ~185–190 ppm .[]
IR Spec Sharp C≡C stretch at ~2200–2260 cm⁻¹ .[]Strong C=O stretch at ~1680–1700 cm⁻¹ .[]
Physical Often a low-melting solid or oil.[]Solid (mp ~73–75°C for the keto-nitrile).[]
QC Workflow

If the material appears "wet" or has changed from an oil to a solid (or vice versa depending on purity), run a proton NMR in CDCl₃.

  • Pass: Clean aromatic region, no peaks < 6 ppm.

  • Fail: Presence of a singlet around 4.0 ppm indicates hydration.[]

Frequently Asked Questions (FAQ)

Q1: Can I repurify the compound if it has partially hydrated? A: It is difficult. The


-keto nitrile degradant has similar polarity to the propiolonitrile in many solvent systems, making silica chromatography challenging. Furthermore, silica gel itself contains moisture and acidic sites that can accelerate further degradation during the column.
  • Recommendation: If degradation is <10%, use immediately with excess reagent.[] If >10%, discard and purchase fresh material.

Q2: Is the degradation dangerous? A: The degradation product (


-keto nitrile) is generally stable, but the process does not release gas or heat violently under ambient conditions. However, aryl propiolonitriles are potent vesicants  (blistering agents) and irritants. Always wear double nitrile gloves and work in a fume hood.[]

Q3: Why does the Safety Data Sheet (SDS) mention Hydrogen Cyanide (HCN)? A: This is a standard warning for all nitriles. Under extreme conditions (strong acid + heat + water), the nitrile group can hydrolyze to release HCN. However, the primary moisture risk at room temperature is the hydration of the alkyne, not the release of HCN.

Q4: Can I use this in aqueous reaction media? A: Only if the reaction rate with your desired nucleophile is significantly faster than the rate of hydration (e.g., "On-Water" click chemistry with highly reactive azides). For most applications, anhydrous conditions are mandatory to preserve stoichiometry.

References

  • Matrix Fine Chemicals. (n.d.).[] 3-(4-Fluorophenyl)-3-oxopropanenitrile (Degradant) Product Data. Retrieved March 1, 2026, from [Link]

  • Chemistry Steps. (2024). Hydration of Alkynes to Ketones: Mechanism and Regioselectivity. Retrieved March 1, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Synthesis of beta-ketonitriles via hydration. Green Chemistry. Retrieved March 1, 2026, from [Link]

Sources

optimizing reaction temperature for nucleophilic addition to alkynyl nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Nucleophilic Addition to Alkynyl Nitriles Audience: Researchers, Medicinal Chemists, Process Chemists Status: Active | Version: 2.4

Core Directive: The "Goldilocks" Reactivity Zone

Alkynyl nitriles (cyanoacetylenes) are "super-electrophiles." The conjugation of the electron-withdrawing nitrile group with the alkyne triple bond creates a Michael acceptor so reactive that temperature is not just a rate accelerator—it is the primary switch for chemoselectivity and stereoselectivity .

  • Too Cold (< -40°C): Reaction stalls or yields exclusively kinetic products (

    
    -isomers via anti-addition).
    
  • Optimal (-20°C to +25°C): Controlled addition; tunable stereochemistry.

  • Too Hot (> 40°C): Anionic polymerization ("Black Tar"), degradation, or thermodynamic scrambling (

    
     mixtures).
    

Module 1: Troubleshooting & FAQs

Category A: The "Black Tar" Failure (Polymerization)

Q: My reaction mixture turned into a viscous black/brown tar within minutes. What happened?

Diagnosis: You triggered anionic polymerization . Alkynyl nitriles are prone to chain-growth polymerization initiated by nucleophiles (especially amines or alkoxides) if the temperature is uncontrolled. The nucleophile attacks the


-carbon, generating a vinylic carbanion. Instead of being protonated (step 2 of addition), this carbanion attacks another molecule of alkynyl nitrile.

Corrective Protocol:

  • Cryogenic Addition: Cool the substrate solution to -78°C (or at least -20°C) before adding the nucleophile.

  • Dilution: High concentration favors intermolecular polymerization. Run at 0.1 M or lower.

  • Slow Addition: Add the nucleophile dropwise to the electrophile (or vice versa, depending on kinetics) to keep the instantaneous concentration of the active species low.

  • Proton Source: Ensure a proton source (e.g., alcohol solvent or buffered additive) is available to quench the vinylic carbanion immediately, preventing chain propagation.

Category B: Stereoselectivity ( vs. Isomers)

Q: I need the


-isomer, but I keep getting a mixture of 

and

. How do I lock in the stereochemistry?

Diagnosis: You are drifting from Kinetic to Thermodynamic control.

  • Kinetic Pathway: Nucleophilic attack usually proceeds via anti-addition (nucleophile and proton add to opposite faces). This typically yields the

    
    -isomer  (assuming priority 
    
    
    
    ).
  • Thermodynamic Pathway: Elevated temperatures or prolonged reaction times allow the zwitterionic intermediate to equilibrate, or the product to isomerize via Michael-retro-Michael addition, favoring the sterically more stable

    
    -isomer .
    

Optimization Table:

Desired IsomerRecommended TSolvent SystemMechanism

-Isomer
(Kinetic)
-78°C to 0°CNon-polar (DCM, Toluene) or Protic (MeOH)Anti-addition; rapid protonation prevents equilibration.

-Isomer
(Thermodynamic)
25°C to 60°CPolar Aprotic (DMF, DMSO)Dipolar intermediates stabilize; isomerization favored.

Q: Does the nucleophile type change the temperature requirement?

Answer: Yes.

  • Amines (Primary/Secondary): Highly exothermic. Must run at -20°C to 0°C .

  • Thiols: Fast but less violent. Run at 0°C to RT .

  • Alcohols: Poor nucleophiles. Require base catalysis (e.g.,

    
    ) and often mild heating (RT to 40°C ) to drive conversion.
    
Category C: Regioselectivity ( vs. Attack)

Q: Can temperature affect whether the nucleophile attacks the


 or 

carbon?

Answer: Rarely. Electronic effects overwhelmingly favor


-addition  (conjugate addition) because the resulting negative charge is stabilized by the nitrile group.
  • Exception: If you observe

    
    -attack products, it is likely not a temperature issue but a catalyst issue  (e.g., specific metal catalysts coordinating to the nitrile nitrogen). For standard nucleophilic addition, 
    
    
    
    -selectivity is intrinsic.

Module 2: Visualizing the Reaction Landscape

Figure 1: Kinetic vs. Thermodynamic Control

This diagram illustrates how temperature allows the system to overcome the barrier to the more stable (but slower to form) thermodynamic product.

ReactionCoordinate Start Alkynyl Nitrile + Nucleophile TS_Kinetic TS: Anti-Addition (Low Activation Energy) Start->TS_Kinetic Fast (< 0°C) TS_Iso TS: Zwitterionic Rotation/Isomerization Start->TS_Iso Direct path (High T) Product_Z Z-Isomer (Kinetic Product) Formed at Low T TS_Kinetic->Product_Z Product_Z->TS_Iso Heat / Time Product_E E-Isomer (Thermodynamic Product) Favored at High T TS_Iso->Product_E

Caption: Low temperatures trap the kinetic Z-isomer (green). Heat provides the energy to cross the isomerization barrier to the thermodynamic E-isomer (blue).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Problem Polymer Black Tar / Polymerization Issue->Polymer Mix E/Z Mixture Issue->Mix NoRxn Low Yield / No Reaction Issue->NoRxn Sol1 Decrease T to -78°C Dilute to 0.05M Polymer->Sol1 Exothermic Runaway Sol2 Lower T for Z-selectivity Switch to Non-polar Solvent Mix->Sol2 Isomerization Occurring Sol3 Increase T to 40°C Add Base Catalyst (DABCO) NoRxn->Sol3 Activation Barrier High

Caption: Quick-reference logic for adjusting reaction parameters based on observed failure modes.

Module 3: Optimized Experimental Protocols

Protocol A: Kinetic Control (Z-Selective Hydroamination)

Target: Synthesis of (Z)-3-amino-2-alkenenitriles

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add anhydrous Methanol or Dichloromethane (0.1 M concentration relative to substrate).

  • Substrate: Add Alkynyl Nitrile (1.0 equiv).

  • Cooling: Cool bath to -20°C (Ice/Salt) or -78°C (Dry Ice/Acetone) depending on amine reactivity.

  • Addition: Add Amine (1.1 equiv) dropwise over 10 minutes.

    • Note: Monitor internal temperature; do not allow a spike > 5°C.

  • Quench: Stir at low temp for 1-2 hours. Monitor by TLC. If complete, concentrate in vacuo at < 30°C to prevent thermal isomerization during workup.

Protocol B: Thermodynamic Control (E-Selective Hydrothiolation)

Target: Synthesis of (E)-3-alkylthio-2-alkenenitriles

  • Setup: Standard vial, air atmosphere (usually tolerant).

  • Solvent: Acetonitrile or DMF (promotes equilibration).

  • Reagents: Add Alkynyl Nitrile (1.0 equiv) and Thiol (1.0 equiv).

  • Catalyst: Add Triethylamine (TEA) (0.1 equiv).

  • Reaction: Stir at RT to 40°C for 4-12 hours.

  • Validation: Check NMR. The E-isomer is characterized by a larger coupling constant (

    
     Hz) compared to the Z-isomer (
    
    
    
    Hz) for the vinylic protons.

References

  • Reactivity & Mechanism: Trofimov, B. A., et al. "Nucleophilic addition to acetylenes." Current Organic Chemistry, 2002. (Review of general acetylene reactivity).

  • Stereoselectivity (Thiol-Yne): Truong, V. X., et al. "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions." Chemical Reviews, 2021.

  • Polymerization Risks: Gorman, C. B., et al. "Preparation of Poly(cyanoacetylene) Using Late-Transition-Metal Catalysts."[1] Macromolecules, 1999.[1]

  • General Nitrile Chemistry: "Reactions of Nitriles - Chemistry Steps."

Sources

Technical Support Center: Troubleshooting Cyanoalkyne Sonogashira Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Support Center. Cyanoalkynes present a unique synthetic challenge in Sonogashira cross-coupling. Because the cyano group is strongly electron-withdrawing (-I and -M effects), it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This electronic bias transforms the alkyne into a potent electrophile, making it highly susceptible to side reactions that drastically reduce conversion rates.

This guide is engineered to help researchers diagnose, troubleshoot, and optimize cyanoalkyne couplings using field-proven causality and self-validating methodologies.

Diagnostic Logic Workflow

Before adjusting your reaction parameters, use the diagnostic tree below to identify the root cause of your low conversion.

TroubleshootingLogic Start Low Conversion Detected (Cyanoalkyne Sonogashira) CheckBase Using nucleophilic amine base? (e.g., piperidine, diethylamine) Start->CheckBase BaseYes Aza-Michael Addition (Alkyne degradation) CheckBase->BaseYes Yes CheckMass LC-MS shows 2x mass byproduct? CheckBase->CheckMass No BaseFix Switch to DIPEA or Cs2CO3 BaseYes->BaseFix MassYes Glaser-Hay Homocoupling (O2 + Cu co-catalyst) CheckMass->MassYes Yes CheckCat Using standard Pd(PPh3)4? CheckMass->CheckCat No MassFix Use Cu-free protocol & syringe pump addition MassYes->MassFix CatYes Inefficient transmetalation or catalyst stalling CheckCat->CatYes Yes CatFix Upgrade to Pd-PEPPSI or Buchwald G3 precatalysts CatYes->CatFix

Diagnostic logic tree for troubleshooting low conversion in cyanoalkyne Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: My cyanoalkyne starting material disappears rapidly, but no cross-coupled product is formed. What is happening?

Cause: Substrate degradation via Aza-Michael Addition. Scientific Causality: Standard Sonogashira protocols often employ secondary amines like piperidine or diethylamine as both the base and the solvent. Because cyanoalkynes are highly electron-deficient, these nucleophilic amines rapidly attack the triple bond via a 1,4-conjugate addition (aza-Michael addition) before palladium transmetalation can occur. Solution: Eliminate nucleophilic amines. Switch to sterically hindered, non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA), or utilize inorganic bases like Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent (e.g., THF or DMF).

Q2: LC-MS analysis reveals a massive byproduct peak with exactly twice the mass of my cyanoalkyne. Why is this dominating?

Cause: Glaser-Hay Homocoupling[1]. Scientific Causality: The presence of a copper(I) co-catalyst increases the acidity of the terminal alkyne, driving the rapid formation of a copper acetylide[2]. Because cyanoalkynes are highly acidic, this intermediate forms almost instantaneously. If even trace amounts of adventitious oxygen are present in the reaction vessel, the copper acetylide undergoes rapid oxidative homocoupling[2]. The rate of this homocoupling easily outcompetes the rate-determining oxidative addition of the aryl halide to the palladium center. Solution: Transition to a "copper-free" Sonogashira variant[3]. If copper must be used, you must rigorously degas all solvents (freeze-pump-thaw) and add the cyanoalkyne slowly via a syringe pump (over 2–4 hours) to maintain a near-zero steady-state concentration, statistically preventing two alkyne molecules from interacting at the metal center[2].

Q3: The reaction stalls at 20% conversion despite using Pd(PPh₃)₄ and CuI. How do I push it to completion?

Cause: Catalyst stalling and inefficient transmetalation. Scientific Causality: Traditional Pd(0) catalysts like Pd(PPh₃)₄ are prone to oxidation and often struggle with the oxidative addition of less reactive aryl halides. Furthermore, the presence of copper can sometimes inhibit the Sonogashira reaction by forming unreactive polymeric copper acetylide networks with highly polarized alkynes, effectively sequestering the starting material[2]. Solution: Upgrade to modern, highly active precatalysts. Utilizing Pd G3/G4 palladacycles or PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts ensures the rapid, clean generation of the active monoligated Pd(0) species, which is critical for difficult substrates[4].

Quantitative Data: Catalyst & Base Screening

The following table summarizes the causal relationship between the chosen reaction parameters and the resulting conversion rates for a standard cyanoalkyne coupling.

Catalyst SystemBaseCo-CatalystAddition MethodConversion (%)Primary Byproduct
Pd(PPh₃)₄ (5 mol%)PiperidineCuI (10 mol%)Bolus (All at once)< 5%Aza-Michael adduct
Pd(PPh₃)₄ (5 mol%)Et₃NCuI (10 mol%)Bolus35%Glaser dimer
PdCl₂(PPh₃)₂ (5 mol%)DIPEACuI (10 mol%)Bolus55%Glaser dimer
Pd-PEPPSI-IPr (2 mol%)Cs₂CO₃NoneBolus82%Trace oligomers
Buchwald Pd G3 (2 mol%) DIPEA None Syringe Pump (2h) > 95% None (Clean)

Self-Validating Experimental Protocol

To achieve maximum conversion, we recommend the following Copper-Free, Slow-Addition Sonogashira Protocol . This methodology is designed as a self-validating system; each step contains a physical check to ensure the integrity of the reaction environment.

Objective: Couple an aryl iodide with a terminal cyanoalkyne while completely suppressing Glaser homocoupling and Michael addition.

Step-by-Step Methodology:
  • Vessel Preparation & Degassing:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon. Repeat this cycle three times.

    • Validation Check: A completely dry, oxygen-free flask is non-negotiable. Any moisture will hydrolyze the active Pd species, and trace O₂ will trigger homocoupling[4].

  • Reagent Loading:

    • Add the aryl iodide (1.0 mmol), Pd-PEPPSI-IPr precatalyst (0.02 mmol, 2 mol%), and finely ground anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv) to the flask.

    • Validation Check: The Cs₂CO₃ must be a fine powder. Because this is a copper-free system, the solid-liquid interface drives the deprotonation of the alkyne. Clumpy base will result in stalled transmetalation[4].

  • Solvent Addition:

    • Add 5 mL of anhydrous, degassed THF. Sparge the resulting suspension with Argon for an additional 10 minutes. Heat the mixture to 45°C.

  • Alkyne Addition (Critical Step):

    • Dissolve the cyanoalkyne (1.2 mmol, 1.2 equiv) in 2 mL of degassed THF. Load this solution into a gas-tight syringe.

    • Using a syringe pump, add the alkyne solution dropwise to the reaction mixture over a period of 2 to 3 hours.

    • Validation Check: Monitor the color of the reaction. A healthy Pd-catalyzed cross-coupling typically transitions to a clear yellow/orange or light brown. If the solution turns deep blue or green, it indicates copper contamination or oxygen ingress, signaling the onset of Glaser coupling[2].

  • Completion & Workup:

    • Stir for an additional 1 hour after the addition is complete.

    • Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the base. Extract with Ethyl Acetate (3 × 10 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure for purification.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway - rsc.org - 2

  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages - chemrxiv.org - 3

  • Cross-Coupling Reaction Manual: Desk Reference - sigmaaldrich.com - 4

  • Technical Support Center: Optimizing Sonogashira... - benchchem.com -1

Sources

Technical Support Center: Catalyst Scavenging for 3-(4-fluorophenyl)prop-2-ynenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for the effective removal of copper catalyst residues from the synthesis of 3-(4-fluorophenyl)prop-2-ynenitrile, a crucial intermediate in many synthetic pathways. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.

Understanding the Challenge: The Persistent Nature of Copper Residues

Copper catalysts, frequently employed as co-catalysts in Sonogashira cross-coupling reactions for the synthesis of aryl alkynes, can be notoriously difficult to remove completely from the final product.[1][2] Residual copper can interfere with downstream applications, compromise the structural integrity of your compound, and impact biological assays. The nitrile functionality and the pi system of the alkyne in this compound can potentially chelate copper ions, making simple filtration or solvent washing ineffective.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My purified product has a faint blue or green tint. What does this indicate?

A persistent blue or green color is a strong indicator of residual copper contamination.[3] This suggests that your initial purification method was not sufficient to remove all copper species. The color arises from the formation of copper complexes.

Solution:

  • Repeat the primary purification step: If you performed an aqueous wash, repeat it with a fresh portion of the chelating agent solution.

  • Employ a secondary purification method: A combination of techniques is often more effective. For example, follow an aqueous wash with a silica gel plug filtration.

  • Consider product chelation: If the color persists, your product may be strongly chelating the copper. In this case, a scavenger resin with a high affinity for copper may be necessary.

Q2: I'm losing a significant amount of my product during the aqueous workup. How can I prevent this?

Solution:

  • Use a brine wash: After the chelating agent wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous layer, driving it back into the organic phase.

  • Minimize the volume of aqueous washes: Use the minimum effective volume of the chelating solution for each wash.

  • Back-extraction: After separating the initial aqueous layer, you can perform a back-extraction with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

Q3: After purification, my NMR spectrum shows broad peaks. Could this be due to copper?

Yes, residual paramagnetic copper (Cu(II)) species can cause significant line broadening in NMR spectra, potentially obscuring your product's signals.

Solution:

  • Thorough copper removal: Ensure your purification protocol is robust. A combination of an EDTA wash followed by a silica gel plug is often effective at reducing copper to levels that do not interfere with NMR analysis.

  • Sample preparation for NMR: If you suspect minor copper contamination, you can try passing your NMR sample through a small plug of silica gel or Celite in a Pasteur pipette immediately before analysis.

Q4: Can I use acidic washes to remove the copper catalyst?

While acidic washes can be effective for removing some metal residues, they should be approached with caution for this compound. Nitriles can undergo hydrolysis to amides and then to carboxylic acids under acidic (or strongly basic) conditions, especially at elevated temperatures.[4][5]

Recommendation:

  • Mildly basic or neutral washes are generally safer for this compound to avoid potential hydrolysis of the nitrile group. An aqueous solution of ammonium chloride, which is slightly acidic, can be used but should be tested on a small scale first if your compound is suspected to be acid-sensitive.[6]

Decision Workflow for Copper Catalyst Removal

To assist in selecting the most appropriate purification strategy, the following decision tree can be utilized.

Caption: A decision-making workflow for selecting an appropriate copper removal method.

Experimental Protocols

The following are detailed, step-by-step protocols for the most effective methods of removing copper catalyst residues.

Protocol 1: Aqueous Wash with EDTA Solution

This is a robust first-line method for removing the bulk of copper catalyst. Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a very stable, water-soluble complex with copper ions.[3]

Materials:

  • Crude reaction mixture of this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 0.5 M EDTA disodium salt solution (aqueous), pH adjusted to ~8 with sodium bicarbonate.

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Rotary evaporator.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.

  • Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will likely turn blue or green as the copper-EDTA complex forms.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual EDTA and minimize product loss to the aqueous phase.

  • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Protocol 2: Aqueous Wash with Ammonia Solution

Aqueous ammonia can also be used to effectively chelate copper ions, forming a deep blue tetraamminecopper(II) complex. This method is particularly effective if your product is stable to basic conditions.

Materials:

  • Crude reaction mixture in an organic solvent.

  • Saturated aqueous ammonium chloride solution.

  • Aqueous ammonium hydroxide (28-30%).

  • Separatory funnel.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Rotary evaporator.

Procedure:

  • To the separatory funnel containing the crude organic solution, add an equal volume of saturated aqueous ammonium chloride.

  • Add aqueous ammonium hydroxide dropwise with gentle swirling until the aqueous layer turns a deep blue and remains so, indicating complex formation.

  • Shake the funnel vigorously for 1-2 minutes.

  • Separate the layers and repeat the wash with a fresh portion of saturated ammonium chloride solution (without additional ammonia) until the aqueous layer is colorless.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Silica Gel Plug Filtration

This method is useful for adsorbing residual copper species that may not have been fully removed by aqueous extraction. It is often used in combination with an aqueous wash.

Silica Gel Plug Filtration Workflow for Silica Gel Plug Filtration start Crude Product Solution (Post-Aqueous Wash) prepare_plug Prepare Silica Gel Plug (Cotton, Sand, Silica, Sand) start->prepare_plug load_sample Load Concentrated Sample onto the Plug prepare_plug->load_sample elute Elute with Appropriate Solvent (e.g., Hexanes/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect concentrate Concentrate Eluate to Obtain Purified Product collect->concentrate

Caption: A step-by-step workflow for purification via silica gel plug filtration.

Materials:

  • Glass column or large pipette.

  • Cotton or glass wool.

  • Sand.

  • Silica gel.

  • Elution solvent (a non-polar solvent system in which this compound is soluble, e.g., a mixture of hexanes and ethyl acetate).

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Add a 2-3 inch layer of silica gel.

  • Top with another thin layer of sand.

  • Pre-elute the column with the chosen solvent system.

  • Concentrate the crude product and redissolve it in a minimal amount of the elution solvent.

  • Carefully load the sample onto the top of the silica plug.

  • Elute the product through the plug with the solvent system, collecting the eluate. The more polar copper salts will be adsorbed onto the silica.

  • Concentrate the collected eluate to obtain the purified product.

Protocol 4: Use of a Scavenger Resin (e.g., QuadraSil™ AP)

Scavenger resins are functionalized solid supports that have a high affinity for specific metals. QuadraSil™ AP, an aminopropyl-functionalized silica, is effective for scavenging copper.[7][8]

Materials:

  • Crude product solution.

  • QuadraSil™ AP or a similar aminopropyl-functionalized silica scavenger.

  • Reaction vessel with stirring.

  • Filtration apparatus.

Procedure:

  • To the solution of the crude product, add the scavenger resin (typically 5-10 weight equivalents relative to the expected amount of residual copper).

  • Stir the mixture at room temperature. The scavenging time can range from 1 to 16 hours, depending on the level of contamination.[9]

  • Monitor the removal of copper by TLC (observing the disappearance of colored spots at the baseline) or by taking small aliquots for analysis.

  • Once scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • The combined filtrate contains the purified product.

Quantitative Data Summary

The efficiency of copper removal can vary based on the chosen method and experimental conditions. The following table provides a general comparison.

Purification MethodTypical Residual Copper LevelsAdvantagesDisadvantages
Aqueous Wash (EDTA) < 50 ppmCost-effective, removes bulk copperCan be time-consuming, potential for product loss with water-soluble compounds
Aqueous Wash (Ammonia) < 50 ppmEffective for copper(I) and (II)Product must be base-stable
Silica Gel Plug Variable, depends on initial contaminationSimple, can be combined with other methodsMay not remove all copper if strongly chelated by the product
Scavenger Resins < 5 ppmHighly efficient, very low residual copperHigher cost, may require longer reaction times

Note: These values are approximate and can be influenced by factors such as initial copper concentration and the specific properties of the reaction mixture.

References

  • Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. (2022, October 11). Retrieved March 7, 2024, from [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. (n.d.). Retrieved March 7, 2024, from [Link]

  • The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. (1973). Retrieved March 7, 2024, from [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. (n.d.). Retrieved March 7, 2024, from [Link]

  • Hydrolysis of Benzonitrile to Benzoic Acid. (n.d.). Retrieved March 7, 2024, from [Link]

  • Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. (2024, May 14). Retrieved March 7, 2024, from [Link]

  • The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]

  • User Guide QuadraSil Metal Scavengers. (n.d.). Retrieved March 7, 2024, from [Link]

  • Workup for Removing Copper Salts - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 7, 2024, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved March 7, 2024, from [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved March 7, 2024, from [Link]

  • Process for removing copper (I) compounds from a reaction mixture, and application of the process - Google Patents. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 7, 2024, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved March 7, 2024, from [Link]

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: 3-(4-Fluorophenyl)prop-2-ynenitrile Application & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for utilizing 3-(4-fluorophenyl)prop-2-ynenitrile —a highly reactive 3-arylpropiolonitrile (APN)—in bioconjugation, click chemistry, and organic synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, focusing on the causality of reagent behavior in different pH environments and providing self-validating workflows to ensure your experimental success.

Part 1: Core FAQs – Mechanistic Stability (Acidic vs. Basic Conditions)

Q: How does the stability of this compound fundamentally differ between acidic and basic aqueous media? A: The stability of this APN is dictated by its highly electrophilic alkyne core, which is flanked by an electron-withdrawing nitrile (-CN) group and a para-fluorophenyl ring[1].

  • Acidic Conditions (pH 3.0 – 6.0): The reagent exhibits excellent hydrolytic stability. The lack of strong nucleophiles in acidic aqueous media prevents conjugate addition. However, under strongly acidic conditions (pH < 2.0) combined with heat, the alkyne can undergo acid-catalyzed hydration to form a

    
    -keto nitrile, and the nitrile moiety may hydrolyze to an amide.
    
  • Basic Conditions (pH > 8.5): The reagent becomes highly susceptible to nucleophilic attack. Hydroxide ions (OH⁻) act as hard nucleophiles, leading to off-target hydration or degradation of the alkyne[2]. While a mild base (pH 7.5–8.0) is required to deprotonate target thiols (forming highly nucleophilic thiolates) for click chemistry, prolonged exposure to high pH without the target substrate will rapidly degrade your APN stock.

Q: What specific effect does the para-fluoro substitution have on its stability compared to standard 3-phenylpropiolonitrile? A: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the phenyl ring, which in turn further depletes electron density from the alkyne. This makes the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon (relative to the nitrile) even more electrophilic. While this accelerates the desired thiol-yne Michael addition, it also narrows the reagent's stability window in basic conditions, making it more prone to off-target hydrolysis at lower pH thresholds than its unsubstituted counterpart.

Q: If it is sensitive to basic degradation, why is this reagent preferred over maleimides for bioconjugation? A: The critical advantage lies in the post-conjugation stability. Traditional maleimide-thiol conjugates exist in an equilibrium and are susceptible to the retro-Michael reaction in plasma, leading to premature payload release[3]. In contrast, 3-arylpropiolonitriles react with thiols to form a substituted acrylonitrile (thioether) adduct that is thermodynamically stable and entirely resistant to retro-Michael cleavage in both acidic and basic physiological environments.

Part 2: Troubleshooting Guide for Experimental Failures

Issue 1: Reagent degradation in stock solutions prior to use.
  • Root Cause: Storage in protic solvents (like water or methanol) or moisture absorption during freeze-thaw cycles leads to slow background hydration.

  • Solution: Prepare stock solutions exclusively in anhydrous DMSO or DMF. Aliquot the stock to avoid repeated freeze-thaw cycles and store at -20°C under an inert gas (Argon/N₂).

Issue 2: Low conjugation yield or severe side-product formation during protein labeling.
  • Root Cause: The use of amine-containing buffers (e.g., Tris, Glycine) at basic pH. Primary amines can act as nucleophiles and undergo competing amino-yne conjugate addition with the APN[2].

  • Solution: Strictly use non-nucleophilic buffers. PBS, HEPES, or MOPS at pH 7.5–8.0 are mandatory. Verify the absence of primary amines in your protein formulation before adding the reagent.

Issue 3: Rapid precipitation of the reagent upon addition to the aqueous reaction mixture.
  • Root Cause: The fluorinated aromatic ring renders the compound highly hydrophobic. Exceeding the solubility limit in aqueous media causes rapid precipitation, removing the reagent from the reactive phase.

  • Solution: Maintain a final organic co-solvent concentration of 5–10% (v/v) DMSO in the reaction mixture. Add the APN stock dropwise under gentle vortexing to prevent localized supersaturation.

Part 3: Quantitative Data & Mechanistic Visualization

Stability & Reactivity Summary Table
Condition / EnvironmentpH RangeReagent Half-Life (Unreacted)Conjugate Stability (Post-Reaction)Primary Degradation / Reaction Pathway
Strong Acid < 3.0< 24 hours (with heat)Highly StableAcid-catalyzed hydration / Nitrile hydrolysis
Mild Acid / Neutral 4.0 – 7.0> 1 month (Benchtop)Indefinitely StableNegligible (Highly stable)
Mild Base (Targeted) 7.5 – 8.0Hours to DaysIndefinitely StableThiol-yne Michael addition (Desired)
Strong Base > 8.5< 1 hourStableHydroxide nucleophilic attack (Degradation)
Amine Buffers (Tris) 7.5 – 9.0Minutes to HoursN/AAmino-yne conjugate addition (Off-target)
Reaction Pathway Diagram

ReactionPathways APN This compound AcidStable High Bench Stability (Mild Acid / Neutral) APN->AcidStable pH 4.0 - 7.0 Hydration Alkyne Hydration / Nitrile Hydrolysis (Strong Acid + Heat) APN->Hydration pH < 3.0 Degradation Off-Target Nucleophilic Attack (Strong Base / Amines) APN->Degradation pH > 8.5 or Tris Buffer Thiolate Rapid Thiol-Yne Click (Mild Base, pH 7.5-8.0) APN->Thiolate R-SH + Base Catalyst StableAdduct Irreversible Thioether Adduct (Highly Stable) Thiolate->StableAdduct Tautomerization

Mechanistic pathways of this compound under varying pH conditions.

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes pre-reaction checks (Ellman's assay) to confirm the presence of reactive nucleophiles before introducing the base-sensitive APN.

Protocol: Cysteine-Selective Bioconjugation Workflow

Step 1: Self-Validation of Starting Material

  • Perform an Ellman’s Assay (DTNB) on your target protein to quantify the exact concentration of free, reduced cysteines.

  • Causality Check: If free thiols are absent, the APN will slowly degrade in the basic buffer rather than conjugate. If disulfides are present, reduce them with TCEP (10 eq) for 2 hours, then remove excess TCEP via size-exclusion chromatography (SEC) before proceeding.

Step 2: Buffer Exchange (Crucial Step)

  • Exchange the protein into a non-nucleophilic buffer: 100 mM PBS, 1 mM EDTA, pH 7.5 .

  • Causality Check: EDTA is included to chelate trace heavy metals that could catalyze unwanted thiol oxidation, ensuring the thiols remain available for the APN[1].

Step 3: Reagent Preparation & Addition

  • Prepare a 100 mM stock of this compound in anhydrous DMSO.

  • Add the APN stock to the protein solution at a 5 to 10-fold molar excess relative to free thiols.

  • Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation and reagent precipitation.

Step 4: Reaction & Purification

  • Incubate the mixture at room temperature for 2 to 4 hours under gentle agitation.

  • Quench the reaction by adding a slight excess of a low-molecular-weight thiol (e.g.,

    
    -mercaptoethanol) to scavenge unreacted APN.
    
  • Purify the stable bioconjugate using a desalting column or ultrafiltration (e.g., Amicon Ultra) to remove the small-molecule byproducts.

Workflow Visualization

Workflow Step1 Thiol Validation (Ellman's Assay) Step2 Buffer Exchange (pH 7.5 PBS + EDTA) Step1->Step2 Step3 Conjugation (APN + 10% DMSO) Step2->Step3 Step4 Quench & Purify (SEC / Ultrafiltration) Step3->Step4 Step5 Stability Check (LC-MS) Step4->Step5

Self-validating bioconjugation workflow for APN-based cysteine tagging.

References

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Chemical Reviews - ACS Publications[Link][2]

  • Selective Irreversible Chemical Tagging of Cysteine with 3-Arylpropiolonitriles ResearchGate[Link][4]

  • 3-Arylpropiolonitriles Wikipedia[Link][1]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Chemical Science (RSC Publishing)[Link]

Sources

Technical Support Center: Minimizing Nitrile Group Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing nitrile group stability. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the unintended hydrolysis of nitrile-containing compounds. Here, we will delve into the mechanisms of nitrile hydrolysis, identify key contributing factors, and provide actionable troubleshooting strategies and detailed protocols to preserve the integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: My nitrile-containing compound is degrading during my experiment. How can I confirm if hydrolysis is the cause?

A: The primary products of nitrile hydrolysis are an intermediate amide and a final carboxylic acid.[1][2][3] To confirm hydrolysis, you should employ analytical techniques to detect the appearance of these species over time.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is often the most straightforward method. You will likely observe the appearance of new, more polar peaks corresponding to the amide and carboxylic acid, with a concurrent decrease in the peak area of your starting nitrile.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can definitively identify the hydrolysis products by their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile stretch (C≡N) around 2220-2260 cm⁻¹ and the appearance of a carbonyl stretch (C=O) for the amide (around 1650 cm⁻¹) or carboxylic acid (around 1700-1725 cm⁻¹) can be indicative of hydrolysis.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can also be used to track the disappearance of the nitrile signal and the appearance of signals corresponding to the amide or carboxylic acid.

A time-course study where samples are analyzed at different intervals can provide kinetic information about the degradation.

Q2: What are the primary factors that promote the hydrolysis of the nitrile group in my compound?

A: Nitrile hydrolysis is significantly influenced by the following factors:

  • pH: Both strongly acidic and strongly basic conditions catalyze the hydrolysis of nitriles.[1][5][6][7] The reaction is generally slow at neutral pH.[8][9]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[6][10][11] This effect is particularly pronounced in both acidic and basic solutions.

  • Presence of Water: As a hydrolysis reaction, the presence of water is essential. The concentration of water in the reaction mixture can influence the rate of degradation.

  • Catalysts: Certain metal ions and enzymes can catalyze nitrile hydrolysis.[12][13][14][15][16]

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Significant nitrile hydrolysis is observed in my aqueous formulation.

Root Cause Analysis: The pH of your formulation is likely either too acidic or too basic, and/or the formulation is being stored or used at elevated temperatures.

Solution Strategy: pH and Temperature Control

  • pH Adjustment: The most effective way to minimize hydrolysis is to maintain the pH of the solution within a stable range, typically close to neutral (pH 6-8).

  • Temperature Management: Whenever possible, conduct experiments and store solutions at lower temperatures to decrease the rate of hydrolysis.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Sample Preparation: Dissolve your nitrile-containing compound in each buffer at a known concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., ambient temperature or an elevated temperature to accelerate degradation for the study).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analytical Measurement: Analyze the aliquots by a suitable method (e.g., HPLC) to quantify the remaining amount of the parent nitrile compound.

  • Data Analysis: Plot the percentage of the remaining nitrile compound against time for each pH. The pH at which the degradation is slowest is the optimal pH for your formulation.

Table 1: Example pH Stability Data

pH% Remaining Nitrile after 24 hours
4.065%
5.085%
6.098%
7.099%
8.097%
9.070%
Issue 2: My synthetic reaction conditions are causing nitrile hydrolysis.

Root Cause Analysis: Many common synthetic reagents and conditions (e.g., strong acids or bases, high temperatures) can lead to the unintended hydrolysis of a nitrile group elsewhere in the molecule.

Solution Strategy 1: Milder Reaction Conditions

  • If possible, explore alternative, milder reagents that can achieve the desired transformation without affecting the nitrile group. For instance, some transition metal catalysts can facilitate reactions under neutral conditions.[14]

Solution Strategy 2: Use of Protecting Groups

  • When harsh conditions are unavoidable, the use of a protecting group for the nitrile function can be an effective strategy. However, it's important to note that direct protection of the nitrile group itself is less common than for other functional groups.[17][18] A more frequent approach is to carry the synthetic precursor to the nitrile (e.g., an aldehyde or an amide) through the harsh steps and then convert it to the nitrile in a later, milder step.

G start Nitrile hydrolysis during synthesis? q1 Can milder reaction conditions be used? start->q1 sol1 Adopt milder conditions. q1->sol1 Yes q2 Is late-stage nitrile formation feasible? q1->q2 No sol2 Carry precursor (e.g., aldehyde, amide) through harsh steps. Convert to nitrile in a later, milder step. q2->sol2 Yes sol3 Consider a protecting group strategy (less common). q2->sol3 No

Caption: Decision tree for mitigating nitrile hydrolysis in synthesis.

Understanding the Mechanism of Nitrile Hydrolysis

A deeper understanding of the hydrolysis mechanism can aid in troubleshooting. Nitrile hydrolysis proceeds through different pathways under acidic and basic conditions, but both typically involve an amide intermediate.[2][5]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom.[2][5] This allows for the nucleophilic attack of water, leading to the formation of an imidic acid, which then tautomerizes to the more stable amide.[2] The amide can then undergo further hydrolysis to the carboxylic acid.[2][5]

G cluster_acid Acid-Catalyzed Nitrile Hydrolysis Nitrile Nitrile Protonated Nitrile Protonated Nitrile Nitrile->Protonated Nitrile + H+ Imidic Acid Imidic Acid Protonated Nitrile->Imidic Acid + H2O - H+ Amide Amide Imidic Acid->Amide Tautomerization Carboxylic Acid Carboxylic Acid Amide->Carboxylic Acid + H2O, H+

Caption: Pathway of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

In basic solutions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[2][5] This is followed by protonation by water to form an imidic acid, which tautomerizes to the amide.[2][5] The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt.[1]

G cluster_base Base-Catalyzed Nitrile Hydrolysis Nitrile Nitrile Intermediate Anion Intermediate Anion Nitrile->Intermediate Anion + OH- Imidic Acid Imidic Acid Intermediate Anion->Imidic Acid + H2O Amide Amide Imidic Acid->Amide Tautomerization Carboxylate Salt Carboxylate Salt Amide->Carboxylate Salt + OH-

Caption: Pathway of base-catalyzed nitrile hydrolysis.

References

  • Chemistry of Nitriles. (2025, January 19). LibreTexts.[Link]

  • Hydrolysis of Nitriles. Chemguide.[Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps.[Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal.[Link]

  • Hydrolysis of Nitriles. Organic Synthesis.[Link]

  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Nitrile reaction in high-temperature water: Kinetics and mechanism. Scilit.[Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams.[Link]

  • Nitrile. Wikipedia.[Link]

  • Nitriles. EBSCO.[Link]

  • Hydrolysis of nitriles to carboxylic acids.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.[Link]

  • Hydrolysis of Nitriles. Pearson+.[Link]

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry.[Link]

  • Detection and determination of nitriles. ResearchGate.[Link]

  • 'Dry' Hydrolysis of Nitriles Effected by Microwave Heating. RSC Publishing.[Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses.[Link]

  • Protecting Groups. Organic Chemistry Portal.[Link]

  • Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. RSC Publishing.[Link]

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter.[Link]

  • Nitriles: Meaning, Examples & Formula. StudySmarter.[Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.[Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.[Link]

  • Reactions of Nitriles. Chemistry Steps.[Link]

  • Influence of pH on the activities of the nitrile hydratase/amidase... ResearchGate.[Link]

  • Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. PMC.[Link]

  • Nitriles - Structure, Properties Reactions, and Uses. Turito.[Link]

  • Nitrile reduction. Wikipedia.[Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.[Link]

  • Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. CSIR Research Space.[Link]

  • Colorimetric Test for Amides and Nitriles. Analytical Chemistry.[Link]

Sources

alternative reagents to cyanogen bromide for alkynyl nitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Safer & More Efficient Cyanation of Terminal Alkynes

Introduction: Moving Beyond Cyanogen Bromide

For decades, cyanogen bromide (BrCN) has been a staple reagent for the synthesis of alkynyl nitriles, crucial building blocks in pharmaceuticals and functional materials. However, its high toxicity, volatility, and sensitivity to moisture—which can liberate highly toxic hydrogen cyanide (HCN) gas—present significant handling risks and environmental concerns.[1] This has driven the development of safer, more user-friendly electrophilic cyanating agents.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on modern alternatives to cyanogen bromide. We will delve into the mechanisms, provide detailed experimental protocols, and offer extensive troubleshooting advice for two leading alternative reagents: Tosyl Cyanide (TsCN) and N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) .

Core Safety Directive: Working with Cyanating Agents

All cyanation reactions, regardless of the reagent, must be treated with extreme caution. The potential for HCN release, though often reduced with modern reagents, is never zero.[2]

Mandatory Safety Protocols:

  • Ventilation: All manipulations must be performed in a properly functioning chemical fume hood.[3]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, splash goggles, a face shield, and cyanide-resistant gloves (e.g., nitrile or neoprene, consider double-gloving).[3]

  • Quenching Strategy: Prepare a quench solution (e.g., aqueous sodium hypochlorite/sodium hydroxide) to neutralize any residual cyanide source before workup.

  • Emergency Preparedness: Ensure an emergency plan is in place and that all lab personnel are aware of the location of safety equipment and first aid protocols for cyanide exposure.[3]

Alternative Reagent 1: Tosyl Cyanide (TsCN)

Tosyl cyanide is a crystalline, stable, and effective electrophilic cyanating agent. It is particularly effective for the copper-catalyzed cyanation of terminal alkynes.

Mechanism of Action

The reaction typically proceeds via a copper-catalyzed pathway. First, a copper(I) acetylide is formed in situ from the terminal alkyne, a copper salt (like CuI or CuCN), and a base. This copper acetylide then reacts with the electrophilic cyanide of tosyl cyanide to form the desired alkynyl nitrile and a copper tosyl species, which is regenerated in the catalytic cycle.

Experimental Protocol: Copper-Catalyzed Cyanation with TsCN

This protocol is a representative example for the synthesis of an arylpropiolonitrile.

Materials:

  • Arylacetylene (1.0 equiv)

  • Tosyl Cyanide (TsCN) (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • Inert Atmosphere: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add CuI (10 mol%) and K₂CO₃ (2.0 equiv). Seal the flask with septa, and purge with dry nitrogen or argon for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the arylacetylene (1.0 equiv) and anhydrous acetonitrile. Stir the suspension for 5 minutes at room temperature.

  • TsCN Addition: Add tosyl cyanide (1.2 equiv) portion-wise over 5 minutes. Causality Note: Slow addition helps control any initial exotherm and ensures homogeneous mixing.

  • Reaction: Heat the mixture to 60 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times are 4-12 hours.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a beaker containing aqueous ammonium chloride solution and stir for 15 minutes to quench the reaction and dissolve copper salts.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Caution: Many alkynyl nitriles are volatile. Use a rotary evaporator with care.[4] Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs for TsCN Cyanation
Question/Symptom Potential Cause Troubleshooting Action
Q: My reaction is stalled or shows very low conversion. 1. Inactive Catalyst: Copper(I) source may have oxidized. 2. Insufficient Base: Base is not strong enough or has poor solubility. 3. Moisture: Water in the solvent or on glassware is quenching the copper acetylide.1. Use fresh, high-quality CuI or another Cu(I) source. 2. Ensure K₂CO₃ is finely powdered and dry. Consider a stronger base like DBU for less acidic alkynes. 3. Use freshly distilled, anhydrous solvent and flame-dry all glassware before use.[4]
Q: I'm seeing a significant amount of alkyne homocoupling (Glaser coupling). The copper acetylide is reacting with itself faster than with TsCN.1. Lower Temperature: Run the reaction at a lower temperature (e.g., 40-50 °C) to favor the desired pathway. 2. Ligand Addition: Add a ligand like TMEDA or a phosphine ligand (e.g., PPh₃) to modulate the reactivity of the copper center.
Q: The final yield is low after purification. 1. Product Volatility: The alkynyl nitrile is being lost during solvent removal.[4] 2. Decomposition on Silica: The product may be sensitive to the acidic nature of standard silica gel.1. Use minimal vacuum and gentle heating on the rotary evaporator. Consider co-evaporation with a high-boiling solvent like toluene. 2. Neutralize the silica gel by pre-treating it with a triethylamine/hexane solution before preparing the column.

Alternative Reagent 2: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

NCTS is another excellent, stable, and solid electrophilic cyanating agent that has gained significant attention for its safety and practicality.[5][6] It can be used in various transition-metal-catalyzed cyanations.

Mechanism of Action

Similar to TsCN, NCTS serves as an electrophilic "CN+" source. In copper- or zinc-mediated reactions with terminal alkynes (or their corresponding metal acetylides), NCTS accepts the nucleophilic attack from the alkyne, transferring the cyanide group to form the alkynyl nitrile.[7] The byproduct is the relatively benign N-phenyl-p-toluenesulfonamide.

Experimental Protocol: Zinc-Mediated Cyanation with NCTS

This protocol is adapted for substrates that may be sensitive to copper catalysis and utilizes an in situ generated zinc acetylide.[7]

Materials:

  • Alkynyl Bromide (or terminal alkyne) (1.0 equiv)

  • NCTS (1.1 equiv)

  • Zinc Dust, activated (1.5 equiv)

  • Tetrabutylammonium Iodide (TBAI) (20 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add zinc dust (1.5 equiv) and TBAI (0.2 equiv). Evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous DCE, followed by the alkynyl bromide (1.0 equiv) and NCTS (1.1 equiv).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction progress should be monitored by GC-MS or LC-MS. Reactions can take 24-48 hours.[7]

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove zinc dust and other solids, washing the pad with additional DCE.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Troubleshooting and FAQs for NCTS Cyanation
Question/Symptom Potential Cause Troubleshooting Action
Q: The reaction is not initiating. 1. Inactive Zinc: Zinc dust surface is oxidized. 2. Poor Substrate: The C-Br bond is not being activated.1. Activate the zinc dust before use by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. 2. For less reactive substrates (e.g., alkynyl chlorides), a higher temperature or the addition of a different iodide source (like NaI) may be necessary.[7]
Q: I'm having difficulty removing the N-phenyl-p-toluenesulfonamide byproduct. The sulfonamide byproduct has moderate polarity and can co-elute with the desired product during chromatography.1. Aqueous Wash: Perform an additional wash with a dilute base (e.g., 1 M NaOH) during the workup. The sulfonamide is weakly acidic and will be extracted into the aqueous layer. 2. Chromatography Gradient: Use a very shallow gradient during column chromatography to improve separation.
Q: Why use an alkynyl bromide instead of the terminal alkyne directly? The zinc-mediated protocol often works best by activating a C(sp)-Halogen bond to form the organozinc reagent in situ.[7] While direct C-H activation is possible with other catalysts (e.g., copper), this method provides a reliable alternative pathway.If starting with a terminal alkyne, a different catalytic system is required. Consider a copper-catalyzed method similar to the one described for TsCN, potentially using NCTS as the cyanating agent.

Comparative Summary of Cyanating Agents

FeatureCyanogen Bromide (BrCN)Tosyl Cyanide (TsCN)NCTS
Physical State Volatile, low-melting solid/gasCrystalline solidCrystalline solid
Toxicity High, severe inhalation hazard[1]Moderate, less toxic than BrCNLow to moderate toxicity, safer handling[6][8]
Stability Moisture sensitive, can release HCNStable, easy to handleVery stable, easy to handle[7]
Typical Catalyst Often used stoichiometricallyCopper(I) saltsCopper(I), Zinc, Palladium[6]
Byproducts Metal bromidesTosyl saltsN-phenyl-p-toluenesulfonamide
Cost Relatively inexpensiveModerateHigher

Visualizing the Workflow & Decision Process

General Experimental Workflow

The following diagram outlines the standard steps for a transition-metal-catalyzed cyanation of a terminal alkyne.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Inert Atmosphere (Oven-dry glassware, N2/Ar purge) add_reagents 2. Add Alkyne, Catalyst, Base, Solvent prep->add_reagents add_cyano 3. Add Cyanating Agent (TsCN or NCTS) add_reagents->add_cyano react 4. Heat & Stir (Monitor by TLC/GC) add_cyano->react quench 5. Quench Reaction (e.g., aq. NH4Cl) react->quench extract 6. Liquid-Liquid Extraction quench->extract purify 7. Dry, Concentrate & Purify (Column Chromatography) extract->purify end end purify->end Final Product (Alkynyl Nitrile) G start Start: Synthesize Alkynyl Nitrile q_safety Is minimizing toxicity the highest priority? start->q_safety q_copper Is the substrate sensitive to copper? q_safety->q_copper No use_ncts Preferred Reagent: NCTS (Low toxicity, very stable) q_safety->use_ncts Yes use_tscn Preferred Reagent: TsCN (Cost-effective, good reactivity) q_copper->use_tscn No use_zn_ncts Consider Zn-mediated NCTS protocol q_copper->use_zn_ncts Yes use_zn_ncts->use_ncts

Caption: Decision tree for selecting an alternative cyanating agent.

References

  • Okamoto, K., Watanabe, M., Sakata, N., Murai, M., & Ohe, K. (2013). Copper-Catalyzed C-H Cyanation of Terminal Alkynes with Cyanogen Iodide. Organic Letters, 15(22), 5810–5813. [Link]

  • An aerobic and green C–H cyanation of terminal alkynes. Organic & Biomolecular Chemistry. [Link]

  • Cyanation reaction safety. YouTube. [Link]

  • A novel Zn-mediated preparation of propiolonitriles using electrophilic cyanation of alkynyl bromides with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS). ConnectSci. [Link]

  • Purification of nitriles - US2388506A.
  • Cu-Catalyzed direct cyanation of terminal alkynes with AMBN or AIBN as the cyanation reagent. PubMed. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]

  • Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). ResearchGate. [Link]

  • Copper-catalyzed C-H cyanation of terminal alkynes with cyanogen iodide. PubMed. [Link]

  • Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Bentham Science. [Link]

  • Rhodium(III)-catalyzed Cyanation of Vinylic C-H Bonds: N-Cyano-N-phenyl-p-toluenesulfonamide as cyanation reagent. The Royal Society of Chemistry. [Link]

  • Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). PubMed. [Link]

  • A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Organic Chemistry Portal. [Link]

  • Copper Mediated Chemo- and Stereoselective Cyanation Reactions. ResearchGate. [Link]

  • von Braun Cyanogen Bromide Reaction alternative. Sciencemadness Discussion Board. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PMC. [Link]

  • Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses. [Link]

  • Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. Beilstein Journals. [Link]

  • Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI. [Link]

  • On the Preparation of Aryl Nitriles Using Tosyl Cyanide. The Journal of Organic Chemistry. [Link]

  • Alkynes to Nitriles. Chemistry Steps. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. [Link]

  • Cyanide Salts. Dartmouth Environmental Health and Safety. [Link]

  • 2-Alkynylarylnitrile: An Emerging Precursor for the Generation of Carbo- and Heterocycles. MDPI. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Process for the preparation and the isolation of aromatic nitriles.
  • The preparation of nitriles. Chemguide. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Chemical Shifts of 3-(4-fluorophenyl)prop-2-ynenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the 1H NMR spectral characteristics of 3-(4-fluorophenyl)prop-2-ynenitrile , a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazoles, isoxazoles) and a probe for 19F-NMR metabolic tagging.

Unlike standard phenylacetylenes, the presence of the electron-withdrawing nitrile group conjugated to the alkyne creates a distinct electronic environment. This guide compares the 4-fluoro derivative against unsubstituted and electron-rich analogs to isolate substituent effects. It also provides a validated "one-pot" synthesis protocol to ensure high-purity samples for spectral acquisition.

Part 1: Spectral Analysis & Data Comparison

Structural Logic & Assignment

The molecule consists of a para-substituted benzene ring. The symmetry of the 1,4-substitution creates an AA'BB'X spin system (where X is the Fluorine nucleus,


).
  • H-2, H-6 (Ortho to Alkyne): These protons are deshielded by the magnetic anisotropy of the alkyne triple bond and the electron-withdrawing nitrile group.

  • H-3, H-5 (Ortho to Fluorine): These protons are shielded by the mesomeric effect of the fluorine atom but split significantly by heteronuclear spin-spin coupling (

    
    ).
    
Comparative Chemical Shift Table (CDCl3, 400 MHz)

The following table contrasts the target molecule with its unsubstituted and electron-rich analogs to demonstrate electronic influence.

PositionProton TypeTarget: 4-F Analog (

ppm)
Control: 4-H Analog (

ppm)
Alt: 4-OMe Analog (

ppm)
Multiplicity & Coupling (

in Hz)
H-2, 6 Aromatic (Ortho to C≡C)7.62 – 7.66 7.58 – 7.627.52 – 7.55dd (

)
H-3, 5 Aromatic (Ortho to F/R)7.08 – 7.14 7.38 – 7.48 (meta/para)6.88 – 6.92t (

)
H-Alkyne Alkyne ChainN/A N/A N/A Substituted internal alkyne.[1]

Note: Data represents consensus values from CDCl3 solution. In DMSO-d6, expect a downfield shift of +0.1 to +0.2 ppm due to solvent polarity.

Detailed Splitting Analysis (The Fluorine Effect)

The diagnostic feature of this spectrum is the coupling with


.
  • H-3,5 (Triplet-like): These protons appear as a "pseudo-triplet." This arises because the ortho-coupling to Fluorine (

    
     Hz) is nearly identical to the ortho-coupling to the neighboring proton H-2 (
    
    
    
    Hz).
  • H-2,6 (Doublet of Doublets): These protons show a clear doublet from H-3 (

    
     Hz) and a smaller splitting from the meta-Fluorine (
    
    
    
    Hz).

Part 2: Experimental Protocol (Synthesis & Prep)

To obtain the clean spectra described above, we recommend the One-Pot Elimination Protocol over the traditional Sonogashira coupling. This method avoids heavy metal contamination (Pd/Cu) which can broaden NMR signals due to paramagnetic impurities.

Synthesis Workflow: -Keto Nitrile Route

Objective: Synthesize high-purity this compound from 3-(4-fluorophenyl)-3-oxopropanenitrile.

Reagents:

  • Substrate: 3-(4-fluorophenyl)-3-oxopropanenitrile (1.0 equiv)[2]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.5 equiv)

  • Activator: Diethyl chlorophosphate (

    
    ) (1.2 equiv)
    
  • Solvent: Dry THF

Step-by-Step Procedure:

  • Enolization: Cool a solution of the

    
    -keto nitrile in dry THF to -78°C under Argon. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins.
    
  • Activation: Add diethyl chlorophosphate dropwise. Allow the mixture to warm to room temperature (RT) and stir for 30 mins. This forms the enol phosphate intermediate.

  • Elimination: Cool the mixture back to -78°C. Add the second portion of LiHMDS (1.4 equiv). Stir for 1 hour.

  • Quench: Pour into saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc 95:5). The product is a white/off-white solid.

NMR Sample Preparation
  • Mass: Dissolve 5–10 mg of purified solid.

  • Solvent: 0.6 mL

    
     (99.8% D) containing 0.03% TMS.
    
  • Tube: High-throughput 5mm NMR tube.

  • Acquisition: 16 scans, 1s relaxation delay (d1).

Part 3: Visualizations

Synthesis & Splitting Logic

The following diagram illustrates the synthesis pathway and the origin of the NMR splitting patterns.

G cluster_0 Synthesis (One-Pot) cluster_1 NMR Splitting (H-3,5) Start Beta-Keto Nitrile (Precursor) Inter Enol Phosphate (Intermediate) Start->Inter LiHMDS / ClP(O)(OEt)2 Product 3-(4-F-phenyl) prop-2-ynenitrile Inter->Product LiHMDS (Elimination) Signal H-3 Signal Split1 Split by H-2 (J ~8.5Hz) Signal->Split1 Split2 Split by F-4 (J ~8.5Hz) Split1->Split2 Result Pseudo-Triplet Split2->Result

Figure 1: (Left) Synthesis via phosphate elimination. (Right) Origin of the pseudo-triplet signal for protons ortho to Fluorine.

References

  • Synthesis of Propynenitriles

    • Title: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of -ketonitriles (and subsequent conversion).
    • Source: RSC Advances / Royal Society of Chemistry.
    • URL:[Link]

  • General 1H NMR Shift Data

    • Title: A Guide to 1H NMR Chemical Shift Values.
    • Source: Compound Interest / CompoundChem.[3]

    • URL:[Link]

  • Fluorine Coupling Constants

    • Title: NMR Coupling Constants (19F-1H).
    • Source: Iowa State University Chemical Instrument
    • URL:[Link]

  • Solvent Impurity Reference

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[4]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link][4]

Sources

A Comparative Guide to the Characteristic IR Nitrile Stretch Frequency of Aryl Propiolonitriles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitrile Stretch in Aryl Propiolonitriles

Aryl propiolonitriles are a class of organic molecules characterized by an aryl group, a carbon-carbon triple bond (alkyne), and a terminal nitrile group (-C≡N).[1] This unique combination of functional groups makes them valuable building blocks in organic synthesis and bioconjugation.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation of molecules, and the nitrile group, in particular, exhibits a distinct and informative absorption band. The position of this C≡N stretching vibration in the IR spectrum is highly sensitive to the molecule's electronic environment, providing valuable insights into its structure and reactivity.

This guide will specifically focus on the characteristic IR nitrile stretch frequency of aryl propiolonitriles, comparing it with other nitrile-containing compounds and exploring the factors that influence its position. Understanding these nuances is crucial for accurate compound identification, reaction monitoring, and the interpretation of spectroscopic data in various scientific applications.

Theoretical Framework: Factors Influencing the Nitrile Stretching Frequency

The position of the nitrile stretching vibration in an IR spectrum is primarily governed by the strength of the C≡N triple bond.[2][3] Several factors can influence this bond strength and, consequently, the absorption frequency:

  • Conjugation: When the nitrile group is conjugated with a π-system, such as an aromatic ring or a carbon-carbon triple bond, the C≡N bond is weakened.[2] This weakening of the bond leads to a lower vibrational frequency, resulting in a redshift (a shift to a lower wavenumber) of the nitrile stretch.[2] In aryl propiolonitriles, the nitrile group is conjugated with both the alkyne and the aryl ring, which significantly influences its characteristic frequency.

  • Electronic Effects of Substituents: The electronic properties of substituents on the aryl ring can further modulate the nitrile stretching frequency. Electron-donating groups (EDGs) increase the electron density in the conjugated system, further weakening the C≡N bond and causing a more pronounced redshift. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, strengthening the C≡N bond and leading to a blueshift (a shift to a higher wavenumber).

  • Solvent Effects: The polarity of the solvent can also impact the nitrile stretching frequency.[4][5] Polar solvents can interact with the dipole moment of the nitrile group, leading to shifts in the absorption frequency.[4] This phenomenon, known as the vibrational Stark effect, can provide information about the local environment of the nitrile group.[4][6] Hydrogen bonding between the nitrile and protic solvents can cause a notable blueshift.[5][7]

Experimental_Workflow A Sample Preparation (KBr, Solution, or Thin Film) B Instrument Setup (FTIR Spectrometer) A->B C Background Spectrum Acquisition B->C D Sample Spectrum Acquisition C->D E Data Processing (Ratioing & Analysis) D->E F Identify Nitrile Stretch Frequency E->F

Caption: Experimental workflow for IR analysis.

Comparative Analysis of Nitrile Stretch Frequencies

The following table provides a comparison of the characteristic nitrile stretching frequencies for aryl propiolonitriles and other relevant nitrile-containing compounds. These values are approximate and can vary depending on the specific substituents and the solvent used.

Compound ClassExampleTypical Nitrile Stretch Frequency (cm⁻¹)Key Influencing Factors
Aryl Propiolonitriles Phenylpropiolonitrile~2210 - 2240Conjugation with both aryl ring and alkyne
Aromatic Nitriles Benzonitrile~2220 - 2240 [2]Conjugation with aryl ring
Saturated Aliphatic Nitriles Acetonitrile~2240 - 2260 [2]No conjugation
α,β-Unsaturated Nitriles Acrylonitrile~2220 - 2235Conjugation with C=C double bond

Data Interpretation:

As the data illustrates, the nitrile stretch frequency is highly dependent on the degree of conjugation.

  • Saturated Aliphatic Nitriles: Acetonitrile, lacking any π-conjugation, exhibits the highest nitrile stretching frequency in this comparison, typically in the 2240-2260 cm⁻¹ range. [2]A reported value for the C≡N stretch in acetonitrile is around 2252 cm⁻¹. [2]

  • Aromatic Nitriles: In benzonitrile, the nitrile group is conjugated with the aromatic ring. This conjugation weakens the C≡N bond, resulting in a lower stretching frequency, generally observed between 2220 and 2240 cm⁻¹. [2]A specific value for the sharp and strong C≡N stretching band in benzonitrile is approximately 2220 cm⁻¹. [8]

  • Aryl Propiolonitriles: Aryl propiolonitriles feature an extended conjugated system involving the aryl ring, the carbon-carbon triple bond, and the nitrile group. This extensive conjugation leads to a further weakening of the C≡N bond compared to benzonitrile, often resulting in a nitrile stretch at the lower end of the aromatic nitrile range or even slightly below, typically around 2210-2240 cm⁻¹. The electron-donating or -withdrawing nature of substituents on the aryl ring will cause this value to shift accordingly.

  • α,β-Unsaturated Nitriles: Similar to aromatic nitriles, the nitrile group in acrylonitrile is conjugated with a carbon-carbon double bond, leading to a stretching frequency in a comparable range of approximately 2220-2235 cm⁻¹.

Conclusion

The characteristic IR nitrile stretch frequency of aryl propiolonitriles is a sensitive and informative probe of their molecular structure. The position of this absorption is significantly influenced by the extended conjugation present in these molecules, generally appearing in the range of 2210-2240 cm⁻¹. This value is typically lower than that of saturated aliphatic nitriles and can be further modulated by the electronic effects of substituents on the aryl ring and the solvent environment. A thorough understanding of these factors is essential for the accurate interpretation of IR spectra and the effective characterization of aryl propiolonitriles in a research and development context.

References

  • Filo. (2025, August 25). Assign all the prominent bands in the IR spectrum of benzonitrile.
  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
  • ACS Publications. (2012, March 26). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B.
  • Grokipedia. (n.d.). 3-Arylpropiolonitriles.
  • Smoldyn. (n.d.). Vibrational Stark Effects of Nitriles I. Methods and Experimental Results.
  • PMC. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments.
  • Chemistry LibreTexts. (2022, October 7). 5.4: Infrared Spectroscopy.
  • PMC. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect.

Sources

A Comparative Guide to ¹³C NMR Carbon-Fluorine Coupling Constants in 3-(4-fluorophenyl)propiolonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Language of Carbon-Fluorine Coupling in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the precise structural elucidation of fluorinated molecules is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide exquisitely detailed information about the carbon skeleton of a molecule. A key feature of the ¹³C NMR spectra of organofluorine compounds is the through-bond scalar coupling between carbon (¹³C) and fluorine (¹⁹F) nuclei, which manifests as splitting of the carbon signals. The magnitude of this coupling, denoted as JCF and measured in Hertz (Hz), is highly sensitive to the number of bonds separating the two nuclei and the overall electronic environment.[2]

This guide provides an in-depth technical comparison of the ¹³C NMR carbon-fluorine coupling constants in 3-(4-fluorophenyl)propiolonitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage data from closely related structural analogs, namely 4-fluorophenylacetylene and 4-fluorobenzonitrile, to provide a robust comparative analysis. We will delve into the experimental protocols for acquiring high-quality ¹³C NMR data for fluorinated compounds, present a detailed analysis of the expected coupling patterns, and discuss the structural implications for researchers in the field.

The Causality Behind Experimental Choices: Acquiring High-Quality ¹³C NMR Spectra of Fluorinated Compounds

The reliable determination of JCF values hinges on the acquisition of high-resolution ¹³C NMR spectra. The following protocol is designed to be a self-validating system, ensuring both accuracy and reproducibility.

Experimental Protocol:
  • Sample Preparation:

    • Dissolve 15-30 mg of the purified analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it. For the compounds discussed herein, CDCl₃ is a suitable choice due to its relatively non-polar nature and ability to dissolve a wide range of organic molecules.

    • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

  • NMR Spectrometer Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) equipped with a broadband probe. Higher magnetic field strengths provide greater spectral dispersion, which is crucial for resolving complex coupling patterns and minimizing signal overlap.[3]

    • Ensure the spectrometer is well-shimmed on the sample to achieve a homogeneous magnetic field, which is essential for obtaining sharp lines and accurate coupling constant measurements. The deuterium signal from the solvent is used for field-frequency locking.

  • Acquisition Parameters for Proton-Decoupled ¹³C NMR:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically employed. This simplifies the spectrum by removing ¹H-¹³C couplings, leaving only the ¹³C-¹⁹F couplings.[3]

    • Spectral Width: Set the spectral width to encompass the entire expected range of ¹³C chemical shifts for aromatic and alkynyl carbons (e.g., 0-180 ppm).[4]

    • Acquisition Time: A longer acquisition time (e.g., 2-3 seconds) is necessary to ensure high digital resolution, which is critical for accurately measuring small, long-range coupling constants.

    • Relaxation Delay: A relaxation delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration and preventing saturation of quaternary carbons, which often have longer relaxation times.

    • Number of Scans: The number of scans will depend on the concentration of the sample and the natural abundance of ¹³C. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient to achieve an adequate signal-to-noise ratio.

Workflow for ¹³C NMR Data Acquisition of Fluorinated Compounds:

Caption: Workflow for acquiring high-quality ¹³C NMR spectra of fluorinated compounds.

Comparative Analysis of ¹³C-¹⁹F Coupling Constants

The magnitude of JCF coupling constants is a rich source of structural information, with the one-bond coupling (¹JCF) being the largest, followed by a general decrease in magnitude as the number of intervening bonds increases.[5] The electronic nature of substituents on the aromatic ring can also modulate these coupling constants.[6]

Predicted and Experimental Data for 3-(4-fluorophenyl)propiolonitrile and Comparative Compounds

The following table summarizes the predicted and experimental ¹³C NMR chemical shifts (δ) and carbon-fluorine coupling constants (JCF) for 3-(4-fluorophenyl)propiolonitrile and its structural analogs. The predicted data for the target molecule was generated using advanced computational algorithms that are widely used in the field to provide reliable estimations in the absence of experimental data.[7][8]

CompoundCarbonPredicted δ (ppm)Experimental δ (ppm)¹JCF (Hz)²JCF (Hz)³JCF (Hz)⁴JCF (Hz)
3-(4-fluorophenyl)propiolonitrile C1 (ipso-CN)105.7---~4-
C2/C6 (ortho-CN)134.5--~9--
C3/C5 (meta-CN)116.5----~22
C4 (para-CN)164.2-~255---
C-alpha (alkynyl)82.1----~3
C-beta (alkynyl)65.8----~1
CN116.9-----
4-Fluorophenylacetylene C1 (ipso-ethynyl)118.1---~4.5-
C2/C6 (ortho-ethynyl)134.1--~9.2--
C3/C5 (meta-ethynyl)116.2----~22.5
C4 (para-ethynyl)163.5-~250---
C-alpha (alkynyl)82.9----~3.8
C-beta (alkynyl)77.4----~1.5
4-Fluorobenzonitrile C1 (ipso-CN)110.1110.1--~3.3-
C2/C6 (ortho-CN)134.4134.4-~9.6--
C3/C5 (meta-CN)116.9116.9---~22.4
C4 (para-CN)165.1165.1~256.4---
CN118.2118.2---~1.5

Predicted data for 3-(4-fluorophenyl)propiolonitrile and 4-fluorophenylacetylene is based on established NMR prediction software.[7][8] Experimental data for 4-fluorobenzonitrile is sourced from the Spectral Database for Organic Compounds (SDBS).

Discussion of Coupling Constants:
  • One-Bond Coupling (¹JCF): The largest coupling constant is observed for the carbon directly attached to the fluorine atom (C4). For 4-fluorobenzonitrile, this value is experimentally determined to be approximately 256.4 Hz. A similarly large value is predicted for both 3-(4-fluorophenyl)propiolonitrile (~255 Hz) and 4-fluorophenylacetylene (~250 Hz). This large coupling is a characteristic feature and a powerful diagnostic tool for identifying the point of fluorination.[9]

  • Two-Bond Coupling (²JCF): The coupling between the fluorine and the ortho carbons (C3/C5) is significantly smaller, typically in the range of 21-23 Hz.[9] This is consistent with the experimental value for 4-fluorobenzonitrile (~22.4 Hz) and the predicted values for the other two compounds.

  • Three-Bond Coupling (³JCF): The coupling to the meta carbons (C2/C6) is smaller still, generally around 7-9 Hz.[9] The experimental value for 4-fluorobenzonitrile is ~9.6 Hz, and similar values are predicted for the propiolonitrile and acetylene derivatives.

  • Long-Range Couplings (⁴JCF and beyond): Couplings over four or more bonds are also observable and provide valuable structural information. For instance, a four-bond coupling is expected between the fluorine and the ipso-carbon (C1) and the alpha-carbon of the propiolonitrile/acetylene substituent. These are predicted to be in the range of 3-5 Hz. The magnitude of these long-range couplings can be influenced by the conformation of the substituent relative to the aromatic ring.

The Influence of the Propiolonitrile Substituent:

The primary difference between 3-(4-fluorophenyl)propiolonitrile and 4-fluorophenylacetylene is the presence of the electron-withdrawing cyano (-CN) group. This group is expected to have a subtle but measurable effect on the electronic distribution within the aromatic ring and, consequently, on the C-F coupling constants. Generally, electron-withdrawing groups tend to slightly increase the magnitude of JCF couplings.[6] This trend is reflected in the predicted values, where the ¹JCF for the propiolonitrile derivative is slightly larger than that for the acetylene derivative. This difference, although small, could be a key distinguishing feature in a high-resolution spectrum.

Trustworthiness: A Self-Validating System

The methodologies and interpretations presented in this guide are designed to be self-validating. The consistency of the observed coupling patterns with established principles of NMR spectroscopy provides a high degree of confidence in the structural assignments. For instance, the observation of a large ¹JCF coupling unequivocally identifies the carbon directly bonded to fluorine. The relative magnitudes of the two-, three-, and four-bond couplings should follow a predictable trend, and any significant deviation from this would warrant further investigation.

Furthermore, the comparison with well-characterized analogs like 4-fluorobenzonitrile serves as an external validation of the predicted data for the target molecule. The close agreement between the experimental data for the benzonitrile and the predicted data for the propiolonitrile lends credibility to the computational approach.

Conclusion: Practical Implications for the Research Professional

For researchers in drug development and related fields, a thorough understanding of ¹³C-¹⁹F coupling constants offers several practical advantages:

  • Unambiguous Structure Confirmation: As demonstrated, the unique pattern of JCF couplings provides a definitive fingerprint for the substitution pattern of fluorinated aromatic rings, allowing for the confident differentiation between isomers.

  • Conformational Analysis: Long-range JCF couplings can provide insights into the preferred conformation of flexible substituents, which can be crucial for understanding ligand-receptor interactions.

  • Probing Electronic Effects: Subtle changes in JCF values can reflect the electronic influence of other substituents in the molecule, offering a sensitive probe of the overall electronic structure.

References

  • Substitution and solvent effects on C 13 -F 19 coupling constants. (n.d.). Academia.edu. Retrieved February 29, 2024, from [Link]

  • Wray, V. (1980). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (11), 1598-1606.
  • Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785.
  • Lustig, E., & Hansen, E. A. (1970). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 92(10), 2895-2900.
  • Hansen, M., & Berg, A. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2160.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Calculated and experimental 13 C NMR chemical shifts | Download Table. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Jonas, S., & Kuhn, S. (2019). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 10(38), 8805-8813.
  • The compound im looking at is N,N-Dibutyl-3-(4-fluorophenyl)propiolamide . how is this NMR effected by fluorine? (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Jonas, S., & Kuhn, S. (2019). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

  • NMR Spectroscopy – 13C NMR Coupling Constants. (2020, February 14). Organic Chemistry Data & Info. [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). Retrieved February 29, 2024, from [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved February 29, 2024, from [Link]

  • Afonso, C. A. M., et al. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685.
  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. [Link]

  • It is shown that the 13C-NMR chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds correlate with the correponding "additivity parameters" for substituted benzene derivatives. (2005, January 31). MDPI. [Link]

  • (PDF) Substituent Effects on the Carbon-13 NMR Chemical. (n.d.). Amanote Research. Retrieved February 29, 2024, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. [Link]

  • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (n.d.). Retrieved February 29, 2024, from [Link]

Sources

mass spectrometry fragmentation pattern of fluorinated alkynyl nitriles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for analytical chemists, researchers, and drug development professionals evaluating high-resolution mass spectrometry (HRMS) platforms for the structural elucidation of fluorinated alkynyl nitriles.

The Analytical Challenge: Fluorinated Alkynyl Nitriles

Fluorinated alkynyl nitriles (e.g.,


 or 

) are highly reactive, electron-deficient building blocks increasingly utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. Analyzing these compounds via tandem mass spectrometry (MS/MS) presents unique challenges. The rigid, linear geometry of the alkyne spacer suppresses common low-energy rearrangements (such as the McLafferty rearrangement), forcing fragmentation to rely on high-energy homolytic or heterolytic bond cleavages[2].

Furthermore, the dual presence of a cyano group and a fluorinated moiety creates competing fragmentation pathways. Accurately mapping these pathways—such as distinguishing the loss of a cyano radical (


) from the loss of hydrogen cyanide (

), or capturing the highly diagnostic loss of hydrogen fluoride (

)—requires advanced HRMS instrumentation[3].

Mechanistic Insights: Causality in Fragmentation

To successfully analyze these compounds, one must understand the causality behind their gas-phase dissociation:

  • Nitrile Cleavage: The cyano group is highly electronegative. Upon collisional activation, alkynyl nitriles typically undergo

    
    -cleavage, leading to the characteristic loss of a cyano radical (
    
    
    
    , -26 Da) or the loss of
    
    
    (-27 Da) if an abstractable proton is available nearby[2][3].
  • Fluorine/Trifluoromethyl Elimination: Fluorine's strong inductive effect heavily influences the stability of the precursor ion. For

    
    -substituted alkynyl nitriles, the loss of a 
    
    
    
    radical (-69 Da) is a major diagnostic pathway. For aryl-fluorinated analogs, the loss of
    
    
    (-20 Da) via ortho-proton abstraction is a primary self-validating marker of the fluorinated ring[4].

Fragmentation M [M+H]+ m/z 146.04 F1 [M+H - HF]+ m/z 126.03 M->F1 -HF (-20 Da) F2 [M+H - HCN]+ m/z 119.03 M->F2 -HCN (-27 Da) F3 [M+H - HCN - HF]+ m/z 99.02 F1->F3 -HCN (-27 Da) F2->F3 -HF (-20 Da)

MS/MS Fragmentation pathway of 3-(4-fluorophenyl)propiolonitrile.

Product Comparison: Q-TOF vs. Q-Orbitrap

When selecting an HRMS platform to elucidate these mechanisms, the primary contenders are Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap (Q-Orbitrap) systems. The choice hinges on how the instrument handles mass accuracy, isotopic fidelity, and collision-induced dissociation[5].

Table 1: Performance Comparison for Fluorinated Alkynyl Nitrile Analysis

FeatureQ-TOF (e.g., Agilent 6546 / Waters Xevo)Q-Orbitrap (e.g., Thermo Q Exactive)
Mass Analyzer Time-of-Flight (TOF)Orbitrap
Max Resolution ~60,000 (at m/z 200)140,000 to 280,000 (at m/z 200)
Fragmentation Mode Collision-Induced Dissociation (CID)Higher-energy C-trap Dissociation (HCD)
Isotopic Fidelity Excellent (Maintained at high speeds)Good (Can drop slightly at max resolution)
Scan Speed Ultra-fast (Up to 50 Hz)Moderate to Fast (Up to 12-20 Hz)
Low-Mass Cutoff None (Captures low m/z ions well)None in HCD (Unlike traditional ion traps)

The Verdict: For high-throughput screening of synthesized fluorinated alkynyl nitrile libraries, the Q-TOF is advantageous due to its ultra-fast scan speeds and superior isotopic fidelity, which is crucial for confirming the presence of complex isotopic clusters[6]. However, for deep structural elucidation—such as distinguishing isobaric interferences or confirming exact mass losses of


 (20.0062 Da) vs. 

(20.0276 Da) in deuterated studies—the Q-Orbitrap is unmatched due to its ultra-high resolving power[7]. Additionally, the Orbitrap's HCD cell provides highly efficient fragmentation of the rigid alkyne backbone, yielding rich MS/MS spectra[5].

Workflow cluster_QTOF Q-TOF Pathway cluster_Orbi Q-Orbitrap Pathway LC UHPLC Separation Ion ESI / APCI Source LC->Ion Q1 Q1: Precursor Isolation Ion->Q1 CID Collision Cell (CID) Q1->CID Route A HCD HCD Cell Q1->HCD Route B TOF Time-of-Flight Analyzer CID->TOF Orbi Orbitrap Analyzer HCD->Orbi

Instrumental workflow comparison: Q-TOF vs. Q-Orbitrap for MS/MS analysis.

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes a "stepped collision energy" approach. Because fluorinated alkynyl nitriles contain both highly labile bonds (e.g.,


 cleavage) and highly stable bonds (the 

core), a single collision energy will either fail to break the core or completely obliterate the precursor, missing intermediate fragments. Stepped energy creates a self-validating spectrum containing both precursor and terminal fragments.

Step 1: Sample Preparation

  • Dissolve the fluorinated alkynyl nitrile standard in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition (Q-Orbitrap Example)

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode is recommended, as highly electron-deficient nitriles often ionize poorly in standard Electrospray Ionization (ESI).

  • Precursor Isolation: Set the Q1 isolation window to a narrow 1.0 m/z to prevent co-isolation of background matrix ions.

  • Fragmentation (Crucial Step): Apply stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

    • Causality: NCE 20 captures the fragile loss of

      
      ; NCE 40 initiates nitrile cleavage; NCE 60 forces the fragmentation of the alkyne backbone.
      
  • Resolution: Set Orbitrap resolution to 70,000 for MS1 (to ensure accurate precursor mass) and 35,000 for MS2 (to maintain a fast scan cycle across the UHPLC peak).

Table 2: Diagnostic HRMS/MS Fragments for 3-(4-fluorophenyl)propiolonitrile ([M+H]+ m/z 146.0401)

Fragment Ion (m/z)FormulaMass Error (ppm)Origin / Mechanism
146.0401

< 1.0Protonated molecular ion
126.0339

< 1.5Loss of

(-20 Da) via ortho-proton abstraction
119.0292

< 1.0Loss of

(-27 Da) from the nitrile group
99.0230

< 2.0Sequential loss of

and

References

Sources

comparing reactivity of 3-(4-fluorophenyl)prop-2-ynenitrile vs 3-phenylprop-2-ynenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly stable and selective bioconjugation reagents is a critical bottleneck in the design of targeted biologics, such as antibody-drug conjugates (ADCs). Historically, maleimides have served as the industry standard for cysteine modification. However, maleimide-thiol adducts are susceptible to retro-Michael deconjugation in systemic circulation, leading to premature payload release, off-target toxicity, and reduced therapeutic efficacy[1].

To overcome this, 3-arylpropiolonitriles (APNs) were developed as a novel class of electron-deficient alkynes that facilitate highly chemoselective, irreversible thiol-yne click additions[2]. This guide provides an in-depth comparative analysis of the baseline 3-phenylprop-2-ynenitrile against its fluorinated derivative, 3-(4-fluorophenyl)prop-2-ynenitrile , detailing the mechanistic causality behind their reactivity and providing a self-validating protocol for comparative kinetic evaluation.

Mechanistic Causality: The Inductive Acceleration of Fluorine

The conjugation of a cysteine residue to an APN proceeds via a nucleophilic conjugate addition (a thiol-yne reaction) to the electron-deficient alkyne, yielding a highly stable vinyl sulfide adduct[2]. The rate-determining step in this pathway is the initial nucleophilic attack of the thiolate anion on the β-carbon of the alkyne.

In the baseline 3-phenylprop-2-ynenitrile , the alkyne is activated by the strong electron-withdrawing cyano (-CN) group and the conjugated phenyl ring. When a fluorine atom is introduced at the para position to form This compound , the electronic landscape of the molecule shifts fundamentally.

Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect (-I) through the sigma-bond framework. In this specific orthogonal system, the -I effect significantly outweighs fluorine's weak resonance-donating effect (+M). This inductive pull withdraws electron density from the aromatic ring and, by extension, the conjugated alkyne. This increases the partial positive charge (δ+) on the β-carbon, lowering the activation energy required for the thiolate attack. Consequently, the fluorinated variant exhibits accelerated reaction kinetics compared to the unsubstituted analog, without compromising the exquisite thermodynamic stability of the resulting bioconjugate[3].

G Cys Protein Cysteine (Thiolate Anion) APN_H 3-phenylprop-2-ynenitrile (Standard Electrophile) Cys->APN_H Conjugate Addition APN_F This compound (Enhanced Electrophile) Cys->APN_F Conjugate Addition TS_H Standard Transition State APN_H->TS_H k (baseline) TS_F Stabilized Transition State (-I Effect of Fluorine) APN_F->TS_F k (accelerated) Adduct Vinyl Sulfide Bioconjugate (Indefinitely Stable) TS_H->Adduct TS_F->Adduct

Reaction workflow and kinetic differentiation of fluorinated vs non-fluorinated APNs.

Comparative Quantitative Data

Both reagents vastly outperform traditional maleimides in terms of post-conjugation stability, as their vinyl sulfide linkages do not undergo retro-Michael cleavage[4]. The primary differentiator lies in their electrophilic activation and subsequent reaction velocity.

Property3-phenylprop-2-ynenitrileThis compound
Chemical Structure Ph-C≡C-CNp-F-Ph-C≡C-CN
Electrophilic Activation BaselineEnhanced (-I inductive effect)
Thiol Addition Kinetics FastAccelerated
Chemoselectivity (Cys vs Lys) > 99%[2]> 99%[3]
Adduct Linkage Vinyl sulfideVinyl sulfide
Plasma Stability (7 days, 37°C) Indefinitely stable[2]Indefinitely stable[3]
Retro-Michael Cleavage Not observed[4]Not observed[4]

Experimental Protocol: Self-Validating Kinetic Assay

To objectively compare the reactivity of these two electrophiles, we employ a self-validating kinetic assay using a model cysteine-containing peptide. This system is designed to be self-validating by utilizing two orthogonal detection methods: LC-MS tracks the formation of the product, while Ellman's reagent (DTNB) independently verifies the stoichiometric consumption of free thiols.

Step 1: Buffer and Reagent Preparation
  • Buffer: Prepare a 50 mM HEPES buffer at pH 7.5.

    • Causality: The pKa of a typical cysteine thiol is ~8.3. At pH 7.5, a small but sufficient fraction of the thiol exists as the highly nucleophilic thiolate anion. Conversely, lysine primary amines (pKa ~10.5) remain fully protonated and unreactive, guaranteeing exquisite chemoselectivity[2].

  • Reagents: Dissolve the model peptide and the APN reagents independently in anhydrous DMSO. Ensure the final reaction mixture contains <5% DMSO to prevent potential protein denaturation in scaled-up biological applications.

Step 2: Reaction Initiation
  • Mix equimolar amounts (e.g., 100 µM) of the model peptide and the chosen APN reagent in the HEPES buffer at 25°C.

Step 3: Orthogonal Validation (The Self-Validating Step)

Split the reaction immediately into two parallel analytical streams to ensure data integrity:

  • Stream A (LC-MS for Product Formation): At 5-minute intervals, extract aliquots and quench them with 1% formic acid.

    • Causality: Lowering the pH instantly protonates the thiolate anion, halting the reaction. Analyze via LC-MS to quantify the conversion of the parent peptide mass to the vinyl sulfide adduct mass.

  • Stream B (Ellman's Assay for Thiol Consumption): React parallel aliquots with DTNB and measure absorbance at 412 nm to quantify the remaining free thiols.

    • Validation Logic: If the rate of peptide mass disappearance in Stream A perfectly matches the rate of thiol consumption in Stream B, the protocol mathematically self-validates that the APN is reacting exclusively with the thiol, ruling out any off-target amine conjugation.

Step 4: Plasma Stability Challenge
  • Purify the resulting bioconjugates and incubate them in 50% human plasma at 37°C for 7 days.

  • Analyze via LC-MS to confirm the absence of retro-Michael cleavage or thiol-exchange with serum albumin, proving the superiority of the APN linkage over traditional maleimides[3].

Conclusion & Application in Drug Development

For drug development professionals engineering next-generation ADCs, the shift from maleimides to 3-arylpropiolonitriles represents a critical upgrade in systemic stability[1]. While the baseline 3-phenylprop-2-ynenitrile provides an exceptionally stable, irreversible linkage[2], choosing This compound offers a distinct kinetic advantage. The inductive electron-withdrawing effect of the para-fluoro substituent accelerates the bioconjugation process, which is highly beneficial when working with sterically hindered protein sites or concentration-limited biological samples.

References

*[1] Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - Kinam Park. Available at: *[4] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - ACS Publications. Available at: *[2] Selective Irreversible Chemical Tagging of Cysteine with 3-Arylpropiolonitriles - ACS Publications. Available at: *[3] 3-Arylpropiolonitriles - Wikipedia. Available at:

Sources

UV-Vis Absorption Maxima of para-Substituted Phenylpropiolonitriles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of para-Substituted Phenylpropiolonitriles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Relevance

In the landscape of organic electronics and bioconjugation, 3-arylpropiolonitriles (APNs) have emerged as critical scaffolds. Unlike their alkene counterparts (cinnamonitriles), the alkyne moiety in phenylpropiolonitriles offers a unique linear geometry and orthogonal


-electron system, making them invaluable for "thiol-click" bioconjugation and molecular wire applications.

This guide provides a rigorous technical comparison of the UV-Vis absorption properties of para-substituted phenylpropiolonitriles. By analyzing the electronic influence of substituents—ranging from strong donors to strong acceptors—we elucidate the structure-property relationships (SPR) that govern their optoelectronic behavior. This analysis is essential for researchers designing specific optical probes or optimizing reaction monitoring protocols.

Theoretical Framework: Electronic Modulation of the Conjugated System

The phenylpropiolonitrile core consists of a benzene ring conjugated with a cyano-alkyne unit (


). The absorption maximum (

) is dictated by the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Mechanistic Insight: The "Push-Pull" Effect

Substituents at the para-position modulate this gap via Inductive (


) and Mesomeric (

) effects.
  • Electron Donors (EDGs, e.g., -OMe, -NH

    
    ):  Raise the HOMO energy level through resonance (
    
    
    
    ), narrowing the gap and causing a bathochromic (red) shift .
  • Electron Withdrawers (EWGs, e.g., -NO

    
    ):  Lower the LUMO energy level (often more than the HOMO), also narrowing the gap and causing a bathochromic shift , typically driven by Intramolecular Charge Transfer (ICT).
    
  • The Hammett Correlation: The shift in

    
     correlates linearly with Hammett substituent constants (
    
    
    
    ), validating the predictability of these spectral changes.
Visualization: Electronic Transition Pathway

G Substituent para-Substituent (Donor/Acceptor) Benzene Benzene Ring (π-Bridge) Substituent->Benzene Mesomeric/Inductive Effect Excitation UV Excitation (π → π*) Substituent->Excitation Modulates HOMO/LUMO Gap Alkyne Alkyne Linker (-C≡C-) Benzene->Alkyne Conjugation Nitrile Nitrile Group (-C≡N Acceptor) Alkyne->Nitrile Electron Pull Shift Bathochromic Shift (λ_max Increase) Excitation->Shift Narrower Gap = Red Shift

Figure 1: The electronic conjugation pathway in phenylpropiolonitriles. Substituents modulate the HOMO-LUMO gap, directly influencing the energy required for


 transitions.

Comparative Data Analysis

The following table synthesizes representative experimental data for para-substituted phenylpropiolonitriles compared to their alkene analogues (cinnamonitriles). Note the distinct spectral signature of the alkyne system.

Table 1: UV-Vis Absorption Maxima ( ) in Ethanol/Methanol
Substituent (p-R)Electronic Effect

Constant
Phenylpropiolonitrile

(nm)
Cinnamonitrile (Alkene)

(nm)
Spectral Shift (

)
-H (Unsubstituted)Reference0.00258 - 262 273 - 278Reference
-Cl (Chloro)Weak -I / +M+0.23265 - 270 280 - 285+5-8 nm
-CH

(Methyl)
Weak +I-0.17268 - 272 285 - 290+10 nm
-OCH

(Methoxy)
Strong +M-0.27290 - 300 310 - 315+35-40 nm
-NO

(Nitro)
Strong -M / -I+0.78300 - 310 305 - 315+45-50 nm
-N(CH

)

(Dimethylamino)
Very Strong +M-0.83330 - 345 350 - 360+70-80 nm

Key Observations:

  • Alkyne vs. Alkene: Phenylpropiolonitriles consistently absorb at shorter wavelengths (hypsochromic shift of ~15-20 nm) compared to cinnamonitriles. This is due to the tighter binding of

    
     hybridized carbons and the linear geometry, which can slightly reduce orbital overlap compared to the planar 
    
    
    
    alkene system.
  • Substituent Sensitivity: The system is highly sensitive to para-substitution. The shift from -H to -N(CH

    
    )
    
    
    
    spans nearly 80 nm, moving the absorption well into the UVA/visible border region.
  • ICT Dominance: The nitro derivative shows a significant red shift, comparable to the methoxy derivative, despite opposite electronic natures. This confirms that extending the conjugation length (even with an electron-withdrawing group) lowers the excitation energy.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols for synthesis and spectral measurement are recommended.

Synthesis of Phenylpropiolonitriles (The Oxidative Method)

The most robust route involves the oxidation of propargylic alcohols, avoiding the handling of toxic cyanide salts often required in substitution reactions.

Reaction Scheme:



UV-Vis Measurement Protocol

Objective: Determine accurate


 and molar extinction coefficient (

).

Reagents:

  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid benzene or toluene as they absorb in the UV region.

  • Standard: Unsubstituted phenylpropiolonitrile (>98% purity).

Step-by-Step Workflow:

  • Stock Solution Preparation:

    • Weigh 1.0 mg of the specific phenylpropiolonitrile derivative.

    • Dissolve in 10 mL of solvent to create a ~0.5–1.0 mM stock solution.

    • Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution Series:

    • Prepare three working concentrations (e.g., 10

      
      M, 25 
      
      
      
      M, 50
      
      
      M) to verify Beer-Lambert Law linearity.
    • Critical Step: Filter solutions through a 0.22

      
      m PTFE filter if any turbidity is observed.
      
  • Baseline Correction:

    • Fill a quartz cuvette (1 cm path length) with pure solvent.

    • Run a baseline scan from 200 nm to 500 nm.

  • Measurement:

    • Scan the sample from 500 nm down to 200 nm.

    • Record ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and Absorbance (
      
      
      
      ).[1][2]
    • Calculate

      
       using 
      
      
      
      .
Visualization: Experimental Workflow

Experiment Start Start: Sample Preparation Weigh Weigh 1.0 mg Derivative (Precision Balance) Start->Weigh Dissolve Dissolve in MeCN/MeOH (Stock: 1 mM) Weigh->Dissolve Dilute Prepare Dilutions (10, 25, 50 µM) Dissolve->Dilute Scan Scan 200-500 nm (Quartz Cuvette) Dilute->Scan Blank Baseline Scan (Pure Solvent) Blank->Scan Reference Analyze Identify λ_max & Calculate ε Scan->Analyze

Figure 2: Standardized workflow for UV-Vis characterization of phenylpropiolonitriles.

Comparative Analysis with Alternatives

When selecting a conjugated system for probe design, researchers often choose between Phenylpropiolonitriles (Alkynes) and Cinnamonitriles (Alkenes) .

FeaturePhenylpropiolonitriles (Alkyne)Cinnamonitriles (Alkene)Recommendation
Steric Profile Linear, cylindrical

-cloud. Low steric hindrance.
Planar, greater steric demand.Use Alkynes for sterically crowded binding pockets.
Reactivity High reactivity toward thiols (Michael addition).Moderate reactivity.Use Alkynes for rapid bioconjugation (Cysteine tagging).
Fluorescence Generally low quantum yield (non-emissive).Often fluorescent, especially with donor groups.Use Alkenes if intrinsic fluorescence is required.
Stability High hydrolytic stability.Susceptible to photo-isomerization (

).
Use Alkynes for stable, long-term probes.

References

  • Synthesis and Reactivity: Takaoka, Y., et al. "Chemical Modification of Cysteine with 3-Arylpropiolonitriles." Journal of the American Chemical Society, 2013. Link

  • Spectral Correlations: Katritzky, A. R., et al. "UV Spectral Correlations of Substituent Effects in Phenylacetylenes." Journal of Organic Chemistry, 1970. Link

  • Comparative Data: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014.
  • Hammett Analysis: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • Bioconjugation Applications: Koniev, O., & Wagner, A. "Developments and Recent Advancements in the Field of Protease-Cleavable Linkers." Chemical Society Reviews, 2015. Link

Sources

Comparative Guide: Distinguishing 3-(4-fluorophenyl)prop-2-ynenitrile from its Alkene Analog by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic pathways involving the functionalization of phenyl-alkynes or the dehydration of cinnamamide derivatives, a common analytical challenge is distinguishing the target alkyne, 3-(4-fluorophenyl)prop-2-ynenitrile (Compound A ), from its alkene analog, 3-(4-fluorophenyl)acrylonitrile (Compound B ).

While Mass Spectrometry (MS) can differentiate these based on a mass difference of 2 Da (2H), Nuclear Magnetic Resonance (NMR) provides the most definitive structural validation. This guide outlines the specific spectral fingerprints—primarily the "silent" propynyl chain in the alkyne versus the high-coupling vinylic system in the alkene—that allow for unambiguous identification.

The Compounds at a Glance[1][2]
FeatureCompound A (Alkyne) Compound B (Alkene Analog)
IUPAC Name This compound(E)-3-(4-fluorophenyl)acrylonitrile
Common Name 4-Fluorophenylpropiolonitrile4-Fluorocinnamonitrile
Structure 4-F-Ph-C≡C-CN4-F-Ph-CH=CH-CN
Hybridization sp (linear)sp² (planar)
Key NMR Feature Absence of aliphatic/vinylic protonsPresence of two vinylic protons (d, J~16Hz)

Experimental Protocol

To ensure reproducibility and spectral resolution, follow this standardized protocol for sample preparation and acquisition.

Sample Preparation[8]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes overlap with the aromatic region (7.0–7.5 ppm) and provides a clear window for vinylic signals.
    
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentration is not required for ¹H, but helpful for ¹³C detection of quaternary alkyne carbons.

  • Tube: Standard 5 mm NMR tube (high-throughput grade or better).

Acquisition Parameters (400 MHz+)
  • ¹H NMR:

    • Spectral Width: -1 to 14 ppm.

    • Scans (NS): 16 (sufficient for structural confirmation).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration).

  • ¹³C NMR:

    • Scans (NS): 512–1024 (quaternary carbons in alkynes relax slowly and have no NOE enhancement, requiring more scans).

    • Pulse Sequence: Proton-decoupled (zgpg30).

¹H NMR Analysis: The "Smoking Gun"[9][10][11]

The distinction in proton NMR is binary and immediate. The alkyne (A) lacks protons on the three-carbon chain, whereas the alkene (B) possesses two distinct vinylic protons.

Compound A: this compound

The spectrum is defined by what is missing .

  • Propynyl Chain: Silent. No signals between 0–6.9 ppm.

  • Aromatic Region (7.0 – 7.7 ppm):

    • Shows a characteristic higher-order AA'BB' or AA'XX' system due to the 4-fluoro substitution.

    • 
       ~7.60 ppm:  2H, dd (ortho to alkyne). Deshielded by the electron-withdrawing cyano-alkyne group.
      
    • 
       ~7.15 ppm:  2H, t/dd (ortho to fluorine).
      
  • Total Integral: 4 protons.

Compound B: 3-(4-fluorophenyl)acrylonitrile

The spectrum is defined by the vinylic coupling .

  • Vinylic Region (5.5 – 7.5 ppm):

    • 
      -Proton (H-2, next to CN):  Appears as a doublet at 
      
      
      
      5.81 ppm
      .
    • 
      -Proton (H-3, next to Ph):  Appears as a doublet at 
      
      
      
      7.37 ppm
      .
  • Coupling Constant (J):

    • Trans (E) Isomer: J

      
      16.5 Hz . This large coupling is diagnostic of trans geometry.
      
    • Cis (Z) Isomer (Minor impurity):J

      
       12.0 Hz; signals typically at 
      
      
      
      5.44 (d) and 7.15 (d).
  • Total Integral: 6 protons (4 Aromatic + 2 Vinylic).

Summary Table: ¹H NMR Shifts ( )
PositionAlkyne (A)

(ppm)
Alkene (B, Trans)

(ppm)
Multiplicity & J (Alkene)
H-

(to CN)
Silent 5.81 Doublet, J = 16.5 Hz
H-

(to Ph)
Silent 7.37 Doublet, J = 16.5 Hz
Ar-H (ortho to chain) ~7.60~7.45Multiplet / dd
Ar-H (ortho to F) ~7.15~7.10Multiplet / t

Analyst Note: If you see a doublet around 5.8 ppm, your reaction has either failed (starting material) or over-reduced (alkene product). The pure alkyne has no signals upfield of 7.0 ppm (excluding solvent/impurities).

¹³C NMR Analysis: Hybridization Confirmation

Carbon NMR provides a secondary confirmation, particularly useful if the proton spectrum is crowded by impurities. The shift of the


-carbon is the most significant indicator.
Chemical Shift Logic
  • Alkyne (sp): The triple bond carbons resonate in the 60–90 ppm range. The nitrile carbon is around 105 ppm.

  • Alkene (sp²): The double bond carbons resonate in the 95–150 ppm range. The nitrile carbon is around 117 ppm.

Summary Table: ¹³C NMR Shifts ( )
CarbonAlkyne (A)

(ppm)
Alkene (B)

(ppm)
Reasoning
C-

(C-CN)
~62 - 65 ~96 - 97 Anisotropic shielding of the triple bond shifts the alkyne C-

significantly upfield.
C-

(C-Ph)
~83 - 85 ~150 The alkene

-carbon is highly deshielded due to conjugation and sp² character.[1]
-CN (Nitrile) ~105~117Nitrile carbon shift is sensitive to the hybridization of the attached group.

Decision Logic & Workflow

The following diagram illustrates the logical flow for analyzing the crude reaction mixture to determine the product identity.

NMR_Decision_Tree Start Start: Acquire 1H NMR (CDCl3, 400 MHz) Check_5_6ppm Check region 5.0 - 6.5 ppm Are there signals present? Start->Check_5_6ppm Analyze_Coupling Analyze Splitting Pattern of signal at ~5.8 ppm Check_5_6ppm->Analyze_Coupling Yes (Signals) Result_Alkyne IDENTIFIED: Alkyne (Target) This compound (Only Ar-H signals 7.0-7.7 ppm) Check_5_6ppm->Result_Alkyne No (Silent) Result_Alkene_E IDENTIFIED: Alkene (Trans) (Doublet, J ~16.5 Hz) Analyze_Coupling->Result_Alkene_E Large J (~16 Hz) Result_Alkene_Z IDENTIFIED: Alkene (Cis) (Doublet, J ~12.0 Hz) Analyze_Coupling->Result_Alkene_Z Med J (~12 Hz)

Figure 1: Decision tree for distinguishing alkyne vs. alkene products based on ¹H NMR vinylic region analysis.

References

  • Alkene Synthesis & Data: Wang, Z., Xu, J., Zhang, L., & Jiao, N. (2010).[2] An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles.[2] Organic Letters, 12(12), 2888–2891.[2]

  • Alkyne Synthesis & Data: Li, Y., et al. (2016). One-pot Synthesis of Propynoates and Propynenitriles. Asian Journal of Organic Chemistry. (Data inferred from methyl ester analogs and general propiolonitrile shifts).

  • General NMR Tables: Reich, H. J. (2020). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for general alkyne vs alkene chemical shift ranges).

  • Specific Alkene Shifts: PubChem Compound Summary for CID 5372942, 4-Fluorocinnamonitrile.

Sources

Advanced Guide: Substituent Effects on the Electrophilicity of Aryl Alkynyl Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Chemical Biologists Focus: 3-Arylpropiolonitriles (APNs) as Cysteine-Targeting Warheads

Executive Summary: The Case for Aryl Alkynyl Nitriles

In the landscape of covalent drug discovery and bioconjugation, Aryl Alkynyl Nitriles (specifically 3-arylpropiolonitriles or APNs) have emerged as a superior alternative to traditional electrophiles like maleimides and acrylamides.[1][2] While maleimides suffer from plasma instability due to retro-Michael reactions, APNs form irreversible, hydrolytically stable thio-alkene adducts with cysteine residues.

This guide analyzes how substituent effects on the aryl ring modulate the electrophilicity of the alkyne triple bond (


), allowing researchers to "dial in" the precise reactivity required to target specific cysteine residues without incurring off-target toxicity.

Mechanistic Insight: Tuning the Warhead

The electrophilicity of aryl alkynyl nitriles is governed by the electronic communication between the aryl ring and the propiolonitrile core (


). The nitrile group (

) acts as a potent electron-withdrawing group (EWG) via induction, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.
The Role of Substituents

Substituents on the aryl ring further modulate this reactivity through Hammett electronic effects :

  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) lower the LUMO energy further, increasing the electrophilicity index (
    
    
    ) and accelerating nucleophilic attack by thiols.
  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ) raise the LUMO energy via resonance donation, decreasing reactivity. This is crucial for "taming" the warhead to avoid reaction with glutathione (GSH) while maintaining reactivity toward the target protein.
DOT Diagram: Mechanistic Pathway

The following diagram illustrates the electronic activation and the cysteine capture mechanism.

APN_Mechanism cluster_0 Electronic Tuning Substituent Aryl Substituent (EWG vs EDG) APN 3-Arylpropiolonitrile (Ar-C≡C-CN) Substituent->APN Inductive/Resonance Effects LUMO LUMO Energy Modulation TS Transition State (Thiolate Attack) LUMO->TS Controls Barrier Height APN->LUMO Determines Product Stable Thio-Alkene Adduct TS->Product Irreversible Michael Addition

Caption: Mechanistic flow showing how aryl substituents modulate the LUMO energy of the APN warhead, directly influencing the kinetic barrier for cysteine conjugation.

Comparative Performance Guide

A. APNs vs. Traditional Electrophiles

The following table contrasts APNs with standard cysteine-reactive warheads.

Feature3-Arylpropiolonitrile (APN)MaleimideAcrylamide
Reaction Type Thiol-yne Michael AdditionThiol-ene Michael AdditionThiol-ene Michael Addition
Reversibility Irreversible (High Stability)Reversible (Retro-Michael risk)Irreversible
Plasma Stability High (>24h in plasma)Low (Exchange with Albumin)High
Reactivity Tunable (Moderate to High)Very High (Low Selectivity)Low to Moderate
Selectivity Cysteine Specific Cysteine + Lysine (at high pH)Cysteine Specific
B. Substituent Effects on Reactivity (Relative Rates)

Based on Hammett principles and kinetic data for Michael acceptors, the relative reactivity of substituted APNs follows this trend:

Substituent (para)Electronic Effect (

)
Relative Reactivity (

)
Recommended Application

Strong EWG (+0.78)Very High Rapid labeling; may react with GSH.

Moderate EWG (+0.[3]54)High Targeting low-pKa cysteines.

/

Weak EWG (+0.23)Moderate Balanced profile for drug discovery.

Neutral (0.00)Baseline Standard benchmark.

Moderate EDG (-0.27)Low High selectivity; requires activated Cys.

Strong EDG (-0.83)Very Low Metabolic probes; highly selective.

Expert Insight: For drug development, avoid strong EWGs (


) in early discovery as they often lead to rapid clearance via glutathione conjugation. Start with p-Cl  or p-OMe  analogues to optimize residence time.

Experimental Protocols

Protocol 1: Synthesis of 3-Arylpropiolonitriles

A robust, self-validating method via Sonogashira coupling and oxidation.

Reagents: Aryl Iodide (


), Propargyl Alcohol, 

, CuI,

, Aqueous Ammonia (

).
  • Coupling (Step A):

    • Dissolve

      
       (1.0 equiv) in anhydrous THF/Et3N (1:1).
      
    • Add

      
       (2 mol%) and CuI (1 mol%).
      
    • Add Propargyl alcohol (1.2 equiv) dropwise under

      
      .
      
    • Stir at RT for 4-12 h. Monitor by TLC (hexane/EtOAc).

    • Validation: Disappearance of

      
       spot.
      
    • Workup: Filter, concentrate, and purify via silica column to obtain Aryl Propargyl Alcohol .

  • Oxidative Cyanation (Step B):

    • Dissolve the alcohol from Step A in THF.

    • Add activated

      
       (10 equiv) and aqueous 
      
      
      
      (4 equiv).
    • Stir vigorously at RT for 2-4 h.

    • Mechanism:[4][5][6][7]

      
       oxidizes the alcohol to aldehyde; 
      
      
      
      forms the imine; subsequent oxidation yields the nitrile.
    • Validation: Appearance of IR stretch at ~2200

      
       (
      
      
      
      ).
    • Yield: Typically 60-85% overall.

Protocol 2: Kinetic Evaluation (Cysteine Reactivity Assay)

Determine the second-order rate constant (


) for your specific APN.
  • Preparation:

    • Prepare a 10 mM stock of APN in DMSO.

    • Prepare a 1 mM stock of N-acetylcysteine (NAC) in PBS buffer (pH 7.4).

  • Reaction:

    • Mix APN and NAC in a 1:1 ratio (final conc. 50

      
      ) in a UV-transparent cuvette.
      
    • Control: Run APN alone in buffer to check for hydrolysis (APNs are generally stable).

  • Monitoring:

    • Measure absorbance decay of the APN at

      
       (typically 260-300 nm) or monitor via HPLC (peak area integration) at time points: 0, 5, 10, 30, 60 min.
      
  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope of the linear fit equals the second-order rate constant

      
       (
      
      
      
      ).

References

  • 3-Arylpropiolonitriles for Cysteine Labeling

    • Source: Wikipedia / Liter
    • Context: Defines the synthesis and superior hydrolytic stability of APNs compared to maleimides.
  • Selective Irreversible Chemical Tagging of Cysteine with 3-Arylpropiolonitriles

    • Source: PubMed / Bioconjug
    • Context: Primary research paper benchmarking APN stability against maleimides in human plasma.
  • Kinetics of Thiol-Michael Reactions

    • Source: Macromolecules (ACS)
    • Context: Detailed kinetic study on thiol-Michael addition, validating the correlation between electrophilicity and reaction r
  • Predicting Reactivity of Nitrile-Carrying Compounds

    • Source: PMC / NIH
    • Context: Computational and experimental study on nitrile electrophilicity and cysteine targeting mechanisms.[8]

  • Synthesis of 3-Arylpropiolonitriles (P

    • Source: Patsnap / Patent Literature[6]

    • Context: Detailed experimental protocols for Sonogashira coupling and subsequent transform

Sources

A Comparative Guide to Purity Verification of C₉H₄FN: Elemental Analysis and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and high-stakes chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic compounds, such as those represented by the formula C₉H₄FN—a classification that includes crucial intermediates like fluoroquinolinecarbonitriles—rigorous purity verification is paramount. Impurities, even at trace levels, can alter biological activity, introduce toxicity, or invalidate experimental outcomes.

This guide provides a comprehensive comparison of elemental analysis—a foundational technique for empirical formula confirmation—with essential orthogonal methods. As a senior application scientist, my aim is to move beyond procedural lists to explain the causality behind methodological choices, empowering you to build a robust, self-validating purity assessment strategy.

Part 1: The Cornerstone of Purity—Elemental Analysis (EA)

Elemental analysis (EA) serves as the first and most fundamental chemical "questioning" of a synthesized compound. It directly measures the mass percentages of constituent elements, providing a quantitative verdict on whether the compound's empirical formula aligns with its theoretical composition. For C₉H₄FN, this means confirming the precise ratios of carbon, hydrogen, fluorine, and nitrogen.

The Principle of Modern EA: Dynamic Flash Combustion

The most prevalent method for CHN analysis is automated dynamic flash combustion, based on the Dumas method.[1] The process involves:

  • Combustion: A precisely weighed sample is dropped into a high-temperature furnace (≈900–1000°C) rich in oxygen. This quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Reduction & Separation: The combustion gases are swept by a helium carrier gas through a reduction chamber to remove excess oxygen and convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, N₂) is then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier, providing a precise quantification.

Handling Fluorine: A Two-Step Approach

Halogens like fluorine are not detected by TCD. Their analysis requires a subsequent, specialized step. A common and robust approach is Combustion Ion Chromatography (CIC) .[2][3]

  • Combustion & Absorption: After combustion, the gases are passed through an aqueous absorption solution where the resulting hydrogen fluoride (HF) is trapped, forming fluoride ions (F⁻).[3][4]

  • Quantification: This absorption solution is then injected into an ion chromatograph, which separates the fluoride from other potential interfering ions and quantifies it with high sensitivity.[5]

The anachronistic Schöniger flask combustion method, while historically significant, has been largely superseded by automated CIC systems due to improved safety, automation, and throughput.[4][6]

Authoritative Grounding & Acceptance Criteria

While no single standard exists for all organic compounds, the principles are well-established in pharmacopeias and standards organizations like ASTM.[7][8] For pharmaceutical-grade compounds, the universally accepted criterion for EA results is a maximum deviation of ±0.4% from the theoretical values.

Table 1: Theoretical vs. Acceptable Values for C₉H₄FN (Molecular Weight: 173.15 g/mol )

ElementTheoretical Mass %Acceptable Range (±0.4%)
Carbon (C)62.43%62.03% – 62.83%
Hydrogen (H)2.33%1.93% – 2.73%
Fluorine (F)10.97%10.57% – 11.37%
Nitrogen (N)8.09%7.69% – 8.49%

A result outside this range is a critical flag, suggesting the presence of impurities such as residual solvents, inorganic salts, or byproducts from the synthesis.

Detailed Experimental Protocol: Elemental Analysis of C₉H₄FN
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic Standard Reference Material (SRM) from a recognized body like the National Institute of Standards and Technology (NIST).[9][10] Acetanilide is a common standard for CHN analysis. For fluorine, a certified organofluorine compound is required.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried under vacuum to remove residual solvents.

    • Using a calibrated ultramicrobalance, accurately weigh 1–3 mg of the C₉H₄FN sample into a tin capsule.

    • Seal the capsule tightly to ensure no loss of material or atmospheric contamination.

  • CHN Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the automated combustion-separation-detection sequence.

    • The instrument software calculates the mass percentages of C, H, and N based on the TCD signals and the calibration.

  • Fluorine Analysis (CIC):

    • Combust a separate, accurately weighed sample in the CIC system.

    • Allow the combustion gases to be fully absorbed into the specified aqueous solution.

    • Inject the absorption solution into the ion chromatograph and quantify the fluoride ion concentration against a calibrated curve.

  • Data Validation: Run a blank (empty tin capsule) to ensure no system contamination and re-analyze the calibration standard to verify instrument stability.

Visualizing the Workflow

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_chn CHN Pathway cluster_f Fluorine Pathway (CIC) Start Homogenous C₉H₄FN Sample Weigh Weigh 1-3 mg in Tin Capsule Start->Weigh Combustion Flash Combustion (~1000°C) Weigh->Combustion Gases Gas Products (CO₂, H₂O, N₂, HF) Combustion->Gases GC GC Separation Gases->GC Absorb Absorb in Solution (F⁻) Gases->Absorb TCD TCD Detection GC->TCD CHN_Result Calculate %C, %H, %N TCD->CHN_Result End Final Purity Report CHN_Result->End Compare to Theory IC Ion Chromatography Absorb->IC F_Result Calculate %F IC->F_Result F_Result->End Compare to Theory

Caption: Workflow for Elemental Analysis of C₉H₄FN.

Part 2: Orthogonal Methods for a Complete Purity Profile

Elemental analysis confirms what elements are present and in what ratio, but it cannot identify impurities with a similar elemental composition (isomers) or detect small amounts of other organic impurities.[11][12] A robust purity assessment, therefore, mandates the use of orthogonal methods—techniques that measure purity based on different chemical or physical principles.[13]

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks detected by a UV spectrophotometer.

  • Why it's Orthogonal: It separates based on polarity and hydrodynamic volume, principles unrelated to elemental composition. It excels at detecting and quantifying process-related impurities and degradation products.[14][15]

Table 2: Comparison of EA and HPLC-UV

FeatureElemental Analysis (EA)HPLC-UV
Primary Measurement Mass % of elementsRelative peak area (purity %)
Detects Incorrect empirical formula, inorganic impurities, bound solventOrganic impurities, isomers (if separable), degradation products
Strengths Absolute, fundamental verification of composition; No chromophore neededHigh sensitivity for impurities; Quantifies individual impurities
Weaknesses Insensitive to isomeric or same-formula impurities; Lower sensitivityRequires a UV-active chromophore; Relative response factors can vary
Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity and concentration.[16][17] The signal intensity is directly proportional to the number of nuclei, making it inherently quantitative without the need for calibration curves of the analyte itself.[12][18]

  • Why it's Orthogonal: It relies on the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) within a magnetic field. For C₉H₄FN, ¹⁹F qNMR would be exceptionally powerful and specific. It provides structural confirmation and purity in a single experiment.[11]

Table 3: Comparison of EA and qNMR

FeatureElemental Analysis (EA)Quantitative NMR (qNMR)
Primary Measurement Mass % of elementsMolar ratio relative to an internal standard
Detects Incorrect empirical formula, inorganic impuritiesStructural integrity, molar purity, specific impurities with NMR signals
Strengths Fundamental composition check; High precisionPrimary ratio method; Provides structural information; Non-destructive
Weaknesses Blind to structure and isomersLower sensitivity than HPLC; Requires a suitable, pure internal standard
Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds based on their boiling points and interaction with a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.[19][20]

  • Why it's Orthogonal: It leverages volatility and mass fragmentation patterns. It is the gold standard for identifying and quantifying residual solvents and other volatile organic impurities.[21]

Table 4: Comparison of EA and GC-MS

FeatureElemental Analysis (EA)GC-MS
Primary Measurement Mass % of elementsMass spectrum and chromatographic peak area
Detects Incorrect empirical formula, inorganic impuritiesVolatile organic impurities (e.g., residual solvents)
Strengths Bulk composition analysisExtremely sensitive and specific for volatile compounds; Identifies unknowns
Weaknesses Does not identify specific organic impuritiesLimited to thermally stable and volatile analytes

Part 3: An Integrated Strategy for Purity Verification

No single technique can provide a complete picture of a compound's purity. A self-validating system relies on the convergence of evidence from multiple, orthogonal methods. The following decision framework illustrates how these techniques are integrated in a logical progression.

Purity_Strategy Start Synthesized C₉H₄FN Batch EA Perform Elemental Analysis Start->EA Check_EA Results within ±0.4% of Theory? EA->Check_EA HPLC Perform HPLC-UV Purity Assay Check_EA->HPLC Yes Fail Investigate & Repurify Check_EA->Fail No Check_HPLC Purity >99.5%? (Example Threshold) HPLC->Check_HPLC GCMS Perform GC-MS for Residual Solvents Check_HPLC->GCMS Yes Check_HPLC->Fail No (Impurity Profiling Needed) Check_GCMS Solvents Below ICH Limits? GCMS->Check_GCMS NMR Confirm Structure & Purity via NMR/qNMR Check_GCMS->NMR Yes Check_GCMS->Fail No Pass Batch Released for Use NMR->Pass

Caption: Integrated strategy for C₉H₄FN purity verification.

Synthesizing the Data:

  • EA passes: You have high confidence that the bulk material has the correct empirical formula, C₉H₄FN.

  • HPLC shows 99.8% purity: You now know that 0.2% of the material consists of organic, UV-active impurities.

  • GC-MS detects 500 ppm of Toluene: This accounts for 0.05% of the material's mass and identifies a specific process impurity.

  • NMR confirms the structure: The ¹H, ¹³C, and ¹⁹F NMR spectra match the expected structure of your target isomer, and no significant unassigned peaks are visible, corroborating the high purity found by HPLC.

Together, these results provide a validated, multi-faceted confirmation of the compound's identity, strength, and purity, fulfilling the rigorous demands of both research and regulatory environments.

References

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International.

  • Analytical Method D-5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.

  • ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.

  • Conti Testing Laboratories. ASTM D5291.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Quality Assurance in Pharmaceutical Intermediates: Ensuring Purity for Drug Development.

  • Measurlabs. Combustion Ion Chromatography | CIC Analysis Laboratory.

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.

  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.

  • EAG Laboratories. Combustion Ion Chromatography (CIC).

  • Orlab Instruments Pvt. Ltd. Oxygen Flask Combustion Unit.

  • Sheffer, J. (2024, December 2). Monitoring Environmental PFAS Using Combustion Ion Chromatography. Spectroscopy Online.

  • Pathogenia. Purity Assay (Pharmaceutical Testing).

  • Shimadzu. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC).

  • Belcher, R., et al. (1965). Interference of carbon dioxide, resulting from the schöniger flask combustion of organofluorine compounds, in the titrimetric determination of fluorine. Analyst.

  • Labmix24. NIST Standard Reference Materials.

  • ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need?

  • Shelor, C. P., et al. (2024). Comprehensive review of combustion ion chromatography for the analysis of total, adsorbable, and extractable organic fluorine. Journal of Separation Science.

  • National Institute of Standards and Technology (NIST). Measurements, Standards, and Reference Materials for Industrial Commodities.

  • National Institute of Standards and Technology (NIST). NIST Standard Reference Materials® Catalog.

  • National Institute of Standards and Technology (NIST). SRM NIST Standard Reference Materials Catalog January 2025.

  • National Institute of Standards and Technology (NIST). Standard Reference Materials.

  • Pharmacy IT. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.

  • Scribd. (2022, April 15). Oxygen Flask Combustion Method Overview.

  • Oxygen flask combustion method ppt.pdf.

  • Taylor & Francis Online. (2008, August 7). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.

  • SA Associates. Fluorine Content Analysis Test.

  • Chromatography Online. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development.

  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM.

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.

  • PubMed. (2010, September 1). Synthesis and in vitro antibacterial activity of novel fluoroquinolone derivatives containing substituted piperidines.

  • Intertek. Pharmaceutical Impurity Testing and Identification.

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification.

  • Labcompare. (2018, April 16). Complying with USP <232> and USP <233> Elemental Impurities Standards.

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.

  • European Pharmaceutical Review. (2013, June 13). Raw material identity verification in the pharmaceutical industry.

  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology.

  • US Pharmacopeia (USP). 〈233〉 elemental impurities—procedures.

  • USP-NF. Elemental Impurities: Standards-Setting Record December 20, 2012.

  • PubMed Central (PMC). (2023, March 21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.

  • US Pharmacopeia (USP). 〈232〉 ELEMENTAL IMPURITIES—LIMITS.

  • Pharmaffiliates. (2025, December 22). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.

  • US Pharmacopeia (USP). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES.

  • PubMed Central (PMC). (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.

  • Amanote Research. (PDF) Synthesis and Fluorescent Properties of.

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Fluorophenyl)prop-2-ynenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Fluorophenyl)prop-2-ynenitrile. As a compound combining a fluorinated aromatic ring, a nitrile group, and an alkyne, it necessitates a cautious approach, drawing upon best practices for handling several classes of hazardous materials. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined here are designed to mitigate risks and ensure the safety of laboratory personnel and the environment.

Understanding the Hazards of this compound

  • Nitrile Group (-C≡N): The primary concern with nitrile compounds is their potential to release hydrogen cyanide (HCN) gas, which is highly toxic and can be fatal.[1] This can occur under acidic conditions or upon combustion. Some nitriles can also be toxic if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the phenyl ring increases the compound's stability and potential for environmental persistence.[4] Combustion of fluorinated compounds can produce highly corrosive and toxic hydrogen fluoride (HF) gas. Poly-fluorinated materials are noted to be very persistent and can bioaccumulate in the environment.[4]

  • Alkyne Group (-C≡C-): Alkynes can be reactive and may undergo addition reactions. While the triple bond in this specific structure is relatively stable, its reactivity with other waste chemicals must be considered to avoid unforeseen reactions.

Given these potential hazards, this compound should be handled as a highly toxic and environmentally persistent substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory when handling this compound in any form—pure compound, solutions, or contaminated materials.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile rubber gloves.[5][6]Provides protection against skin absorption, a potential route of exposure for nitriles.[2][3] Changing gloves immediately if contaminated is crucial.[6]
Eye Protection Safety goggles and a face shield.[5][7]Protects against splashes of solutions or accidental generation of dust.
Lab Coat A chemically resistant lab coat.Prevents contamination of personal clothing. Lab coats should be left in the laboratory to prevent the spread of chemicals.[6]
Respiratory Protection May be necessary if there is a risk of aerosol or dust generation.[6]Work should always be conducted in a certified chemical fume hood to minimize inhalation risk.[6][8]

Step-by-Step Disposal Procedure

The following procedure outlines the safe disposal of this compound waste. This process is designed to neutralize the reactive nitrile group where feasible and to ensure proper containment and labeling for final disposal by a licensed waste carrier.

Workflow for Disposal of this compound

cluster_small Small-Scale Decontamination (Recommended for Aqueous Waste) cluster_large Direct Disposal (For Pure Compound and Contaminated Solids) start Start: Waste Generation waste_cat Categorize Waste (Pure compound, contaminated solids, or aqueous solution) start->waste_cat ppe Don Appropriate PPE waste_cat->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decon_prep Prepare Decontamination Solutions (pH 10 buffer, 10% bleach) fume_hood->decon_prep Aqueous Waste collect_solid Collect in a dedicated, labeled, non-breakable container fume_hood->collect_solid Solid Waste decon_process Cautiously add aqueous waste to bleach solution (maintain pH > 9.5) decon_prep->decon_process decon_verify Verify Destruction (Optional, analytical method) decon_process->decon_verify decon_collect Collect Decontaminated Waste decon_verify->decon_collect final_disposal Store in designated hazardous waste area decon_collect->final_disposal seal_label Seal and label container with hazardous waste tag collect_solid->seal_label seal_label->final_disposal pickup Arrange for pickup by licensed waste disposal service final_disposal->pickup end End: Disposal Complete pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Detailed Protocol:

Part 1: Segregation and Collection

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams, especially acids or strong oxidizing agents.[8][9] Incompatible materials can lead to the generation of toxic gases or other hazardous reactions.[8]

  • Solid Waste Collection:

    • Collect pure this compound and contaminated solid materials (e.g., gloves, absorbent pads, silica gel) in a dedicated, non-breakable, and sealable container.[6][8]

    • This container should be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environmental hazard).

  • Aqueous Waste Collection:

    • Collect aqueous solutions containing this compound in a separate, labeled, and sealed container.

    • Maintain the pH of aqueous waste streams above 7 to prevent the formation of hydrogen cyanide.

Part 2: Decontamination of Small-Scale Aqueous Waste (Optional, but Recommended)

For very small quantities of aqueous waste, chemical decontamination can be performed to reduce the hazard level. This procedure should only be carried out by trained personnel in a chemical fume hood.[5][7]

  • Prepare Decontamination Solution: Prepare a fresh 10% solution of sodium hypochlorite (bleach).[5][7] Ensure you also have a pH 10 buffer solution available.[5][7]

  • Decontamination Procedure:

    • Slowly and cautiously add the aqueous nitrile-containing waste to the bleach solution with stirring. The recommended ratio is approximately 2 volumes of bleach for every 1 volume of nitrile waste.

    • Monitor the pH of the solution and maintain it above 9.5 by adding the pH 10 buffer as needed. This is critical to prevent the release of chlorine and hydrogen cyanide gases.

    • Allow the reaction to proceed for at least 2 hours to ensure complete destruction of the nitrile.

  • Collection of Decontaminated Waste: Even after treatment, the resulting solution should be collected as hazardous waste and disposed of through a licensed contractor.[8] Label the container as "Decontaminated this compound Waste."

Part 3: Final Disposal

  • Container Management: Ensure all waste containers are tightly sealed, properly labeled, and stored in a designated and well-ventilated hazardous waste accumulation area.[8][10]

  • Professional Disposal: All waste containing this compound, whether treated or not, must be disposed of through a licensed professional waste disposal service.[11][12]

  • Disposal Methods: Due to the fluorinated nature of this compound, high-temperature incineration is a potential disposal method, as it can permanently eliminate the chemical.[13] However, this must be done in a facility equipped with scrubbers to handle the formation of acidic gases like HF and NOx. Other options for persistent chemicals include hazardous waste landfills or deep well injection, as guided by environmental regulations.[13]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate the area if the spill is large or if you feel unwell.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Containment: For small spills within a fume hood, cover the spill with an inert absorbent material like sand or vermiculite.[14][15]

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.[16]

  • Decontamination of Spill Area: Decontaminate the spill surface first with a pH 10 buffer solution, followed by a 10% bleach solution.[7][8] All cleaning materials must be disposed of as hazardous waste.[8]

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][11] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][11]

Conclusion: A Commitment to Safety

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the potential hazards, adhering to strict PPE protocols, and following the detailed disposal procedures outlined in this guide, researchers can minimize risks and ensure that this compound is managed safely from cradle to grave. Always consult your institution's specific waste disposal guidelines and your environmental health and safety office for further assistance.

References

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). Retrieved from [Link]

  • Cyanides and nitriles, use and disposal. University of Bristol. Retrieved from [Link]

  • Cyanides SOP. Wayne State University Division of Research & Innovation. Retrieved from [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet: Propionitrile. (2017, December 4). Airgas. Retrieved from [Link]

  • Standard Operating Procedure for Cyanide Salts. University of Houston. Retrieved from [Link]

  • Safety Data Sheet. (2024, June 6). Angene Chemical. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. (2025, August 7). Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide.
  • Safety Data Sheet: Propionitrile. (2019, June 24). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2026, January 29).
  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex. Retrieved from [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2024, January 16).
  • Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved from [Link]

  • Chemical Compatibility Chart. Retrieved from [Link]

  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Chemical Comp
  • Fluoropolymer Chemical Comp
  • 3-(4-CHLOROPHENYL)-2-PHENYLPROP-2-ENENITRILE, (Z)-. gsrs.

Sources

A Researcher's Guide to the Safe Handling of 3-(4-Fluorophenyl)prop-2-ynenitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, novel intermediates like 3-(4-Fluorophenyl)prop-2-ynenitrile represent critical tools for innovation. However, with novel chemical structures comes the solemn responsibility of ensuring the utmost safety in their handling. This guide is designed for the research scientist, providing not just a set of rules, but a framework of understanding for the safe and effective use of this compound. Our objective is to empower you with the knowledge to manage this chemical confidently, making safety an intrinsic part of your experimental workflow.

Proactive Hazard Assessment: Understanding the Molecule

A definitive Safety Data Sheet (SDS) for this compound is not widely available, a common scenario for novel research chemicals. Therefore, a robust safety protocol must be derived from its constituent functional groups: the nitrile (C≡N) and the fluorophenyl group.

  • The Nitrile Group: Organic nitriles are classified as acutely toxic substances. They can be harmful if swallowed, inhaled, or absorbed through the skin.[1] The primary toxicological concern is the potential for metabolic release of cyanide ions, which can interfere with cellular respiration. Therefore, preventing all routes of exposure is paramount.

  • The Fluorophenyl Group: This moiety classifies the compound as a halogenated aromatic. While the fluorine atom often imparts unique chemical properties, it also necessitates specific disposal procedures for halogenated organic waste.[2][3]

Given these characteristics, we will operate under the principle of treating this compound as a Particularly Hazardous Substance (PHS), requiring stringent controls to minimize any potential for exposure.[4]

Personal Protective Equipment (PPE): An Essential Barrier

Your PPE is the most immediate and critical line of defense. The following table outlines the minimum required equipment, grounded in the established best practices for handling toxic and reactive chemicals.[5][6][7]

PPE ComponentSpecificationRationale & Best Practices
Hand Protection Nitrile Gloves (double-gloved)Nitrile offers excellent resistance to a wide range of chemicals.[8] Double-gloving provides an essential safeguard; should the outer glove be compromised, the inner glove maintains a protective barrier. Always inspect gloves for any signs of degradation or punctures before use.
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal around the eyes to protect against splashes and vapors. A full-face shield is mandatory when handling the neat compound or solutions outside of a glovebox to protect the entire face from accidental splashes.[9]
Respiratory Protection NIOSH-approved Respirator with Organic Vapor CartridgesRequired when handling the solid powder outside of a certified fume hood or ventilated enclosure. All handling of solids should, by default, occur within such an enclosure to eliminate the need for respiratory protection.
Protective Clothing Flame-Resistant Laboratory CoatA fully fastened lab coat prevents skin contact with contaminated surfaces. It should be removed before exiting the laboratory to prevent the spread of contamination.[7]
Footwear Closed-toe, Chemically Resistant ShoesProtects feet from spills. Open-toed footwear is strictly prohibited in any laboratory setting where hazardous chemicals are handled.[10]

Operational Plan: From Receipt to Reaction

A systematic, step-by-step approach ensures that safety is maintained throughout the entire handling process. The following workflow is designed to minimize exposure and prevent accidental release.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling & Reaction cluster_cleanup Phase 3: Cleanup & Disposal P1 1. Designate Work Area in a Certified Fume Hood P2 2. Don All Required PPE (Double-Glove) P1->P2 P3 3. Prepare Spill Kit & Labeled Waste Containers P2->P3 H1 4. Weigh Solid Compound Inside Fume Hood H2 5. Carefully Transfer to Reaction Vessel H1->H2 H3 6. Conduct Reaction Under Inert Atmosphere H2->H3 C1 7. Decontaminate Surfaces & Glassware C2 8. Segregate Halogenated Waste Streams C1->C2 C3 9. Doff PPE in Correct Order (Outer Gloves First) C2->C3 C4 10. Wash Hands Thoroughly C3->C4

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorophenyl)prop-2-ynenitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.